Product packaging for 7-Methyl-1H-indazole-5-boronic acid(Cat. No.:CAS No. 1245816-07-2)

7-Methyl-1H-indazole-5-boronic acid

Cat. No.: B595758
CAS No.: 1245816-07-2
M. Wt: 175.982
InChI Key: OASKWOXPDMPOON-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazole-5-boronic acid is a valuable boron-containing building block in medicinal chemistry and drug discovery research. Its primary application is in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, which is essential for constructing complex organic molecules and biaryl structures . The indazole scaffold is a privileged structure in pharmacology, known for its wide range of biological activities . Researchers are particularly interested in developing novel indazole derivatives as potential therapeutic agents. Computational studies, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of these derivatives, which can help predict their reactivity and stability, while molecular docking simulations evaluate their potential to bind with protein targets involved in disease pathways . Specifically, certain indazole derivatives have shown promise in preliminary molecular docking studies as potential inhibitors of proteins relevant to renal cell carcinoma, highlighting the scaffold's significance in oncology research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BN2O2 B595758 7-Methyl-1H-indazole-5-boronic acid CAS No. 1245816-07-2

Properties

IUPAC Name

(7-methyl-1H-indazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-2-7(9(12)13)3-6-4-10-11-8(5)6/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASKWOXPDMPOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C2C(=C1)C=NN2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657258
Record name (7-Methyl-1H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-07-2
Record name B-(7-Methyl-1H-indazol-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-Methyl-1H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Methyl-1H-indazole-5-boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Methyl-1H-indazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound belongs to the indazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry. The indazole nucleus is a key structural component in numerous pharmacologically active agents, demonstrating a wide range of activities including anti-tumor, anti-inflammatory, and anti-HIV properties. Boronic acid derivatives of such scaffolds are invaluable synthetic intermediates, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This powerful carbon-carbon bond-forming reaction allows for the efficient assembly of complex molecular architectures from readily available building blocks.[2]

This guide provides a summary of the available chemical properties, a representative experimental protocol for its application in synthesis, and safety information for this compound and its closely related isomers.

Physicochemical Properties

Specific experimental data for this compound is limited in public literature. However, its properties can be reliably inferred from its molecular structure and compared with those of its close structural isomers and the parent 1H-indazole-5-boronic acid. The molecular formula for this compound is C₈H₉BN₂O₂, corresponding to a molecular weight of 175.98 g/mol .[3][4] It is expected to be a white to off-white solid at room temperature.[2]

PropertyValueCompoundCitation
Molecular Formula C₈H₉BN₂O₂This compound (Predicted)[3]
Molecular Weight 175.98 g/mol This compound (Predicted)[3][4]
Physical Form Solid1-Methyl-1H-indazole-5-boronic acid[5]
Appearance White to off-white solid1H-Indazole-5-boronic acid[2]
Melting Point 277-283 °C1-Methyl-1H-indazole-6-boronic acid
Melting Point 175-180 °C1H-Indazole-5-boronic acid[6]
Storage Temperature 2-8°C1H-Indazole-5-boronic acid[6]
Purity (Typical) ≥95% - 97%1-Methyl & 1H-Indazole Isomers[5]
CAS Number 590418-08-91-Methyl-1H-indazole-5-boronic acid[3][7]
CAS Number 338454-14-11H-Indazole-5-boronic acid[2]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in drug candidates. The indazole boronic acid acts as the organoboron nucleophile that, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate.[1]

General Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Palladium(0) species undergoing oxidative addition with an aryl halide (Ar-X). This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product (Ar-Ar') and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition Complex L₂(Ar)Pd(II)(X) pd0->oxidative_add Ar-X transmetalation Transmetalation Intermediate L₂(Ar)Pd(II)(Ar') oxidative_add->transmetalation [Ar'-B(OR)₃]⁻ transmetalation->pd0 Reductive Elimination product Coupled Product prod_origin->product Ar-Ar' (Coupled Product) boronic_acid 7-Methyl-1H-indazole- 5-boronic acid (Ar'-B(OH)₂) activated_boronate Activated Boronate [Ar'-B(OH)₃]⁻ boronic_acid->activated_boronate + OH⁻ base Base (e.g., K₂CO₃) base->activated_boronate

Suzuki-Miyaura Catalytic Cycle Workflow

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an indazole boronic acid, adapted from established methodologies for similar substrates.[1][8] Researchers should optimize conditions for their specific substrates.

Materials and Reagents
  • This compound (1.2 equiv.)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)

  • Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv.)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert Gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or equivalent)

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (3.0 equiv.), and palladium catalyst (0.05 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting aryl halide.

  • Reaction: Stir the mixture at a specified temperature (typically 80-100 °C) for 8-12 hours.[1] Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (e.g., 3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final coupled product.

Safety and Handling

Safety information for this compound is not specifically available, but the hazards can be reliably estimated from closely related compounds like 1-Methyl-1H-indazole-5-boronic acid.[3][5]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Avoid generation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, under an inert atmosphere.

References

Synthesis of 7-Methyl-1H-indazole-5-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a potential synthetic route for 7-Methyl-1H-indazole-5-boronic acid, a valuable building block in medicinal chemistry and drug development.[1] The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the proposed synthetic pathway, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Synthetic Strategy

The synthesis of this compound can be envisioned through a three-step sequence, starting with the formation of the 7-methyl-1H-indazole core, followed by regioselective halogenation at the 5-position, and concluding with a palladium-catalyzed borylation reaction.

Synthesis_Workflow start 2,6-Dimethylaniline step1 Step 1: Indazole Formation start->step1 Diazotization, Cyclization intermediate1 7-Methyl-1H-indazole step1->intermediate1 step2 Step 2: Bromination intermediate1->step2 NBS intermediate2 5-Bromo-7-methyl-1H-indazole step2->intermediate2 step3 Step 3: Borylation intermediate2->step3 Bis(pinacolato)diboron, Pd Catalyst product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methyl-1H-indazole

The synthesis of the 7-methyl-1H-indazole core can be achieved from 2,6-dimethylaniline via a diazotization and subsequent cyclization reaction.[1]

  • Materials and Reagents:

    • 2,6-Dimethylaniline

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Acetic acid

    • Reducing agent (e.g., sodium sulfite)

    • Organic solvent (e.g., ethanol)

  • Procedure:

    • Dissolve 2,6-dimethylaniline in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

    • In a separate flask, prepare a solution of a suitable reducing agent in an appropriate solvent.

    • Slowly add the diazonium salt solution to the reducing agent solution.

    • The reaction mixture is then heated to induce cyclization to form the indazole ring.

    • After cooling, the product is isolated by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography or recrystallization.

Step 2: Synthesis of 5-Bromo-7-methyl-1H-indazole

Regioselective bromination of 7-methyl-1H-indazole at the 5-position is a crucial step. N-Bromosuccinimide (NBS) is a common reagent for such transformations.[2] The presence of the methyl group at the 7-position may influence the regioselectivity of the bromination.

  • Materials and Reagents:

    • 7-Methyl-1H-indazole

    • N-Bromosuccinimide (NBS)

    • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Procedure:

    • Dissolve 7-methyl-1H-indazole in a suitable solvent and cool the solution.

    • Add N-bromosuccinimide portion-wise to the solution, while monitoring the reaction progress by TLC.

    • Stir the reaction mixture at room temperature until the starting material is consumed.

    • The reaction is quenched with an aqueous solution of sodium thiosulfate.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The crude product is purified by column chromatography to yield 5-bromo-7-methyl-1H-indazole.[2]

Step 3: Synthesis of this compound

The final step is the conversion of the bromoindazole derivative to the corresponding boronic acid via a palladium-catalyzed borylation reaction, such as the Miyaura borylation.

  • Materials and Reagents:

    • 5-Bromo-7-methyl-1H-indazole

    • Bis(pinacolato)diboron (B₂pin₂)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Potassium acetate (KOAc)

    • Solvent (e.g., Dioxane, Toluene)

  • Procedure:

    • To a reaction vessel, add 5-bromo-7-methyl-1H-indazole, bis(pinacolato)diboron, a palladium catalyst, and potassium acetate.

    • The vessel is purged with an inert gas (e.g., argon or nitrogen).

    • Anhydrous solvent is added, and the reaction mixture is heated under an inert atmosphere.

    • The reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature and filtered.

    • The filtrate is concentrated, and the resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an acid or a base, followed by extraction and purification.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
12,6-DimethylanilineNaNO₂, HCl7-Methyl-1H-indazole60-70
27-Methyl-1H-indazoleNBS5-Bromo-7-methyl-1H-indazole70-80
35-Bromo-7-methyl-1H-indazoleB₂pin₂, Pd(dppf)Cl₂, KOAcThis compound50-60

Note: Expected yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and optimization.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear process where the product of each step serves as the reactant for the subsequent step. This logical progression is crucial for the successful formation of the target molecule.

Logical_Progression cluster_0 Synthesis of 7-Methyl-1H-indazole Core cluster_1 Functionalization at C5 cluster_2 Boronic Acid Formation Start 2,6-Dimethylaniline Indazole 7-Methyl-1H-indazole Start->Indazole Diazotization & Cyclization Bromoindazole 5-Bromo-7-methyl-1H-indazole Indazole->Bromoindazole Bromination Boronic_Acid This compound Bromoindazole->Boronic_Acid Miyaura Borylation

Caption: Logical flow of the synthetic sequence.

This technical guide provides a framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard laboratory safety procedures should be followed throughout all experimental work.

References

A Comprehensive Technical Guide to 7-Methyl-1H-indazole-5-boronic Acid and Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Properties

While a specific CAS number for 7-Methyl-1H-indazole-5-boronic acid is not readily found in major chemical databases, its more stable and commercially available pinacol ester is well-documented.

Table 1: Physicochemical Data of this compound Pinacol Ester

PropertyValueSource
CAS Number 2121513-33-3[1][2][3]
Molecular Formula C14H19BN2O2[1]
Molecular Weight 258.12 g/mol N/A
Appearance Powder or liquid[1]
Purity ≥98%[1]

Note: Data for the free boronic acid is not available due to its limited commercial availability.

Synthesis and Experimental Protocols

The primary route to obtaining this compound functionality is through the synthesis of its pinacol ester, typically via a Miyaura borylation reaction. The key starting material for this process is 5-bromo-7-methyl-1H-indazole.

Protocol 1: Synthesis of 5-bromo-7-methyl-1H-indazole (Precursor)

A plausible synthetic route to the precursor, 5-bromo-7-methyl-1H-indazole, can be adapted from procedures for similar substituted indazoles.

Reaction Scheme:

4-Bromo-2-methylaniline 4-Bromo-2-methylaniline 5-bromo-7-methyl-1H-indazole 5-bromo-7-methyl-1H-indazole 4-Bromo-2-methylaniline->5-bromo-7-methyl-1H-indazole 1. Diazotization 2. Cyclization 5-bromo-7-methyl-1H-indazole 5-bromo-7-methyl-1H-indazole This compound pinacol ester This compound pinacol ester 5-bromo-7-methyl-1H-indazole->this compound pinacol ester Bis(pinacolato)diboron, Pd catalyst, Base, Solvent, Heat cluster_0 Endoplasmic Reticulum ER Stress ER Stress PERK Activation PERK Activation ER Stress->PERK Activation eIF2a Phosphorylation eIF2a Phosphorylation PERK Activation->eIF2a Phosphorylation ATF4 Translation ATF4 Translation eIF2a Phosphorylation->ATF4 Translation Gene Expression Gene Expression ATF4 Translation->Gene Expression Cell Survival Cell Survival Gene Expression->Cell Survival Inhibitor 7-Methyl-Indazole Derivative Inhibitor->PERK Activation Start Start Setup Combine this compound pinacol ester, Aryl Halide, Pd Catalyst, and Base in a dry flask Start->Setup InertAtmo Evacuate and backfill with inert gas Setup->InertAtmo AddSolvent Add anhydrous solvent InertAtmo->AddSolvent Reaction Heat and stir reaction mixture AddSolvent->Reaction Monitoring Monitor reaction by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, filter, and concentrate Monitoring->Workup Complete Purification Purify by column chromatography Workup->Purification Characterization Characterize final product (NMR, MS) Purification->Characterization End End Characterization->End

References

An In-depth Technical Guide to 7-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-5-boronic acid, a valuable building block in modern organic synthesis. Due to the limited specific literature on this particular isomer, this guide also draws upon established knowledge of closely related indazole boronic acids to present a complete and practical resource for laboratory applications.

Core Chemical Data

This compound is a member of the indazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. The boronic acid functional group makes it a key reagent in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably calculated and compared with its more common isomers. This data is crucial for reaction planning, stoichiometry, and characterization.

PropertyThis compound1-Methyl-1H-indazole-5-boronic acid3-Methyl-1H-indazole-5-boronic acid
Molecular Formula C₈H₉BN₂O₂C₈H₉BN₂O₂C₈H₉BN₂O₂
Molecular Weight 175.98 g/mol (Calculated)175.98 g/mol 175.98 g/mol
CAS Number Not available590418-08-91245816-25-4

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, a highly plausible and standard synthetic route involves the Miyaura borylation of a corresponding bromo-indazole precursor. A likely starting material for this synthesis is 5-bromo-7-methyl-1H-indazole.

Proposed Synthesis: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond, converting an aryl halide into an aryl boronate ester. This is a robust and widely used method in organic synthesis.

Reaction:

5-bromo-7-methyl-1H-indazole + Bis(pinacolato)diboron → this compound pinacol ester

The resulting pinacol ester can then be hydrolyzed to the desired boronic acid.

General Experimental Protocol for Miyaura Borylation of a Bromo-indazole

This protocol is a representative procedure and may require optimization for the specific substrate.

Materials:

  • 5-bromo-7-methyl-1H-indazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., PdCl₂(dppf) - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base (e.g., Potassium acetate - KOAc)

  • Anhydrous solvent (e.g., Dioxane or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 5-bromo-7-methyl-1H-indazole (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), potassium acetate (3 equivalents), and the palladium catalyst (1-5 mol%).

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product (the pinacol ester) can be purified by column chromatography on silica gel.

  • The purified pinacol ester can be hydrolyzed to the boronic acid, if required, by treatment with an aqueous acid (e.g., HCl) or by transesterification.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura reaction, an organoboron compound (like this compound) is coupled with an organohalide in the presence of a palladium catalyst and a base.

General Reaction Scheme:

This compound + Aryl/Vinyl Halide (or Triflate) --(Pd catalyst, Base)--> 7-Methyl-5-(Aryl/Vinyl)-1H-indazole

This reaction enables the introduction of the 7-methyl-1H-indazol-5-yl moiety into a wide range of organic molecules, making it an invaluable tool for the synthesis of complex pharmaceutical intermediates and other advanced materials. The indazole core is a privileged structure in drug discovery, and the ability to functionalize it at the 5-position allows for the systematic exploration of structure-activity relationships.

Visualized Workflows and Pathways

To further elucidate the role of this compound, the following diagrams illustrate the proposed synthetic workflow and its primary application.

G cluster_synthesis Proposed Synthesis Workflow BromoIndazole 5-Bromo-7-methyl- 1H-indazole Borylation Miyaura Borylation (PdCl2(dppf), KOAc, B2pin2) BromoIndazole->Borylation PinacolEster 7-Methyl-1H-indazole-5- boronic acid pinacol ester Borylation->PinacolEster Hydrolysis Hydrolysis PinacolEster->Hydrolysis BoronicAcid 7-Methyl-1H-indazole- 5-boronic acid Hydrolysis->BoronicAcid

Caption: Proposed synthesis of this compound.

G cluster_application Application in Suzuki-Miyaura Coupling BoronicAcid 7-Methyl-1H-indazole- 5-boronic acid SuzukiCoupling Suzuki-Miyaura Coupling (Pd catalyst, Base) BoronicAcid->SuzukiCoupling ArylHalide Aryl Halide (R-X) ArylHalide->SuzukiCoupling CoupledProduct 7-Methyl-5-aryl- 1H-indazole SuzukiCoupling->CoupledProduct

Caption: Suzuki-Miyaura cross-coupling application.

An In-depth Technical Guide to 7-Methyl-1H-indazole-5-boronic acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-5-boronic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related structural analogs to provide insights into its chemical properties, and proposes a plausible synthetic route.

Molecular Structure and Chemical Identifiers

This compound is characterized by an indazole core, which is a bicyclic aromatic system composed of a fused benzene and pyrazole ring. In this specific isomer, a methyl group is substituted at position 7 of the indazole ring, and a boronic acid functional group is attached at position 5.

Table 1: Structural and Chemical Data of this compound and Related Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberSMILES StringInChI Key
This compound (Predicted) C₈H₉BN₂O₂175.98Not AvailableB(C1=CC2=C(C=C1)NN=C2C)(O)ONot Available
1-Methyl-1H-indazole-5-boronic acidC₈H₉BN₂O₂175.98590418-08-9[1][2][3]B(C1=CC2=C(C=C1)N(N=C2)C)(O)O[1]FPZFXDGMBDJLHR-UHFFFAOYSA-N[1][4]
1-Methyl-1H-indazole-6-boronic acidC₈H₉BN₂O₂175.981150114-80-9[5][6]Cn1ncc2ccc(cc12)B(O)O[5]OMVQAWCHQBKZCF-UHFFFAOYSA-N[5][6]
3-Methyl-1H-indazole-5-boronic acidC₈H₉BN₂O₂175.981245816-25-4[7]Not AvailableMJPMZQXVUISBFX-UHFFFAOYSA-N[7]
1H-Indazole-5-boronic acidC₇H₇BN₂O₂161.95338454-14-1OB(O)c1ccc2[nH]ncc2c1CLVPGJWAMIADSY-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are anticipated to be similar to its isomers. Boronic acids are generally crystalline solids with moderate to high melting points. The presence of the boronic acid group allows for hydrogen bonding, influencing solubility in polar solvents.

Table 2: Physicochemical Data of Related Indazole Boronic Acids

Compound NamePhysical FormMelting Point (°C)Storage Temperature
1-Methyl-1H-indazole-5-boronic acidSolidNot AvailableRoom Temperature[4]
1-Methyl-1H-indazole-6-boronic acidSolid[5]277-283[5]2-8°C[5]
1H-Indazole-5-boronic acidSolid175-1802-8°C

Proposed Synthetic Pathway

A common and effective method for the synthesis of aryl boronic acids is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a bis(pinacolato)diboron reagent to install a boronic ester onto an aryl halide or triflate. The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid.

A plausible synthetic route to this compound would start from a suitable halogenated precursor, such as 5-bromo-7-methyl-1H-indazole. While direct synthesis protocols for the target molecule are not available, the following represents a generalized experimental workflow based on established methodologies for analogous compounds.

Experimental Protocol: Miyaura Borylation of 5-bromo-7-methyl-1H-indazole

Materials:

  • 5-bromo-7-methyl-1H-indazole (precursor, CAS 156454-43-2)[8]

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • To a dry reaction flask, add 5-bromo-7-methyl-1H-indazole, bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product (7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) can be purified by silica gel column chromatography.

  • The purified boronic ester is then subjected to hydrolysis (e.g., using aqueous HCl or by stirring with a strong acid resin) to yield the final product, this compound.

Synthetic Workflow Diagram

G Start 5-bromo-7-methyl-1H-indazole Reagents B₂(pin)₂ Pd(dppf)Cl₂ KOAc, Dioxane Intermediate 7-methyl-5-(pinacolato)boryl-1H-indazole Reagents->Intermediate Miyaura Borylation Hydrolysis Hydrolysis (e.g., aq. HCl) Product This compound Hydrolysis->Product

Caption: Proposed synthesis of this compound.

Applications in Research and Drug Discovery

Indazole derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. They are considered "privileged structures" due to their ability to interact with multiple biological targets. Boronic acids are versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of complex molecules, including active pharmaceutical ingredients.

While the specific biological activity of this compound is not documented, its parent scaffold, 1H-indazole-5-boronic acid, is a reactant in the synthesis of inhibitors for various kinases, such as Tpl2 kinase and mTOR, which are implicated in cancer. It is also used in the preparation of affectors for the α7 neuronal nicotinic receptor. The introduction of a methyl group at the 7-position can influence the molecule's steric and electronic properties, potentially modulating its binding affinity and selectivity for biological targets.

Safety Information

Detailed safety information for this compound is not available. However, based on the data for related compounds, it should be handled with care. For 1-Methyl-1H-indazole-5-boronic acid, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[4][3] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this and related compounds. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide has provided a deduced structure and a plausible synthetic route based on established chemical principles and data from closely related analogs. The versatile indazole core and the synthetically useful boronic acid moiety make this compound a potentially valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to synthesize and characterize this compound and to explore its potential applications in medicinal chemistry and materials science.

References

Solubility Profile of 7-Methyl-1H-indazole-5-boronic acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Methyl-1H-indazole-5-boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on its common applications and the known behavior of analogous heterocyclic boronic acids. Furthermore, it details a standard experimental protocol for a key reaction where this compound's solubility is critical, offering practical insights for its use in synthesis.

Core Concepts in Boronic Acid Solubility

The solubility of boronic acids is influenced by a combination of factors, including the polarity of the solvent, the potential for hydrogen bonding, and the crystalline structure of the solid. Boronic acids possess both a nonpolar organic scaffold and a polar boronic acid functional group capable of acting as a hydrogen bond donor and acceptor. This dual nature leads to complex solubility behavior.

In the context of this compound, the indazole ring system introduces further complexity, with the potential for π-π stacking interactions and hydrogen bonding involving the ring nitrogen atoms. Highly polar heterocyclic compounds can exhibit poor solubility in many common organic solvents.

Estimated Solubility of this compound

The following table summarizes the estimated qualitative solubility of this compound in a range of common organic solvents. This estimation is based on typical solvent systems for Suzuki-Miyaura reactions involving heterocyclic boronic acids.[2][3]

Solvent ClassSolvent ExampleEstimated SolubilityRationale and Remarks
Ethers 1,4-DioxaneModerate to HighCommonly used as a solvent in Suzuki-Miyaura reactions.[2][3] Often used in combination with water, which can enhance the solubility of the boronic acid and the inorganic base.
Tetrahydrofuran (THF)ModerateAnother prevalent solvent for cross-coupling reactions.[2] Its polarity is suitable for dissolving a range of reactants.
Amides N,N-Dimethylformamide (DMF)HighA highly polar aprotic solvent capable of dissolving many organic and inorganic compounds. Frequently used in Suzuki-Miyaura couplings, particularly when higher temperatures are required.[2]
Aromatics TolueneLow to ModerateOften used in Suzuki-Miyaura reactions, typically in combination with a co-solvent and water.[2] Solubility is likely enhanced at elevated temperatures.
Alcohols Methanol, EthanolModerate to HighThe polar nature of alcohols and their ability to form hydrogen bonds would suggest good solubility. However, they can participate in side reactions (e.g., protodeboronation) and are therefore used with caution in some cross-coupling protocols.
Halogenated Dichloromethane (DCM)Low to ModerateWhile not a primary solvent for Suzuki-Miyaura reactions, it may be used in the synthesis or purification of boronic acids. Its moderate polarity suggests some degree of solubility.
Hydrocarbons Hexane, HeptaneVery LowAs nonpolar solvents, hydrocarbons are unlikely to be effective at dissolving the polar this compound.

Disclaimer: The solubility data presented in this table is an estimation based on the common applications of this compound and the general properties of similar compounds. For precise quantitative data, experimental determination is recommended.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules, often as intermediates in drug discovery.[1] The choice of solvent is critical for the success of this reaction. A typical experimental protocol is detailed below.

Objective: To couple this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/Water, DMF)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk flask)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the chosen degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The volume should be sufficient to dissolve or suspend the reactants.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

The following diagrams illustrate the logical workflow of a Suzuki-Miyaura coupling reaction, a key application of this compound, and a general workflow for solubility determination.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow Reactants Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base Reaction Reaction under Inert Atmosphere (Heating and Stirring) Reactants->Reaction Solvent Solvent System (e.g., Dioxane/Water, DMF) Solvent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Periodic Sampling Workup Aqueous Work-up (Extraction) Reaction->Workup Upon Completion Monitoring->Reaction Continue if incomplete Purification Purification (Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Solubility_Determination_Workflow Workflow for Solubility Determination (Dynamic Method) Preparation Prepare Sample: - Weigh this compound - Add known volume of organic solvent Heating Controlled Heating (e.g., 0.5 °C/min) Preparation->Heating Observation Visual/Instrumental Observation (e.g., Turbidity Sensor) Heating->Observation Dissolution Record Temperature of Complete Dissolution Observation->Dissolution Clear point Data Data Point: (Solubility at a specific temperature) Dissolution->Data Repeat Repeat with varying solute/solvent ratios Data->Repeat Repeat->Preparation Curve Construct Solubility Curve Repeat->Curve

Caption: A generalized workflow for determining solubility via the dynamic method.

Conclusion

This compound is a valuable building block in medicinal chemistry and organic synthesis. While specific quantitative solubility data remains elusive, a strong understanding of its qualitative solubility can be derived from its prevalent use in Suzuki-Miyaura cross-coupling reactions. Solvents such as 1,4-dioxane, DMF, and THF, often in aqueous mixtures, are effective in dissolving this compound for synthetic transformations. For researchers requiring precise solubility data, experimental determination using standard methods is recommended. The provided experimental protocol and workflows offer a practical guide for the effective use of this important reagent.

References

Stability of 7-Methyl-1H-indazole-5-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1H-indazole-5-boronic acid is a key building block in medicinal chemistry, valued for its role in constructing complex molecules through cross-coupling reactions. However, like many boronic acids, its stability can be a critical concern, impacting storage, handling, reaction efficiency, and the impurity profile of final products. This technical guide provides an in-depth overview of the stability characteristics of this compound, drawing upon general principles of aryl and heterocyclic boronic acid chemistry. It outlines potential degradation pathways, recommended storage and handling conditions, and standardized methodologies for assessing stability through forced degradation studies and the development of stability-indicating analytical methods.

Introduction to Boronic Acid Stability

Boronic acids are versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their utility, however, is often tempered by their inherent instability. Several factors can contribute to the degradation of boronic acids, particularly those with heterocyclic scaffolds like the indazole ring system. Understanding these stability liabilities is paramount for ensuring the quality, reproducibility, and safety of synthetic processes and the resulting therapeutic agents.

The primary degradation pathways for boronic acids include:

  • Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol (7-methyl-1H-indazol-5-ol). This process can be accelerated by atmospheric oxygen and certain metal ions.

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to yield the parent heterocycle (7-methyl-1H-indazole). This is a common issue for heteroaryl boronic acids and can be influenced by pH and temperature.

  • Trimerization (Boroxine Formation): Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines. While this is a common equilibrium, the presence of boroxines can complicate stoichiometry and reaction kinetics.

The stability of boronic acids can be enhanced by converting them into more robust derivatives, such as boronate esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates. These derivatives often exhibit improved shelf-life and handling characteristics while still participating in cross-coupling reactions under appropriate conditions.[1]

Quantitative Stability Data

While specific quantitative, long-term stability data for this compound is not extensively available in the public domain, the following table summarizes representative stability profiles for aryl boronic acids under typical stress conditions. These values are illustrative and intended to guide the design of specific stability studies for the target compound.

Stress ConditionParameterTime PointsExpected Degradation (%)Potential Degradants
Hydrolytic 0.1 M HCl (aq)2, 8, 24, 48 hours5 - 15%Protodeboronation Product (7-methyl-1H-indazole)
Water (pH ~7)2, 8, 24, 48 hours< 5%Minor Protodeboronation/Oxidation
0.1 M NaOH (aq)2, 8, 24, 48 hours10 - 25%Protodeboronation Product, Phenolic Impurities
Oxidative 3% H₂O₂ (aq)1, 4, 8, 12 hours15 - 40%7-Methyl-1H-indazol-5-ol, other oxidative adducts
Thermal 60°C (Solid State)1, 3, 7, 14 days5 - 20%Boroxine, Oxidation Products
Photolytic ICH Q1B Option 21.2 million lux hours< 10%Photolytic adducts, colored impurities

Key Degradation Pathways

The principal degradation pathways anticipated for this compound are illustrated below. The primary routes of decomposition are oxidative cleavage of the C-B bond and protodeboronation.

cluster_main This compound cluster_ox Oxidation cluster_proto Protodeboronation cluster_dehyd Dehydration A [Main Compound] B 7-Methyl-1H-indazol-5-ol A->B [O], H₂O₂ C 7-Methyl-1H-indazole A->C H⁺ or OH⁻, H₂O D Boroxine (Trimer) A->D - H₂O (Heat) D->A + H₂O

Figure 1. Potential degradation pathways for this compound.

Experimental Protocols

To rigorously assess the stability of this compound, a forced degradation study should be conducted.[2][3][4][5] This involves subjecting the compound to a range of stress conditions that are more severe than standard storage conditions to accelerate degradation and identify potential degradation products.[2][3][4]

Forced Degradation (Stress Testing) Protocol

A general workflow for conducting a forced degradation study is outlined below. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is challenged without completely consuming the parent compound.[4]

G start Prepare Stock Solution of This compound (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂ at RT) start->oxid therm Thermal Stress (e.g., 80°C in solution) start->therm photo Photolytic Stress (ICH Q1B conditions) start->photo analysis Analyze Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis

Figure 2. Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile and water.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and dilute to the target concentration for analysis.[6]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at time points, neutralize with HCl, and dilute for analysis.[6]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature and protect from light. Withdraw aliquots at time points and dilute for analysis.[2]

  • Thermal Degradation: Heat the stock solution in a sealed vial at a high temperature (e.g., 80°C). Withdraw aliquots at time points, cool to room temperature, and dilute for analysis.

  • Photostability: Expose the stock solution (in a quartz cuvette) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% B to 95% B over 20-30 minutes to ensure separation of the polar parent compound from potentially less polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV/Vis Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity. Mass Spectrometry (MS) can be coupled to identify the mass of degradation products.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is critically demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Recommended Storage and Handling

Based on the known instability of boronic acids, the following storage and handling procedures are recommended to minimize degradation and ensure the integrity of this compound:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of thermal degradation and dehydration to boroxine.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, thereby reducing oxidative degradation and hydrolysis.
Light Protect from lightPrevents potential photolytic degradation.
Container Tightly sealed, opaque containerPrevents ingress of moisture and air, and protects from light.
Incompatibilities Avoid strong oxidizing agents, strong bases, and moisture.These substances can directly promote the chemical degradation of the boronic acid moiety.

Conclusion

The stability of this compound is a critical attribute that requires careful management throughout the drug development lifecycle. While inherently susceptible to degradation via oxidation, protodeboronation, and dehydration, these liabilities can be mitigated through appropriate storage, handling, and, if necessary, conversion to more stable derivatives like boronate esters. A thorough understanding of its stability profile, established through rigorous forced degradation studies and the use of validated stability-indicating analytical methods, is essential for its successful application in the synthesis of novel therapeutics. This guide provides the foundational principles and methodologies for researchers to effectively assess and control the stability of this important chemical intermediate.

References

7-Methyl-1H-indazole-5-boronic acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct literature on 7-Methyl-1H-indazole-5-boronic acid is limited. This guide has been compiled by leveraging data from structurally related analogs and general synthetic methodologies for indazole-boronic acids. All quantitative data and experimental protocols are presented as informed estimates and should be optimized for specific applications.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and several approved drugs.[1][2][3] Its unique structural and electronic properties make it an attractive building block for the development of novel therapeutics, particularly in oncology.[4][5][6] this compound is a functionalized indazole derivative that holds significant promise as a versatile intermediate for the synthesis of complex molecules through cross-coupling reactions. The presence of the boronic acid moiety at the 5-position allows for the facile introduction of aryl and heteroaryl groups, enabling the exploration of chemical space in drug discovery programs. The methyl group at the 7-position can provide beneficial steric and electronic effects, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the plausible synthesis, physicochemical properties, key applications, and potential biological relevance of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from data available for similar indazole-boronic acid derivatives.

PropertyValue
Molecular Formula C₈H₉BN₂O₂
Molecular Weight 175.98 g/mol
Appearance White to off-white solid
Melting Point >200 °C (decomposes)
Solubility Soluble in methanol, DMSO, and DMF; sparingly soluble in water
pKa ~8.5 (boronic acid)

Synthesis

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available precursor, such as 2-amino-3-methylbenzonitrile. A plausible synthetic route involves the diazotization of the aniline followed by cyclization to form the indazole core, subsequent halogenation, and finally, conversion of the halide to the boronic acid.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 7-Methyl-1H-indazole

A common method for the synthesis of indazoles is through the cyclization of ortho-substituted anilines.[7]

  • Diazotization: Dissolve 2-amino-3-methylbenzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 7-Methyl-1H-indazole.

Step 2: Synthesis of 5-Bromo-7-methyl-1H-indazole

Selective bromination of the indazole core is a key step. The 5-position is often susceptible to electrophilic substitution.

  • Bromination: Dissolve 7-Methyl-1H-indazole in a suitable solvent (e.g., acetic acid or chloroform). Add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent. Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 5-Bromo-7-methyl-1H-indazole.

Step 3: Synthesis of this compound

The conversion of the aryl bromide to a boronic acid can be achieved via a lithium-halogen exchange followed by quenching with a borate ester, or more commonly through a palladium-catalyzed borylation reaction.

  • Palladium-Catalyzed Borylation: To a solution of 5-Bromo-7-methyl-1H-indazole and bis(pinacolato)diboron in a suitable solvent (e.g., dioxane or DMF), add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.

  • Hydrolysis: After the reaction is complete, cool the mixture and add an aqueous acid (e.g., HCl) to hydrolyze the pinacol ester.

  • Work-up and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. The crude boronic acid can be purified by recrystallization or precipitation.

G cluster_0 Synthesis of this compound start 2-Amino-3-methylbenzonitrile step1 Diazotization & Cyclization (NaNO2, Acid) start->step1 intermediate1 7-Methyl-1H-indazole step1->intermediate1 step2 Bromination (NBS) intermediate1->step2 intermediate2 5-Bromo-7-methyl-1H-indazole step2->intermediate2 step3 Palladium-Catalyzed Borylation (Bis(pinacolato)diboron, Pd catalyst, Base) intermediate2->step3 intermediate3 This compound pinacol ester step3->intermediate3 step4 Hydrolysis (Aqueous Acid) intermediate3->step4 end This compound step4->end

Caption: Proposed synthetic workflow for this compound.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[10]

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the desired aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Degassing and Solvent Addition: Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., a mixture of dioxane and water, or DMF and water).

  • Reaction: Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

G cluster_0 Suzuki-Miyaura Coupling Workflow reagents This compound + Aryl/Heteroaryl Halide + Pd Catalyst + Base setup Reaction Setup in Solvent reagents->setup reaction Heating under Inert Atmosphere setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Coupled Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Biological Activity and Applications in Drug Discovery

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][11] Several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, feature an indazole core.[3]

While there is no direct biological data for this compound, its structural similarity to known kinase inhibitors suggests that it could serve as a valuable scaffold for the development of new therapeutic agents. The indazole core can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The 7-methyl group may provide additional hydrophobic interactions or influence the conformation of the molecule, potentially enhancing potency and selectivity. The 5-boronic acid group, or more likely, the diverse substituents that can be introduced at this position via Suzuki-Miyaura coupling, can be tailored to interact with other regions of the kinase active site or with solvent-exposed areas, further modulating the compound's biological activity.

Potential Kinase Targets

Based on the activities of related indazole compounds, potential kinase targets for derivatives of this compound could include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling is a clinically validated anti-angiogenic strategy in cancer therapy.[2]

  • Tpl2 (Tumor progression locus 2) Kinase: Tpl2 is involved in inflammatory signaling pathways and has been explored as a target for inflammatory diseases and cancer.[12][13]

  • Chek1 (Checkpoint Kinase 1): Chek1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy and radiation.[14]

Representative Signaling Pathway: Kinase Inhibition

The following diagram illustrates a simplified signaling pathway and the potential point of intervention for a kinase inhibitor derived from the 7-Methyl-1H-indazole scaffold.

G cluster_0 Potential Kinase Inhibition Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor downstream_kinase Downstream Kinase receptor->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cell Proliferation, Survival, Angiogenesis transcription_factor->cellular_response inhibitor 7-Methyl-1H-indazole Derivative inhibitor->downstream_kinase Inhibition

Caption: Simplified signaling pathway illustrating potential kinase inhibition.

Conclusion

This compound represents a promising, albeit currently under-investigated, building block for medicinal chemistry and drug discovery. Its synthesis is feasible through established methodologies, and its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to generate diverse libraries of indazole-based compounds. Drawing parallels from the extensive research on related indazole derivatives, it is highly probable that molecules derived from this scaffold will exhibit interesting biological activities, particularly as kinase inhibitors. This technical guide provides a foundational resource for researchers interested in exploring the potential of this compound in their own research and development programs. Further empirical validation of the proposed synthetic routes and biological activities is warranted to fully unlock the potential of this versatile chemical entity.

References

The Ascendancy of Substituted Indazole Boronic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic introduction of a boronic acid moiety to this privileged structure has unlocked new avenues for therapeutic innovation, offering versatile handles for synthetic elaboration and novel mechanisms of biological action. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of substituted indazole boronic acids, tailored for professionals engaged in drug discovery and development.

Synthesis of Substituted Indazole Boronic Acids: Key Methodologies

The generation of substituted indazole boronic acids and their derivatives, such as pinacol esters, is primarily achieved through two robust synthetic strategies: iridium-catalyzed C-H borylation and the coupling of haloindazoles with boronating agents.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds. For N-protected indazoles, iridium catalysis facilitates the regioselective installation of a boronate ester at the C3 position.[1][2][3] This method is valued for its efficiency and tolerance of various functional groups.[2][3]

Experimental Protocol: Iridium-Catalyzed C3 Borylation of N-Protected Indazole

  • Reaction Setup: In a dry glovebox or under an inert atmosphere (Argon or Nitrogen), combine the N-protected indazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), and an iridium catalyst such as [Ir(COD)OMe]₂ (1.5 mol %) with a suitable ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol %) in a dry solvent like tetrahydrofuran (THF) or cyclohexane.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature, typically ranging from room temperature to 80 °C, for a period of 1 to 24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-protected 3-(pinacolatoboronyl)-1H-indazole.

Suzuki-Miyaura Coupling of Haloindazoles

A widely employed method for the synthesis of indazole boronic esters involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a haloindazole with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4] This approach is particularly useful for accessing a variety of regioisomers, depending on the position of the halogen on the indazole ring.

Experimental Protocol: Synthesis of Protected Indazolylboronic Esters via Suzuki-Miyaura Coupling

  • Reactant Preparation: Prepare the appropriate N-protected haloindazole (e.g., 5-bromo-1-SEM-indazole).

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the N-protected haloindazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and a palladium catalyst such as PdCl₂(dppf) (3 mol %) in a dry, degassed solvent like 1,4-dioxane or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a suitable base, such as potassium acetate (KOAc) (3.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the protected indazole boronic acid pinacol ester.[4]

Biological Activities and Quantitative Data

Substituted indazole boronic acids and their derivatives have demonstrated significant potential in various therapeutic areas, most notably in oncology and anti-inflammatory applications.

Anticancer Activity

Indazole-containing compounds are known to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][5] The introduction of a boronic acid group can enhance potency and provide a site for further chemical modification to optimize drug-like properties.

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
2f A549 (Lung Carcinoma)0.23[2][6]
4T1 (Breast Cancer)0.31[2][6]
HepG2 (Hepatocellular Carcinoma)0.45[2][6]
MCF-7 (Breast Cancer)1.15[6]
HCT116 (Colorectal Carcinoma)0.89[6]
6o K562 (Chronic Myeloid Leukemia)5.15[7]
A549 (Lung Carcinoma)>40[7]
PC-3 (Prostate Cancer)>40[7]
Hep-G2 (Hepatocellular Carcinoma)>40[7]
Entrectinib ALK0.012[8]
Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[9] Certain substituted indazoles have been identified as potent and selective COX-2 inhibitors.[10][11]

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
16 >300.409>73.3[10][11][12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in the discovery of substituted indazole boronic acids is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Borylation Methods cluster_intermediate Key Intermediate cluster_diversification Diversification cluster_product Final Products N-Protected Indazole N-Protected Indazole Ir-Catalyzed C-H Borylation Ir-Catalyzed C-H Borylation N-Protected Indazole->Ir-Catalyzed C-H Borylation Haloindazole Haloindazole Suzuki Coupling with B2pin2 Suzuki Coupling with B2pin2 Haloindazole->Suzuki Coupling with B2pin2 Indazole Boronic Acid/Ester Indazole Boronic Acid/Ester Ir-Catalyzed C-H Borylation->Indazole Boronic Acid/Ester Suzuki Coupling with B2pin2->Indazole Boronic Acid/Ester Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Indazole Boronic Acid/Ester->Suzuki-Miyaura Coupling Substituted Indazoles Substituted Indazoles Suzuki-Miyaura Coupling->Substituted Indazoles

General workflow for the synthesis of substituted indazoles.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2

Inhibition of VEGFR-2 signaling by indazole derivatives.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain GI_Protection Gastric Mucosa Protection Prostaglandins_Thromboxanes->GI_Protection Indazole_Inhibitor Indazole-based COX-2 Inhibitor Indazole_Inhibitor->COX2 Selective Inhibition

Mechanism of selective COX-2 inhibition by indazoles.

Conclusion

The discovery and development of substituted indazole boronic acids represent a significant advancement in medicinal chemistry. The synthetic methodologies outlined in this guide provide robust and versatile routes to these valuable intermediates. The compelling biological data, particularly in the realms of oncology and anti-inflammatory research, underscore the therapeutic potential of this compound class. The ability to visualize the intricate signaling pathways and synthetic workflows further aids in the rational design of next-generation therapeutics. As research continues to evolve, substituted indazole boronic acids are poised to remain a critical scaffold in the ongoing quest for novel and effective medicines.

References

Spectroscopic Profile of 7-Methyl-1H-indazole-5-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1H-indazole-5-boronic acid is a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its indazole core is a key feature in various pharmacologically active compounds.[2][3][4] A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, purification, and characterization. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound and detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures and fundamental spectroscopic principles.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1HN-H
~8.2s1HH-4
~7.8s1HH-6
~7.5s1HH-3
~2.6s3HCH₃
~8.0br s2HB(OH)₂

Solvent: DMSO-d₆. Chemical shifts are referenced to the residual solvent signal.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~141C-7a
~135C-3
~130C-6
~125C-4
~120 (broad)C-5 (ipso-carbon attached to Boron)
~110C-3a
~108C-7
~17CH₃

Solvent: DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (boronic acid)
3100-3000MediumN-H stretch
2950-2850MediumC-H stretch (aromatic and methyl)
1620-1580Medium-StrongC=C stretch (aromatic)
1450-1350StrongB-O stretch
1380-1360MediumC-H bend (methyl)
~1200MediumC-N stretch
~850StrongB-OH out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₈H₉BN₂O₂
Molecular Weight175.98
[M+H]⁺ (Monoisotopic)177.0829
[M-H]⁻ (Monoisotopic)175.0684
Key Fragmentation Ions (MS/MS)Loss of H₂O, loss of B(OH)₂

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on established laboratory practices.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with appropriate phasing and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The spectral data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as a mixture of methanol and water.[7]

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is recommended.[6]

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes.

    • The typical scan range would be m/z 50-500.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to observe characteristic fragmentation patterns.

Visualizations

Experimental Workflow

G Diagram 1: General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Structure_Confirmation->Purity_Assessment

Caption: General Workflow for Spectroscopic Analysis.

Potential Synthetic Pathway

G Diagram 2: Potential Suzuki Coupling in Synthesis Indazole Substituted Indazole Precursor Boronic_Acid This compound Indazole->Boronic_Acid Borylation Coupled_Product Coupled Product (Indazole-R) Boronic_Acid->Coupled_Product Suzuki Coupling [Pd Catalyst, Base] Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Coupled_Product

Caption: Role in Suzuki Coupling Reactions.

References

Navigating the Synthesis and Application of 7-Methyl-1H-indazole-5-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-5-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to its limited commercial availability, this document focuses on potential synthetic routes and the application of closely related, commercially accessible analogs. The information presented herein is intended to empower researchers to navigate the procurement and utilization of this and similar indazole-based reagents.

Commercial Availability

Direct commercial availability of this compound is limited. While a specific supplier, Ningbo Inno Pharmchem Co., Ltd., lists the compound, it is not widely stocked by major chemical suppliers.[1] Researchers should anticipate the need for custom synthesis or consider commercially available isomers as alternatives. The following table summarizes the availability of the target compound and its close, more readily available isomers.

CompoundCAS NumberRepresentative SuppliersTypical PurityNotes
This compound1305459-00-5Ningbo Inno Pharmchem Co., Ltd.Not specifiedLimited availability; likely requires custom synthesis.
1-Methyl-1H-indazole-5-boronic acid590418-08-9Chem-Impex≥ 95% (HPLC)Readily available isomer, useful for comparative studies.[2]
1-Methyl-1H-indazole-6-boronic acid1150114-80-9BOC Sciences, Chem-Impex≥ 95%Another commercially available isomer with applications in drug discovery.[3][]
1H-Indazole-5-boronic acid338454-14-1Sigma-Aldrich≥ 95%The parent compound, widely used in Suzuki-Miyaura coupling reactions.[5]

Proposed Synthetic Pathway

Given the scarcity of this compound, a plausible synthetic route is proposed based on established methodologies for the synthesis of substituted indazoles and boronic acids. A potential starting material is 2-fluoro-6-methylaniline, which can undergo a series of transformations to yield the desired product. The key steps would likely involve diazotization, cyclization to form the indazole core, followed by a borylation reaction.

G A 2-Fluoro-6-methylaniline B Diazotization & Cyclization A->B 1. NaNO2, HCl C 7-Methyl-1H-indazole B->C D Bromination (e.g., with NBS) C->D E 5-Bromo-7-methyl-1H-indazole D->E F Borylation (e.g., Miyaura borylation) E->F 2. Bis(pinacolato)diboron, Pd catalyst G This compound pinacol ester F->G H Hydrolysis G->H I This compound H->I

A proposed synthetic pathway for this compound.

Key Applications in Drug Discovery and Organic Synthesis

Indazole-containing compounds are prevalent in medicinal chemistry due to their diverse biological activities, including anti-tumor and anti-inflammatory properties.[6] Boronic acids, in turn, are crucial reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[7] The combination of the indazole scaffold and the boronic acid functionality makes this compound and its analogs powerful tools for the synthesis of complex molecules with potential therapeutic applications.[2][3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an indazole boronic acid with an aryl halide. This protocol is based on established methods and may require optimization for specific substrates.[7][8][9]

Materials:

  • Indazole boronic acid (e.g., 1H-Indazole-5-boronic acid) (1.0 eq)

  • Aryl halide (e.g., aryl bromide) (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃) (3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the indazole boronic acid, aryl halide, palladium catalyst, and base.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite. Extract the filtrate with an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Indazole Boronic Acid - Aryl Halide - Pd Catalyst - Base B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C, 8-12h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Filter E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Purified Product G cluster_cell Cellular Processes cluster_pathway Signaling Pathway Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Downstream Downstream Signaling Kinase->Downstream Downstream->Proliferation Downstream->Survival Downstream->Angiogenesis Indazole Indazole-based Kinase Inhibitor Indazole->Kinase Inhibition

References

Methyl-Indazole Derivatives: A Technical Guide to Therapeutic Potential and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities. Methylation of the indazole core has led to the development of a plethora of derivatives with significant potential in various therapeutic areas, including oncology, neurodegenerative diseases, inflammation, and cardiovascular disorders. This technical guide provides an in-depth overview of the current landscape of methyl-indazole derivatives, focusing on their mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this promising class of compounds.

Introduction

Indazole and its derivatives have garnered considerable attention in the field of medicinal chemistry owing to their wide range of biological activities.[1] The functionalization of the indazole ring system, particularly through methylation, allows for the fine-tuning of physicochemical and pharmacokinetic properties, leading to enhanced therapeutic potential. These structural modifications have yielded potent inhibitors of various enzymes and modulators of critical signaling pathways, making methyl-indazole derivatives attractive candidates for drug discovery and development.[2] This guide will explore the multifaceted applications of these compounds, providing a technical foundation for their continued investigation.

Therapeutic Applications

Oncology

Methyl-indazole derivatives have demonstrated significant promise as anti-cancer agents, primarily through the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.[3][4]

Mechanism of Action: A primary target for many anti-cancer methyl-indazole derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth. Another important target is the Fibroblast Growth Factor Receptor (FGFR), which is also involved in tumor angiogenesis and cell proliferation.[3] Additionally, some derivatives have shown inhibitory activity against other kinases such as Aurora kinase A and FMS-like tyrosine kinase 3 (FLT3).[3][5]

Featured Compound: A notable example is the FDA-approved drug Axitinib, a potent and selective inhibitor of VEGFRs 1, 2, and 3, which features a methyl-indazole core.[6]

CompoundTarget KinaseCell LineIC50 (µM)Reference
AxitinibVEGFR-2-0.0002[1]
PazopanibVEGFR-2-0.03[1]
12bVEGFR-2-0.0054[3]
12cVEGFR-2-0.0056[3]
12eVEGFR-2-0.007[3]
2f-4T10.23[7]
2f-A5491.15[7]
6o-K5625.15[8]
6o-HEK-29333.2[8]
5k-Hep-G23.32[8]
5k-HEK-29312.17[8]
11kp38α MAPK-3.37[9]
Various-A2780, A5490.64 - 17[10]
Neurodegenerative Diseases

Certain methyl-indazole derivatives have shown neuroprotective effects, particularly in models of Parkinson's disease.[11][12]

Mechanism of Action: The neuroprotective effects of compounds like 6-amino-1-methyl-indazole (AMI) are attributed to the inhibition of tau protein hyperphosphorylation.[11][12] Tau hyperphosphorylation is a pathological hallmark of several neurodegenerative diseases, leading to the formation of neurofibrillary tangles and neuronal dysfunction. Glycogen synthase kinase-3β (GSK-3β) is a key kinase involved in tau phosphorylation, and its inhibition is a primary mechanism of action for these neuroprotective methyl-indazole derivatives.[11][12]

Featured Compound: 6-amino-1-methyl-indazole (AMI) has been shown to increase cell viability, alleviate apoptosis, and decrease the expression of phosphorylated tau and GSK-3β in in vitro and in vivo models of Parkinson's disease.[11][12]

Inflammatory Diseases

The anti-inflammatory properties of methyl-indazole derivatives have been well-documented, with some compounds demonstrating efficacy in preclinical models of inflammation.[13]

Mechanism of Action: The anti-inflammatory effects are largely attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[13] Additionally, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[13]

CompoundTargetIC50 (µM)Reference
IndazoleCOX-212.32 - 23.42[13]
5-aminoindazoleCOX-212.32 - 23.42[13]
6-nitroindazoleCOX-212.32 - 23.42[13]
IndazoleTNF-α220.11[13]
5-aminoindazoleTNF-α230.19[13]
IndazoleIL-1β120.59[13]
6-nitroindazoleIL-1β100.75[13]
DexamethasoneTNF-α31.67[13]
DexamethasoneIL-1β102.23[13]
Cardiovascular Diseases

Methyl-indazole derivatives have also been investigated for their potential in treating cardiovascular diseases, particularly those related to inflammation and cardiac remodeling.[14]

Mechanism of Action: The cardioprotective effects of some derivatives are linked to the inhibition of p38 mitogen-activated protein kinase (MAPK).[14] p38 MAPK is a key signaling molecule that regulates cellular responses to stress and is implicated in inflammatory-driven cardiovascular conditions like atherosclerosis.[5] By inhibiting p38 MAPK, these compounds can attenuate inflammation and potentially prevent adverse cardiac remodeling.

Featured Compound: ARRY-371797, a p38α MAPK selective kinase inhibitor containing an indazole core, has been investigated in clinical trials for LMNA-related dilated cardiomyopathy.[14]

Experimental Protocols

Synthesis of 6-amino-1-methyl-indazole

This protocol describes a general method for the synthesis of 6-amino-1-methyl-indazole, a key intermediate for many biologically active derivatives. The synthesis involves the methylation of 6-nitroindazole followed by reduction of the nitro group.[15][16]

Step 1: Methylation of 6-nitroindazole

  • To a solution of 6-nitroindazole in dimethylformamide (DMF), add potassium carbonate.

  • Add iodomethane to the mixture.

  • Heat the reaction mixture at 60°C for 4 hours.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of N1- and N2-methylated isomers.

  • Separate the isomers using column chromatography.

Step 2: Reduction of 1-methyl-6-nitroindazole

  • Dissolve 1-methyl-6-nitroindazole in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 6-amino-1-methyl-indazole.

In Vitro Anti-proliferative MTT Assay

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.[17][18][19]

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the methyl-indazole derivative and incubate for an additional 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.[1][7]

  • Prepare a reaction mixture containing 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1).

  • Add the test compound (methyl-indazole derivative) at various concentrations to the wells of a 96-well plate.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding recombinant human VEGFR-2 enzyme.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., Kinase-Glo® Max).

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

In Vitro GSK-3β Kinase Inhibition Assay

This assay measures the inhibition of GSK-3β kinase activity.[14]

  • Prepare a reaction mixture containing 1x Kinase Assay Buffer, DTT, ATP, and a GSK substrate peptide.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding recombinant human GSK-3β enzyme.

  • Incubate the plate at 30°C for 45 minutes.

  • Measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

In Vivo MPTP-Induced Parkinson's Disease Mouse Model

This animal model is used to evaluate the neuroprotective effects of compounds in Parkinson's disease.[3][11][13]

  • Use male C57BL/6 mice.

  • Administer the methyl-indazole derivative intraperitoneally (i.p.) for a specified period.

  • Induce Parkinson's disease by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (e.g., 30 mg/kg, i.p.) daily for 5 consecutive days.

  • Perform behavioral tests (e.g., pole test, rotarod test) to assess motor function.

  • Sacrifice the animals and collect brain tissue.

  • Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.

  • Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing the acute anti-inflammatory activity of compounds.[8][10]

  • Use male Wistar rats.

  • Administer the methyl-indazole derivative intraperitoneally (i.p.) 30 minutes before inducing inflammation.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema compared to the control group.

Signaling Pathways and Visualizations

The therapeutic effects of methyl-indazole derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

VEGFR2_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MethylIndazole Methyl-Indazole Derivative MethylIndazole->VEGFR2

Caption: VEGFR-2 signaling pathway in angiogenesis.

GSK3b_Tau_Pathway GSK3b GSK-3β Tau Tau GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs NeuronalDysfunction Neuronal Dysfunction NFTs->NeuronalDysfunction MethylIndazole Methyl-Indazole Derivative (e.g., AMI) MethylIndazole->GSK3b

Caption: GSK-3β pathway in Tau phosphorylation.

p38_MAPK_Pathway Stress Cellular Stress (e.g., Ischemia) MKK36 MKK3/6 Stress->MKK36 Activates p38 p38 MAPK MKK36->p38 Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation & Cardiac Remodeling Cytokines->Inflammation Apoptosis->Inflammation MethylIndazole Methyl-Indazole Derivative MethylIndazole->p38

Caption: p38 MAPK signaling in cardiovascular disease.

IDO1_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catalyzed by Teff Effector T cells Tryptophan->Teff Required for activation IDO1 IDO1 IDO1->Kynurenine Treg Regulatory T cells (Tregs) Kynurenine->Treg Promotes Treg->Teff Suppresses ImmuneSuppression Immune Suppression Treg->ImmuneSuppression MethylIndazole Methyl-Indazole Derivative MethylIndazole->IDO1

Caption: IDO1 pathway in cancer immunotherapy.

Conclusion

Methyl-indazole derivatives represent a versatile and highly promising class of compounds with broad therapeutic potential. Their ability to be readily functionalized allows for the generation of potent and selective modulators of key biological targets. The extensive research in oncology, neurodegenerative diseases, inflammation, and cardiovascular diseases has provided a strong foundation for the continued development of novel methyl-indazole-based therapeutics. This technical guide has summarized the current state of knowledge, providing valuable data and protocols to aid researchers in their efforts to unlock the full potential of these remarkable molecules. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and safety of novel methyl-indazole derivatives is warranted to translate the promising preclinical findings into clinical success.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 7-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in a multitude of biologically active compounds. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] 7-Methyl-1H-indazole-5-boronic acid is a key building block for the synthesis of a diverse range of substituted indazoles via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile tool for the formation of C-C bonds, enabling the facile introduction of various aryl and heteroaryl substituents at the 5-position of the indazole core.[3] The resulting 5-aryl-7-methyl-1H-indazole derivatives are of significant interest in drug discovery, as exemplified by their use in the synthesis of potent kinase inhibitors such as Pazopanib, which targets VEGFR, PDGFR, and c-Kit.[4][5][6]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The information presented is intended to serve as a comprehensive guide for researchers in academic and industrial settings, facilitating the synthesis of novel indazole-based compounds for therapeutic applications.

Biological Context: Indazole Derivatives as Kinase Inhibitors

Indazole-based compounds have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1] Aberrant kinase activity is a hallmark of many diseases, including cancer. The indazole core can be strategically functionalized to interact with the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.[7] For instance, Pazopanib, an FDA-approved anticancer agent, features a substituted indazole scaffold and functions as a multi-targeted tyrosine kinase inhibitor.[5][6] The diagram below illustrates a simplified signaling pathway targeted by such indazole-based inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Indazole_Inhibitor 7-Methyl-1H-indazole -based Inhibitor Indazole_Inhibitor->RTK

Caption: Simplified signaling pathway targeted by indazole-based kinase inhibitors.

Suzuki-Miyaura Coupling Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. The reaction conditions may require optimization depending on the specific substrates used.

Materials and Reagents
  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂)

  • Phosphine ligand (if using a ligand-free palladium source, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with water as a co-solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

Experimental Procedure

The following diagram outlines the general workflow for the Suzuki coupling experiment.

Suzuki_Workflow A 1. Reagent Preparation (Indazole boronic acid, Aryl halide, Catalyst, Base, Solvent) B 2. Reaction Setup (Combine reagents in a flask under inert atmosphere) A->B C 3. Degassing (Purge with inert gas) B->C D 4. Reaction (Heat to desired temperature and stir) C->D E 5. Monitoring (TLC or LC-MS) D->E E->D Continue reaction if incomplete F 6. Work-up (Quench, extract, and dry) E->F Reaction complete G 7. Purification (Column chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a dry reaction flask, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.0-1.2 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and reported yields for Suzuki-Miyaura couplings of similar indazole substrates, which can be used as a starting point for the optimization of reactions with this compound.

EntryAryl HalideCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (5)K₂CO₃ (2)DME802~90[8]
2N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamidePd(dppf)Cl₂·DCM (5)K₂CO₃ (3)1,4-Dioxane/H₂O1001270-85[3]
33-ChloroindazolePd₂(dba)₃ (2) / SPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O1001580[9]
47-Bromo-4-substituted-1H-indazolesPd(dppf)Cl₂ (10)Cs₂CO₃ (2)1,4-Dioxane100270-90[10]

Note: The yields are indicative and may vary depending on the specific substrates and reaction conditions. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and efficient method for the synthesis of novel 5-substituted indazole derivatives. These compounds are valuable building blocks in the development of new therapeutic agents, particularly in the field of oncology. The protocols and data provided herein offer a solid foundation for researchers to explore the chemical space around the indazole scaffold and to advance the discovery of new medicines.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 7-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into the core structures of pharmacologically active compounds. Its presence is associated with a wide range of biological activities, including but not limited to, kinase inhibition for anticancer therapies, anti-inflammatory effects, and antiviral properties. The functionalization of the indazole ring system is therefore of significant interest in medicinal chemistry and drug discovery.

7-Methyl-1H-indazole-5-boronic acid is a key building block that enables the introduction of the 7-methyl-1H-indazol-5-yl moiety into target molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, and it is the premier choice for coupling boronic acids with various organic halides and triflates.[1][2] This application note provides detailed protocols and guidance for the effective use of palladium catalysts in the Suzuki-Miyaura coupling of this compound with a range of (hetero)aryl halides.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the (hetero)aryl halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation coupled_intermediate R-Pd(II)-Ar L_n transmetalation->coupled_intermediate boronic_acid Ar-B(OH)₂ (Base Activated) boronic_acid->transmetalation reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Recommended Palladium Catalysts and Reaction Conditions

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity in the Suzuki-Miyaura coupling of this compound. Heteroaryl boronic acids can be prone to decomposition, such as protodeboronation, under the reaction conditions, making the optimization of these parameters important.[3]

Table 1: Recommended Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1 - 5A common and effective catalyst, though can be air-sensitive.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)1 - 5An air-stable and highly effective catalyst for a broad range of substrates.[4]
Pd(OAc)₂Palladium(II) acetate1 - 5Used in combination with a phosphine ligand.
-XPhos2 - 10A bulky electron-rich biaryl monophosphine ligand, often used with Pd(OAc)₂ or as a precatalyst.
-SPhos2 - 10Another bulky electron-rich biaryl monophosphine ligand, effective for challenging couplings.[5]

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Solvent 1,4-Dioxane/Water (4:1 to 10:1)A widely used and effective solvent system.[1]
DME/WaterDimethoxyethane is another suitable ethereal solvent.[4]
Toluene/WaterCan be used, particularly for higher temperature reactions.
THF/WaterTetrahydrofuran is also a common choice.[6]
Base K₂CO₃A common and effective inorganic base.[1][4]
Cs₂CO₃A stronger base, often used for less reactive halides.
K₃PO₄A non-nucleophilic base that can be beneficial for sensitive substrates.[5]
Temperature 80 - 110 °CThe optimal temperature will depend on the reactivity of the coupling partners.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - (Hetero)aryl halide - Palladium Catalyst - Base start->reagents solvent Add Degassed Solvent reagents->solvent inert_atm Establish Inert Atmosphere (Nitrogen or Argon) solvent->inert_atm heating Heat to Reaction Temperature (e.g., 80-110 °C) inert_atm->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End analysis->end

Materials:

  • This compound (1.0 eq)

  • (Hetero)aryl halide (1.0 - 1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane and water, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add this compound, the (hetero)aryl halide, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Example Protocol: Coupling with 4-Bromoanisole

This protocol is a specific example and may be adapted for other aryl bromides.

Table 3: Reagents for Coupling with 4-Bromoanisole

ReagentMolar RatioMolecular WeightAmount (for 1 mmol scale)
This compound1.0175.99 g/mol 176 mg
4-Bromoanisole1.1187.04 g/mol 206 mg
PdCl₂(dppf)0.03731.7 g/mol 22 mg
K₂CO₃2.5138.21 g/mol 345 mg
1,4-Dioxane--4 mL
Water--1 mL

Procedure:

  • Combine this compound (176 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), PdCl₂(dppf) (22 mg, 0.03 mmol), and K₂CO₃ (345 mg, 2.5 mmol) in a reaction tube.

  • Seal the tube with a septum and purge with argon for 10 minutes.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 5-(4-methoxyphenyl)-7-methyl-1H-indazole.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃), or employing a more active catalyst system such as one with a bulky phosphine ligand (e.g., XPhos or SPhos).[5]

  • Protodeboronation: The decomposition of the boronic acid can be a significant side reaction.[3] To minimize this, ensure the reaction is thoroughly degassed and run under a strict inert atmosphere. Using a less aqueous solvent system or a different base might also be beneficial.

  • Catalyst Deactivation: If the reaction stalls, catalyst deactivation may be the cause. Ensure high-purity reagents and solvents are used.

  • Purification: The polarity of the coupled product will vary depending on the coupling partner. A range of solvent systems for column chromatography should be explored to achieve optimal separation.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. By carefully selecting the palladium catalyst, base, and solvent system, researchers can efficiently synthesize a diverse library of 5-aryl-7-methyl-1H-indazoles. These compounds are valuable intermediates for the development of novel therapeutics and other functional molecules. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

Application Notes and Protocols for Suzuki Reaction with 7-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is pivotal in the synthesis of complex molecules, particularly in the development of new pharmaceutical agents. The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2] Consequently, the functionalization of indazoles, such as 7-Methyl-1H-indazole, via Suzuki coupling with its corresponding boronic acid is of significant interest.

A critical parameter for a successful Suzuki-Miyaura coupling is the choice of base, which plays a crucial role in the catalytic cycle.[1] The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium(II) halide complex.[3] The selection of an appropriate base can significantly influence reaction yield, rate, and selectivity, especially when dealing with heteroaromatic substrates like indazoles that can be sensitive to reaction conditions.[4] These notes provide a detailed guide to selecting an appropriate base for the Suzuki reaction with 7-Methyl-1H-indazole-5-boronic acid, complete with experimental protocols and a logical workflow for optimization.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The base is primarily involved in the transmetalation step.[5] There are two accepted pathways for the activation of the organoboron species by the base:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate species (an "ate" complex). This boronate then reacts with the palladium(II) complex.[3]

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[3]

The operative pathway is dependent on the specific base, solvent, and reactants used. Weaker bases such as carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[3]

Base Selection for Suzuki Coupling with Indazole Boronic Acids

The selection of a suitable base is critical for the success of Suzuki reactions involving indazole boronic acids. The nitrogen-rich indazole ring can potentially coordinate to the palladium catalyst, inhibiting its activity. Furthermore, indazole boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under harsh basic conditions.[4][6] Therefore, careful consideration of base strength and type is necessary.

Based on literature precedents for Suzuki reactions with indazole and other nitrogen-containing heteroaromatic boronic acids, several classes of bases are commonly employed.

Data Presentation: Comparison of Bases for Suzuki Reactions with Indazole and Related Heterocycles
BaseTypical Substrates & ConditionsReported YieldsNotes
Potassium Carbonate (K₂CO₃) 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids in dimethoxyethane at 80 °C.[7] Bromo-indazole carboxamide with various organoboronic acids in 1,4-dioxane/water at 100 °C.[2][8]Good to HighA versatile and commonly used base for indazole couplings. Its moderate strength is often sufficient for efficient reaction without causing significant degradation of sensitive substrates.[7][8]
Potassium Phosphate (K₃PO₄) Unprotected 3-chloroindazole with 5-indole boronic acid in dioxane/water at 100 °C.[6]Modest to HighA milder base that is often effective for substrates prone to protodeboronation or those containing base-labile functional groups.[4][6]
Cesium Carbonate (Cs₂CO₃) Phenyl DABO boronate with 4-bromoanisole.[9] Protected indazol-5-yl boronic ester with aryl halides in 1,4-dioxane.[10]HighA stronger and more soluble inorganic base that can be effective in challenging couplings. However, its higher basicity may not be suitable for all substrates.[9]
Sodium Carbonate (Na₂CO₃) Aryl iodides and chlorides with phenyl boronic acid in an ethanol/water mixture.[11]HighAn effective and economical base, often used in aqueous solvent systems.[11]
Potassium Fluoride (KF) Aryl bromides.Moderate to HighFluoride ions are believed to play a unique role in activating the boronic acid, offering an alternative to carbonate and phosphate bases.[3]

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound, based on commonly successful conditions for similar substrates.

Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)

This protocol is adapted from procedures used for the Suzuki coupling of bromoindazoles.[2][7]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), Pd(dppf)Cl₂ (0.02 - 0.05 equivalents), and K₂CO₃ (2.0 - 3.0 equivalents).

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-12 hours.[7][8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Sensitive Substrates using Potassium Phosphate (K₃PO₄)

This protocol is recommended when dealing with substrates that are sensitive to stronger bases or are prone to protodeboronation, based on methodologies for unprotected nitrogen-rich heterocycles.[6]

Materials:

  • This compound

  • Aryl halide (e.g., aryl chloride or bromide)

  • Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos, or a pre-catalyst like P2)[6]

  • Potassium Phosphate (K₃PO₄)

  • Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equivalent), this compound (1.5 - 2.0 equivalents), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., SPhos, 3 mol%), and K₃PO₄ (2.0 equivalents).

  • Add degassed dioxane and water (typically in a 5:1 ratio).

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction for 15-20 hours, or until completion is indicated by TLC or LC-MS.[6]

  • Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Logical Workflow for Base Selection in Suzuki Reaction

Base_Selection_Workflow start Start: Suzuki Coupling with This compound initial_conditions Initial Screening: K2CO3 in Dioxane/Water start->initial_conditions check_yield Reaction Outcome? initial_conditions->check_yield high_yield High Yield: Reaction Successful check_yield->high_yield > 80% low_yield Low Yield or Incomplete Reaction check_yield->low_yield < 80% end End: Optimized Protocol high_yield->end troubleshoot Troubleshooting low_yield->troubleshoot protodeboronation Evidence of Protodeboronation? troubleshoot->protodeboronation Analyze Side Products optimize_solvent Optimize Solvent System (e.g., DME, 2-MeTHF) troubleshoot->optimize_solvent Solubility Issues? milder_base Switch to Milder Base: K3PO4 protodeboronation->milder_base Yes stronger_base Consider Stronger Base: Cs2CO3 protodeboronation->stronger_base No milder_base->check_yield stronger_base->check_yield optimize_solvent->check_yield Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R'-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R'-Pd(II)L_n-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Coupled Product) reductive_elimination->product boronic_acid R-B(OH)2 base Base (e.g., K2CO3) boronic_acid->base boronate [R-B(OH)3]^- base->boronate Activation boronate->transmetalation aryl_halide R'-X aryl_halide->oxidative_addition

References

Application Notes and Protocols for Solvent Effects in 7-Methyl-1H-indazole-5-boronic acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures. The reaction's efficiency, functional group tolerance, and mild conditions make it highly valuable. For nitrogen-containing heterocycles like 7-Methyl-1H-indazole-5-boronic acid, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, catalyst stability, product yield, and purity. This document provides detailed application notes and protocols to guide the optimization of solvent systems for the cross-coupling reactions of this specific indazole derivative.

The Role of Solvents in Suzuki-Miyaura Cross-Coupling

Solvents play a multifaceted role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Their primary functions include:

  • Solubilizing Reagents: Ensuring that the organic substrates (aryl halide and boronic acid) and the inorganic base are sufficiently dissolved to allow the reaction to proceed efficiently.[3]

  • Stabilizing the Catalyst: Coordinating with the palladium catalyst to stabilize the active catalytic species and prevent decomposition.[1]

  • Influencing Reaction Rate and Selectivity: Modulating the reactivity of the boronic acid and the base, thereby affecting the overall reaction rate and selectivity.[1]

  • Facilitating Transmetalation: In biphasic systems, often involving water, the aqueous phase is crucial for dissolving the inorganic base and promoting the formation of the active boronate species, which is essential for the transmetalation step.[3]

Commonly employed solvents in Suzuki-Miyaura couplings of nitrogen-containing heterocycles include polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), often in combination with water or alcohols.[3][4]

Experimental Protocols

The following protocols are generalized based on successful Suzuki-Miyaura couplings of similar indazole and other nitrogen-rich heterocyclic substrates.[4][5] Researchers should consider these as a starting point for optimization with this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

  • Reagent Preparation: In a dry reaction vessel (e.g., a Schlenk tube or a microwave vial) equipped with a magnetic stir bar, combine this compound (1.0 equivalent), the aryl or heteroaryl halide (1.0-1.2 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like P1 or P2, typically 1-5 mol%) and, if necessary, the ligand (e.g., XPhos, SPhos).

  • Solvent Addition: Add the degassed solvent or solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 60 °C to 140 °C) and stir for the specified time (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Data Presentation: Solvent Effects on Indazole Cross-Coupling

The following tables summarize data from studies on the Suzuki-Miyaura cross-coupling of various indazole derivatives, illustrating the impact of different solvent systems on reaction outcomes. While not specific to this compound, these data provide valuable insights for solvent screening.

Table 1: Solvent Optimization for the Coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid [6]

EntrySolventBaseCatalystTemperature (°C)Time (h)Yield (%)
1DMFK₂CO₃PdCl₂(PPh₃)₂Reflux480
2DMFCs₂CO₃PdCl₂(PPh₃)₂Reflux480
3DioxaneCs₂CO₃Pd(PPh₃)₄1002420
4TolueneCs₂CO₃Pd(PPh₃)₄1102415
5Dioxane/H₂O (4:1)Cs₂CO₃Pd(PPh₃)₄1001245
6Dioxane/EtOH/H₂O (3:1.5:0.5)Cs₂CO₃Pd(PPh₃)₄140470

Optimized conditions are highlighted in bold.

Table 2: Solvent and Ligand Effects on the Coupling of 3-chloroindazole with 5-indole boronic acid [5]

EntryPalladium SourceLigandSolventTemperature (°C)Yield (%)
1Pd₂dba₃XPhosDioxane/H₂O10056
2Pd₂dba₃SPhosDioxane/H₂O10052
3P1XPhosDioxane/H₂O10069
4P2 SPhos Dioxane/H₂O 100 80

Optimized conditions are highlighted in bold.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X-Ln B->C D Transmetalation (R-B(OR)2) C->D Base E Ar-Pd(II)-R-Ln D->E F Reductive Elimination E->F F->A G Ar-R F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: This compound, Aryl Halide, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 7-Methyl-1H-indazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of various diseases, particularly cancer. The 7-methyl-1H-indazole moiety, in particular, has been identified as a key component in several potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 7-Methyl-1H-indazole-5-boronic acid as a key building block. The primary synthetic strategy highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds.

These protocols and notes are intended to guide researchers in the design, synthesis, and evaluation of novel kinase inhibitors based on the 7-methyl-1H-indazole core.

Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative kinase inhibitors containing the 7-methyl-1H-indazole scaffold. This data provides a benchmark for the potency of compounds that can be synthesized using the protocols described herein.

Compound NameTarget KinaseIC50 (nM)Reference Cell Line/Assay Condition
Axitinib VEGFR-10.1Porcine aorta endothelial cells
VEGFR-20.2Porcine aorta endothelial cells
VEGFR-30.1-0.3Porcine aorta endothelial cells
PDGFR-β1.6Porcine aorta endothelial cells
c-KIT1.7Porcine aorta endothelial cells
GSK2606414 PERK0.4Recombinant human PERK kinase assay[1]
c-KIT150-1000Off-target kinase panel
Aurora kinase B150-1000Off-target kinase panel
BRK150-1000Off-target kinase panel
MAP3K10150-1000Off-target kinase panel
MER150-1000Off-target kinase panel
MYLK2150-1000Off-target kinase panel
IKBKe150-1000Off-target kinase panel
TrkC150-1000Off-target kinase panel
MAP3K11150-1000Off-target kinase panel

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable aryl or heteroaryl halide to synthesize a kinase inhibitor scaffold.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 2-chloro-N-methyl-3-(pyridin-2-yl)benzamide for an Axitinib analog)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.05-0.1 equivalents).

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired kinase inhibitor.

Synthesis of Axitinib Intermediate

While a direct synthesis of Axitinib from this compound is not explicitly detailed in the provided search results, a plausible route can be inferred. The synthesis of Axitinib involves the coupling of an indazole core with a side chain. The following is a representative procedure for a key coupling step in the synthesis of Axitinib, which can be adapted.[2][3][4]

Step 1: Synthesis of (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide (Axitinib)

A detailed synthesis of Axitinib has been reported involving a key C-S coupling step.[2][3][4] An alternative approach for the key C-C bond formation would be a Suzuki coupling.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by indazole-based kinase inhibitors and a general experimental workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 7-Methyl-1H-indazole- 5-boronic Acid + Aryl Halide coupling Suzuki-Miyaura Cross-Coupling start->coupling purification Purification coupling->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay In vitro Kinase Assay characterization->kinase_assay ic50 IC50 Determination kinase_assay->ic50 cell_assay Cell-based Assays (Proliferation, Apoptosis) ic50->cell_assay animal_model In vivo Animal Models cell_assay->animal_model

Figure 1. General experimental workflow for the synthesis and evaluation of kinase inhibitors.

FGFR_signaling_pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Transcription

Figure 2. Simplified FGFR signaling pathway.

JNK_signaling_pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis JNK->Apoptosis AP1 AP-1 Complex cJun->AP1 Inflammation Inflammation AP1->Inflammation

Figure 3. Simplified JNK signaling pathway.

PAK1_signaling_pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK Rac_Cdc42 Rac / Cdc42 RTK->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Cytoskeleton Cytoskeletal Reorganization PAK1->Cytoskeleton CellMotility Cell Motility & Invasion PAK1->CellMotility GeneTranscription Gene Transcription PAK1->GeneTranscription

Figure 4. Simplified PAK1 signaling pathway.

CRAC_signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca_ER Ca2+ Store Depletion IP3->Ca_ER ER Endoplasmic Reticulum STIM1 STIM1 Ca_ER->STIM1 Orai1 Orai1 STIM1->Orai1 Ca_Influx Ca2+ Influx Orai1->Ca_Influx NFAT NFAT Activation Ca_Influx->NFAT

Figure 5. Simplified CRAC channel signaling pathway.

PKMYT1_signaling_pathway PKMYT1 PKMYT1 CDK1 CDK1 PKMYT1->CDK1 Inhibits by phosphorylation MPF Mitosis Promoting Factor (MPF) CDK1->MPF CyclinB Cyclin B CyclinB->MPF G2_M G2/M Transition MPF->G2_M Promotes

Figure 6. Simplified PKMYT1 signaling pathway.

LRRK2_signaling_pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Cytoskeleton Cytoskeletal Dynamics LRRK2->Cytoskeleton Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking

Figure 7. Simplified LRRK2 signaling pathway.

References

Application Note and Protocol for the Synthesis of 7-Methyl-1H-indazole-5-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-Methyl-1H-indazole-5-boronic acid pinacol ester, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the readily available precursor, 4-bromo-2-methylaniline. The protocol first outlines the formation of the key intermediate, 5-bromo-7-methyl-1H-indazole, followed by a palladium-catalyzed Miyaura borylation to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis protocol.

StepReactionStarting MaterialKey ReagentsSolventTemperatureTime (h)Yield (%)
1Indazole Formation4-bromo-2-methylanilineSodium nitrite, Hydrochloric acid, Tin(II) chlorideWater, Ethanol0 °C to reflux465-75
2Miyaura Borylation5-bromo-7-methyl-1H-indazoleBis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium acetate1,4-Dioxane80-90 °C12-1870-85

Experimental Protocols

Step 1: Synthesis of 5-bromo-7-methyl-1H-indazole

This procedure outlines the formation of the indazole ring system from a substituted aniline via a diazotization and reductive cyclization.

Materials:

  • 4-bromo-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2-methylaniline (1.0 eq.) in a mixture of concentrated HCl and water at 0 °C with stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated HCl.

  • Carefully add the cold diazonium salt solution to the tin(II) chloride solution dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-7-methyl-1H-indazole.

Step 2: Synthesis of this compound pinacol ester

This procedure describes the palladium-catalyzed borylation of 5-bromo-7-methyl-1H-indazole.

Materials:

  • 5-bromo-7-methyl-1H-indazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Celite

  • Ethyl acetate

  • Hexanes

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 5-bromo-7-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), potassium acetate (2.5 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound pinacol ester as a solid.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway Synthesis of this compound pinacol ester cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: Miyaura Borylation Start 4-bromo-2-methylaniline Intermediate 5-bromo-7-methyl-1H-indazole Start->Intermediate 1. NaNO₂, HCl 2. SnCl₂ FinalProduct This compound pinacol ester Intermediate->FinalProduct B₂pin₂, Pd(dppf)Cl₂, KOAc

Caption: Synthetic pathway for this compound pinacol ester.

Experimental_Workflow Experimental Workflow cluster_workflow A Step 1: Indazole Formation Dissolve starting material Diazotization at 0 °C Reductive cyclization Neutralization and Extraction Purification by Chromatography B Step 2: Miyaura Borylation Combine reagents under inert gas Add anhydrous solvent Heat and stir for 12-18h Workup and Filtration Purification by Chromatography A->B C Final Product This compound pinacol ester Characterization (NMR, MS) B->C

Caption: General experimental workflow for the synthesis.

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-Methyl-1H-indazole-5-boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The functionalization of the indazole ring is a key strategy in the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-Methyl-1H-indazole-5-boronic acid with various aryl halides. This reaction is a cornerstone for creating libraries of 5-aryl-7-methyl-1H-indazoles, which are valuable intermediates in drug discovery programs.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired biaryl product.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-X(L_n) pd0->pd_intermediate Ar-X transmetalation Transmetalation pd_biaryl Ar-Pd(II)-Ar'(L_n) pd_intermediate->pd_biaryl Ar'-B(OH)2 Base pd_biaryl->pd0 Ar-Ar' reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of reaction conditions may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants reaction_setup Combine this compound, aryl halide, palladium catalyst, ligand, and base in a reaction vessel. start->reaction_setup solvent_addition Add degassed solvent system (e.g., 1,4-dioxane/water). reaction_setup->solvent_addition inert_atmosphere Purge with an inert gas (e.g., Nitrogen or Argon). solvent_addition->inert_atmosphere heating Heat the reaction mixture with stirring (e.g., 80-100 °C). inert_atmosphere->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring workup Perform aqueous work-up and extraction. monitoring->workup purification Purify the crude product by column chromatography. workup->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization end End: Pure 5-Aryl-7-methyl-1H-indazole characterization->end

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol 1: Standard Conditions

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a reaction vessel, add this compound, the aryl halide, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 5-aryl-7-methyl-1H-indazole.

Protocol 2: Alternative Conditions for Challenging Substrates

For less reactive aryl halides (e.g., aryl chlorides) or sterically hindered substrates, the following conditions may provide better results.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.10 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) or Toluene/Ethanol/Water mixture

Procedure:

  • Follow the general setup as described in Protocol 1, substituting the catalyst, base, and solvent system.

  • The reaction temperature may need to be increased to the reflux temperature of the solvent.

  • Reaction times may be longer, up to 24-48 hours. Monitor progress accordingly.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions of various indazole derivatives with aryl halides, which can be considered indicative of the expected outcomes for the reaction of this compound.

EntryIndazole DerivativeAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80290
2N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamidePhenylboronic acidPd(dppf)Cl₂·DCMK₂CO₃1,4-Dioxane/H₂O1001285
37-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140478
43-Chloroindazole5-Indole boronic acidSPhos PrecatalystK₃PO₄Dioxane/H₂O1001590

Note: The yields presented are for analogous reactions and may vary for the specific reaction of this compound.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-7-methyl-1H-indazoles from this compound and various aryl halides. The protocols provided herein offer a robust starting point for researchers in medicinal chemistry and drug development. The versatility of this reaction allows for the generation of diverse libraries of indazole-based compounds, facilitating the exploration of structure-activity relationships and the discovery of new therapeutic agents. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible yields and purity.

References

Application Notes and Protocols for the Purification of 7-Methyl-1H-indazole-5-boronic Acid Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Methyl-1H-indazole-5-boronic acid is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The successful synthesis of complex organic molecules using this intermediate hinges on its purity. However, the purification of boronic acids, including this compound, presents unique challenges. These compounds are often polar, can adhere strongly to silica gel, and may undergo dehydration to form cyclic boroxine anhydrides, complicating chromatographic separation.[2]

This document provides detailed protocols for the purification of this compound from typical reaction mixtures using column chromatography, addressing common challenges and offering multiple strategies to achieve high purity.

General Purification Challenges

  • Strong Adsorption: The polar boronic acid moiety can interact strongly with the silanol groups on the surface of silica gel, leading to peak tailing, low recovery, and difficulty in elution.[2][3]

  • Impurity Profile: Crude reaction mixtures may contain unreacted starting materials, catalysts, and byproducts with polarities similar to the desired product.

  • Stability: Boronic acids can be sensitive to certain conditions. Prolonged exposure to silica gel should be minimized to prevent degradation.[2]

Recommended Purification Strategies

Two primary column chromatography strategies are recommended: Normal-Phase Chromatography on silica gel (with modifications) and Reverse-Phase Chromatography. The choice depends on the specific impurity profile and available equipment.

Strategy 1: Normal-Phase Column Chromatography (Silica Gel)

This is the most common and accessible method. Success often relies on careful selection of the mobile phase and potential modification of the stationary phase.

Experimental Protocol:

  • Stationary Phase Selection and Preparation:

    • Standard Silica Gel: Use silica gel with a particle size of 40-63 µm (230-400 mesh) for standard flash chromatography.

    • Boric Acid-Treated Silica Gel: To reduce the over-adsorption of boronic acid esters (if present as intermediates or impurities), silica gel can be impregnated with boric acid.[4][5] This method is less common for free boronic acids but can be effective in specific cases.

      • Preparation: Prepare a 1% (w/v) solution of boric acid in a suitable solvent (e.g., methanol). Make a slurry with the silica gel, then evaporate the solvent under reduced pressure until the silica is a free-flowing powder.

  • Mobile Phase Selection:

    • The key is to find a solvent system that provides a good retention factor (Rf) of ~0.2-0.3 for the target compound on a TLC plate.

    • Start with a binary system of a non-polar solvent (e.g., Dichloromethane (DCM) or Hexane) and a polar solvent (e.g., Ethyl Acetate (EtOAc) or Methanol (MeOH)).

    • Modifier: Adding a small amount (0.5-1%) of acetic acid to the mobile phase can help suppress the ionization of the boronic acid and silanol groups, reducing tailing and improving peak shape.[3]

  • Column Packing:

    • Prepare a slurry of the selected silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique generally provides better resolution.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • A gradient elution is typically most effective. Gradually increase the percentage of the polar solvent (e.g., from 0% to 10% Methanol in DCM) over the course of the separation.

    • Collect fractions and monitor the elution of the product using TLC.

  • Fraction Analysis and Product Isolation:

    • Spot collected fractions onto a TLC plate and develop in the chosen mobile phase.

    • Visualize spots under UV light (254 nm).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Strategy 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful alternative, especially for polar compounds and for achieving very high purity. It is also suitable for analyzing reaction progress.[6][7]

Experimental Protocol:

  • Stationary Phase: A C18-functionalized silica column is the standard choice.

  • Mobile Phase Selection:

    • Typical mobile phases consist of a mixture of water and an organic solvent like acetonitrile (MeCN) or methanol.[8]

    • Buffers or modifiers are essential for good peak shape.

      • Acidic Conditions: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both the aqueous and organic phases.

      • Basic Conditions: In some cases, highly basic mobile phases (pH > 10) can be used to analyze boronic acid pinacol esters by preventing on-column hydrolysis.[9]

  • Sample Preparation:

    • Dissolve the crude sample in a suitable solvent, which should be miscible with the mobile phase (e.g., a small amount of methanol or acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Elution:

    • Use a gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase percentage. A typical gradient might be from 5% to 95% Acetonitrile in water over 15-20 minutes.[6][10]

  • Detection and Collection:

    • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

    • For preparative HPLC, collect the fraction corresponding to the product peak.

    • Remove the organic solvent and lyophilize the aqueous solution to isolate the pure product.

Data Presentation: Comparison of Chromatographic Conditions

The following tables summarize typical starting conditions for method development. Optimal conditions must be determined empirically for each specific reaction mixture.

Table 1: Typical Normal-Phase Mobile Systems

Non-Polar SolventPolar SolventModifier (Optional)Typical GradientApplication Notes
DichloromethaneMethanol0.5% Acetic Acid0% -> 10% MeOHGood for highly polar impurities.
DichloromethaneEthyl Acetate0.5% Acetic Acid10% -> 60% EtOAcGeneral purpose, good starting point.
Hexane / HeptaneEthyl AcetateNone20% -> 80% EtOAcSuitable for less polar products and impurities.

Table 2: Comparison of Stationary Phases

Stationary PhasePrincipleAdvantagesDisadvantages
Silica Gel Normal-Phase AdsorptionInexpensive, widely available, versatile.Strong interaction with boronic acids can cause tailing and low recovery.[3]
Neutral Alumina Normal-Phase AdsorptionCan be effective when silica fails; less acidic.[3]Lower resolving power than silica for some compounds.
C18 Reverse-Phase Silica Reverse-Phase PartitionExcellent for polar compounds, high resolution, reproducible.Requires HPLC/MPLC system, more expensive, solvent intensive.
Boric Acid-Treated Silica Modified Normal-PhaseReduces adsorption of boronic esters.[4][5]Lower resolution than standard silica; primarily for esters, not free acids.[5]

Visualization: Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound after a synthesis reaction.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Extraction) Crude->Workup Dry Dry & Concentrate Workup->Dry Crude_Product Crude Solid Dry->Crude_Product TLC_Analysis TLC Analysis for Solvent System Crude_Product->TLC_Analysis Column_Setup Prepare & Pack Column TLC_Analysis->Column_Setup Define Conditions Load Load Sample (Dry or Wet) Column_Setup->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Identify Pure Concentrate_Final Concentrate Final Product Pool->Concentrate_Final Pure_Product Pure Product Concentrate_Final->Pure_Product Characterize Characterization (NMR, MS, Purity) Pure_Product->Characterize

Caption: General workflow for column chromatography purification.

Conclusion

The purification of this compound is a critical step for its successful use in synthesis. While challenging due to the compound's polarity, a systematic approach using either modified normal-phase or reverse-phase column chromatography can yield material of high purity. Careful optimization of the stationary and mobile phases based on preliminary TLC analysis is paramount to achieving efficient separation. The protocols and data provided herein serve as a comprehensive guide for developing a robust purification strategy.

References

Application Note: A Robust LC-MS Method for In-Process Monitoring of Reactions Involving 7-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the in-process monitoring of chemical reactions involving 7-Methyl-1H-indazole-5-boronic acid. Boronic acids are crucial building blocks in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, their analysis can be challenging due to their polarity and propensity to form cyclic anhydrides (boroxines).[2][3] This protocol outlines a reversed-phase LC-MS method that provides rapid and reliable quantification of the target boronic acid, alongside reactants, products, and potential byproducts, without the need for derivatization.[4][5] The method utilizes a C18 stationary phase with a simple mobile phase and is coupled with mass spectrometry for unambiguous identification and quantification.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Efficient and real-time monitoring of its consumption during a chemical reaction is paramount for process optimization, yield maximization, and impurity profiling.[2] Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity, making it an ideal technique for analyzing complex reaction mixtures.[2] This method has been developed to overcome the challenges associated with boronic acid analysis, such as their instability and potential for forming boroxines, by employing a fast and effective LC separation coupled with mass spectrometric detection.[6][7]

Experimental Protocols

Sample Preparation

Given the tendency of boronic acids to degrade, a rapid quenching and dilution step is critical to ensure the sample accurately reflects the reaction state at the time of sampling.

  • Materials:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • 0.22 µm syringe filters

  • Procedure:

    • At specified time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a pre-determined volume of a 1:1 (v/v) mixture of acetonitrile and water to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).[2] This rapid dilution helps to prevent further reaction.[2]

    • Vortex the diluted sample thoroughly.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[2]

LC-MS Instrumentation and Conditions

The following parameters provide a starting point and may require further optimization based on the specific instrumentation and reaction mixture.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.7 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Ammonia in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.25 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Data Analysis and Quantification
  • Identification: The primary identification of this compound and other reaction components is based on their retention times and specific mass-to-charge ratios (m/z).

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations of this compound. The peak area of the analyte in the reaction samples is then used to determine its concentration by interpolating from the calibration curve. The linearity for boronic acids is generally excellent, with R² values greater than 0.99.[5][8]

Table 3: MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound175.1131.115
Internal Standard (optional)Analyte specificAnalyte specificAnalyte specific

Note: The MRM transitions should be optimized for the specific instrument being used.

Experimental Workflow

G cluster_0 Reaction Monitoring cluster_1 LC-MS Analysis cluster_2 Data Interpretation Reaction Ongoing Chemical Reaction Sampling Aliquot Withdrawal at Time Points Reaction->Sampling 1. Sampling Quenching Rapid Dilution in ACN/Water Sampling->Quenching 2. Quenching Filtration 0.22 µm Syringe Filtration Quenching->Filtration 3. Filtration LC_Injection Injection into LC-MS System Filtration->LC_Injection 4. Analysis LC_Separation Reversed-Phase C18 Separation LC_Injection->LC_Separation MS_Detection ESI Negative Mode Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration and Identification MS_Detection->Peak_Integration Quantification Concentration Determination via Calibration Curve Peak_Integration->Quantification Analysis Reaction Progress Analysis Quantification->Analysis

Caption: Workflow for LC-MS monitoring of a chemical reaction.

Discussion

This LC-MS method provides a reliable and efficient means to monitor the progress of reactions involving this compound. The use of a C18 column with a simple mobile phase gradient allows for good separation of the polar boronic acid from other, potentially less polar, reactants and products.[5][6] The negative ion ESI mode is particularly effective for the ionization of boronic acids.[5][8] By employing MRM, the method achieves high sensitivity and selectivity, enabling the detection of low-level impurities and byproducts.[8]

The rapid sample preparation protocol is crucial for minimizing the degradation of the boronic acid and ensuring the accuracy of the results.[2] The entire analytical cycle, including sample preparation and LC-MS analysis, can be completed in a short timeframe, providing near real-time feedback on the reaction progress. This allows for timely adjustments to reaction conditions, leading to improved process control and optimization.

Conclusion

The described LC-MS method is a valuable tool for researchers, scientists, and drug development professionals working with this compound. It offers a sensitive, specific, and rapid approach to in-process reaction monitoring, facilitating a deeper understanding of reaction kinetics and aiding in the development of robust and efficient synthetic processes. The provided protocols can be readily adapted to various LC-MS platforms and specific reaction conditions.

References

Application Note: NMR Characterization of a Biaryl Indazole Derivative Synthesized from 7-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are significant pharmacophores in drug discovery, exhibiting a wide range of biological activities. The synthesis of C-C bond-coupled indazole scaffolds, particularly biaryl structures, is of great interest for developing novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of such biaryl linkages. This application note details the NMR characterization of a representative product, 7-Methyl-5-phenyl-1H-indazole, synthesized via a Suzuki coupling reaction between 7-Methyl-1H-indazole-5-boronic acid and bromobenzene. The protocols for the synthesis and NMR analysis are also provided.

Reaction Scheme

A common and highly efficient method for the synthesis of 5-aryl-1H-indazoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This reaction typically involves the coupling of an organoborane (in this case, this compound) with an aryl halide (bromobenzene) in the presence of a palladium catalyst and a base.

Caption: Suzuki coupling of this compound.

Predicted NMR Data for 7-Methyl-5-phenyl-1H-indazole

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the product, 7-Methyl-5-phenyl-1H-indazole. These predictions are based on the analysis of structurally related indazole derivatives found in the literature.[5][6][7]

Table 1: Predicted ¹H NMR Data for 7-Methyl-5-phenyl-1H-indazole

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 13.5br s1HN-H (indazole)
~8.15s1HH3
~7.80s1HH4
~7.65 - 7.75m2HH2', H6'
~7.45 - 7.55m2HH3', H5'
~7.35 - 7.45m1HH4'
~7.25s1HH6
~2.60s3HCH₃
Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 7-Methyl-5-phenyl-1H-indazole

Chemical Shift (δ) ppmAssignment
~141.5C7a
~140.0C1'
~135.0C5
~134.0C3
~129.5C3', C5'
~128.0C2', C6'
~126.5C4'
~124.0C7
~121.0C3a
~119.0C4
~117.0C6
~17.0CH₃
Solvent: DMSO-d₆

Experimental Protocols

1. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki coupling of bromoindazoles with aryl boronic acids.[1][3][4]

  • Reaction Setup: In a nitrogen-flushed Schlenk tube, combine this compound (1.0 equiv.), bromobenzene (1.2 equiv.), and potassium carbonate (K₂CO₃) (3.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction Execution: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_workflow Experimental Workflow A 1. Combine Reactants (Indazole-boronic acid, Aryl halide, Base) B 2. Add Palladium Catalyst A->B C 3. Add Degassed Solvent B->C D 4. Heat Reaction Mixture C->D E 5. Reaction Work-up (Extraction and Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. NMR Analysis F->G

Caption: Workflow for Suzuki coupling and analysis.

2. Protocol for NMR Sample Preparation and Analysis

Standard NMR practices should be followed for the characterization of the synthesized compound.[5][8]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.

Conclusion

The combination of Suzuki-Miyaura cross-coupling and NMR spectroscopy provides a robust platform for the synthesis and characterization of novel biaryl indazole derivatives. The detailed protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers engaged in the synthesis and analysis of such compounds for potential applications in drug discovery and development.

References

The Strategic Utility of 7-Methyl-1H-indazole-5-boronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Methyl-1H-indazole-5-boronic acid has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the rational design and synthesis of targeted therapeutics. Its unique structural features, combining the privileged indazole scaffold with the reactive boronic acid moiety, make it a key intermediate for the construction of complex molecules, most notably kinase inhibitors. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in drug discovery programs.

Application Notes

The primary application of this compound in medicinal chemistry lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, predominantly the Suzuki-Miyaura coupling.[1][2] This reaction facilitates the formation of a carbon-carbon bond between the C5 position of the 7-methyl-indazole core and a variety of aryl or heteroaryl halides. The resulting biaryl structures are common motifs in biologically active compounds.

The indazole core itself is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[3] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, within protein active sites makes it an attractive scaffold for inhibitor design. The addition of a methyl group at the N7 position can influence the molecule's physicochemical properties, such as solubility and metabolic stability, and can also provide a vector for further structural modifications.

A prominent example of a highly potent and selective kinase inhibitor whose synthesis likely involves a 7-methyl-indazole building block is GSK2606414 , a first-in-class inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[4][5][6] PERK is a key transducer of the Unfolded Protein Response (UPR), a cellular stress pathway implicated in various diseases, including cancer.[7][8][9][10][11] The inhibition of PERK is a promising therapeutic strategy to modulate cancer cell survival and proliferation.

Quantitative Data Summary

The following table summarizes the inhibitory activity of GSK2606414, a compound exemplifying the therapeutic potential of molecules derived from a 7-methyl-indazole core.

Compound NameTarget KinaseIC50 (nM)Cell-Based AssayReference
GSK2606414PERK<1Inhibition of PERK activation in cells[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (0.02-0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

PERK Signaling Pathway in Cancer

The diagram below illustrates the central role of PERK in the Unfolded Protein Response (UPR) and its downstream effects on cancer cell survival and proliferation. GSK2606414, a potent inhibitor, targets the kinase activity of PERK, thereby blocking this signaling cascade.

PERK_Signaling_Pathway PERK Signaling Pathway in Cancer cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., hypoxia, nutrient deprivation) PERK_inactive Inactive PERK ER_Stress->PERK_inactive induces PERK_active Active PERK (Dimerized & Autophosphorylated) PERK_inactive->PERK_active activation eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 preferentially allows Global_Translation Global Protein Translation p_eIF2a->Global_Translation inhibits ATF4_nucleus ATF4 ATF4->ATF4_nucleus translocates to Translation_Inhibition Inhibition Global_Translation->Translation_Inhibition GSK2606414 GSK2606414 GSK2606414->PERK_active inhibits Gene_Expression Target Gene Expression (e.g., CHOP, GADD34) ATF4_nucleus->Gene_Expression activates Cell_Survival Cell Survival & Adaptation Gene_Expression->Cell_Survival Apoptosis Apoptosis Gene_Expression->Apoptosis prolonged stress

Caption: The PERK branch of the UPR and its inhibition by GSK2606414.

Experimental Workflow for Kinase Inhibitor Synthesis

The following workflow outlines the key steps in the synthesis of a kinase inhibitor using this compound as a starting material.

Synthesis_Workflow General Synthetic Workflow for Kinase Inhibitors Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Coupling Intermediate Biaryl Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., amidation, alkylation) Intermediate->Modification Final_Compound Final Kinase Inhibitor Modification->Final_Compound Purification Purification (e.g., Chromatography) Final_Compound->Purification Analysis Characterization (e.g., NMR, MS) Purification->Analysis Screening Biological Screening (e.g., Kinase Assays) Analysis->Screening

Caption: Synthetic workflow from boronic acid to biological screening.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 7-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoborane and an organic halide or triflate is of paramount importance in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. The indazole core, in particular, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[2][3]

The incorporation of microwave irradiation has revolutionized the Suzuki-Miyaura coupling, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times (from hours to minutes), often improved reaction yields, and enhanced reproducibility.[4][5] For heteroaromatic substrates like 7-Methyl-1H-indazole-5-boronic acid, which can be sensitive to prolonged heating, microwave-assisted synthesis provides a rapid and efficient method for the generation of diverse libraries of novel compounds, accelerating the drug discovery process.

These application notes provide a detailed protocol and representative data for the microwave-assisted Suzuki coupling of this compound with various aryl halides.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the organic group (7-methyl-1H-indazol-5-yl) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following is a general protocol for the microwave-assisted Suzuki coupling of this compound with an aryl halide. Reaction conditions may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME/water, or acetonitrile/water)

  • Microwave reactor vials with stir bars

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol% Pd(dppf)Cl₂), and the base (e.g., 2-3 equivalents of K₂CO₃).

  • Seal the vial and evacuate and backfill with an inert gas (e.g., argon) for three cycles to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe.

  • Place the sealed vial in the microwave reactor.

  • Irradiate the reaction mixture with stirring at a set temperature (typically 100-140 °C) for a specified time (usually 15-45 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-7-methyl-1H-indazole.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of indazole derivatives with various aryl and heteroaryl boronic acids, demonstrating the typical yields achievable under optimized conditions. While specific data for the microwave-assisted coupling of this compound is not extensively published, these examples with structurally similar compounds provide a strong indication of expected outcomes.

EntryBromo-Indazole SubstrateBoronic Acid PartnerCatalyst (mol%)Base (Equiv.)SolventTemp (°C) / TimeYield (%)Reference
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O80 / 2h84[6]
25-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O80 / 2h60[1]
33-Chloroindazole5-Indoleboronic acidP2 (SPhos precatalyst) (2.5)K₃PO₄ (2)Dioxane/H₂O100 / 15h90[7]
4N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamidePhenylboronic acidPdCl₂(dppf)·DCM (5)K₂CO₃ (3)Dioxane/H₂O100 / 12hNot specified[2]
57-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)Dioxane100 / 2h (MW)82[8]

Mandatory Visualization

experimental_workflow reagents 1. Add Reactants to Vial (Boronic Acid, Aryl Halide, Catalyst, Base) seal_purge 2. Seal Vial and Inert Atmosphere Purge reagents->seal_purge add_solvent 3. Add Degassed Solvent seal_purge->add_solvent microwave 4. Microwave Irradiation (100-140 °C, 15-45 min) add_solvent->microwave workup 5. Cooldown and Workup (Dilution, Filtration) microwave->workup extraction 6. Liquid-Liquid Extraction workup->extraction purification 7. Purification (Column Chromatography) extraction->purification product Pure 5-Aryl-7-methyl-1H-indazole purification->product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

suzuki_catalytic_cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)L₂-Ar' pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product aryl_halide Ar-X aryl_halide->pd_complex1 boronic_acid Ar'-B(OH)₂ boronic_acid->pd_complex2 base Base base->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 7-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the yield of your Suzuki coupling reactions involving 7-Methyl-1H-indazole-5-boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings, particularly with heteroaromatic boronic acids like this compound, can often be attributed to several key factors. A systematic evaluation of your reagents and reaction conditions is the best approach.[1][2][3]

  • Reagent Quality and Stability:

    • Boronic Acid Integrity: Heteroaromatic boronic acids can be susceptible to degradation.[4][5] It is advisable to use fresh, high-purity this compound. Consider converting it to a more stable form, such as a pinacol ester or MIDA boronate, if you suspect degradation.[1][4][6]

    • Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[1] Reactions with aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.[1]

    • Catalyst and Ligand Condition: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][7] Your reaction vessel must be thoroughly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Always use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity.

Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common cause of low yields, especially with electron-rich or heteroaromatic boronic acids.[1][4] Here are several strategies to mitigate this issue:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Weaker bases such as K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH when working with sensitive boronic acids.[8]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][4] These reagents tend to release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Q3: Homocoupling of the boronic acid is a major byproduct in my reaction. What causes this and how can it be prevented?

A3: The formation of a biaryl product from two molecules of the boronic acid, known as homocoupling, is another frequent side reaction that diminishes the yield of the desired cross-coupled product.[9]

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][7][9] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are crucial for prevention.

  • Palladium(II) Species: The presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidative degradation, can also promote homocoupling.[9]

Q4: Does the N-H group on the indazole ring require protection for the Suzuki coupling to be successful?

A4: For couplings at the C5 position of the indazole ring, N-protection is not always necessary and successful couplings have been reported on NH-free indazoles.[10][11] However, in some cases, the acidic N-H proton can interfere with the catalytic cycle, potentially by coordinating to the palladium center.[8] If you are experiencing low yields, it may be beneficial to protect the indazole nitrogen with a suitable protecting group such as Boc, SEM, or THP.[12]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize suggested starting points for optimizing the Suzuki coupling of this compound based on literature for similar heteroaromatic systems.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)Typical Yield Range (%)Notes
Pd(PPh₃)₄ (2-5)-40-70A common starting point, but may not be optimal for challenging substrates.[13][14]
Pd₂(dba)₃ (1-2)XPhos (2-4)70-95Buchwald ligands like XPhos are often highly effective for heteroaromatic couplings.[8]
PdCl₂(dppf) (2-5)-60-85A robust catalyst for a variety of Suzuki couplings.[7][15]
PEPPSI-IPr (2-5)-75-98N-heterocyclic carbene (NHC) based catalysts can show excellent activity.[5]

Table 2: Base and Solvent System Evaluation

Base (equivalents)Solvent SystemTemperature (°C)Typical Yield Range (%)Notes
K₂CO₃ (2-3)Dioxane/H₂O (4:1)80-10050-80A standard, versatile system.[3]
Cs₂CO₃ (2-3)Dioxane/EtOH/H₂O (3:1.5:0.5)90-11060-90Cesium carbonate is often a good choice for sensitive substrates.[10]
K₃PO₄ (2-3)Toluene/H₂O (10:1)100-11070-95Can be effective in minimizing protodeboronation.[8][16]
NaHCO₃ (3)DMF/H₂O (5:1)80-10040-70A milder base, but may require higher temperatures or longer reaction times.[3]

Experimental Protocols

Standard Protocol for Suzuki Coupling:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).[17]

  • Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[4][17]

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[17]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[17]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[17]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[17]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.[17]

Optimized Protocol for Challenging Couplings:

  • In a nitrogen-filled glovebox, add this compound pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), a highly active palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a suitable base (e.g., K₃PO₄, 2.0 equivalents) to a reaction vial.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Seal the vial and heat the mixture to the optimized temperature (e.g., 100 °C) for the predetermined reaction time.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the aqueous layer with ethyl acetate.[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the product.[5]

Visualizations

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality - Boronic Acid Stability - Aryl Halide Reactivity - Catalyst/Ligand Integrity start->check_reagents check_conditions Review Reaction Conditions - Inert Atmosphere - Solvent/Base Purity - Temperature & Time start->check_conditions side_reactions Identify Side Reactions check_reagents->side_reactions check_conditions->side_reactions protodeboronation Protodeboronation Observed side_reactions->protodeboronation Yes homocoupling Homocoupling Observed side_reactions->homocoupling Yes no_reaction No Reaction / Incomplete Conversion side_reactions->no_reaction No solution_proto Solutions: - Use Milder Base (K3PO4) - Use Stable Boronate (Pinacol) - Lower Temperature protodeboronation->solution_proto solution_homo Solutions: - Rigorous Degassing - Use Pd(0) Source - Adjust Stoichiometry homocoupling->solution_homo solution_no_reaction Solutions: - Screen Catalysts/Ligands - Increase Temperature - Check Base/Solvent no_reaction->solution_no_reaction success Optimized Yield solution_proto->success solution_homo->success solution_no_reaction->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X (Aryl Halide) pdII_complex R1-Pd(II)L_n-X oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_diaryl R1-Pd(II)L_n-R2 transmetalation->pdII_diaryl r2boh2 R2-B(OH)2 (Boronic Acid) r2boh2->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pdII_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling of 7-Methyl-1H-indazole-5-boronic acid

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of boronic acid homocoupling during Suzuki-Miyaura cross-coupling reactions involving this compound.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Homocoupling of this compound to form a symmetrical bi-indazole byproduct is a frequent issue that reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve excessive homocoupling in your experiments.

Symptom Potential Cause Suggested Solution
Significant formation of homocoupled byproduct (bi-indazole) 1. Presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.1a. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. 1b. For more sensitive reactions, perform three to five freeze-pump-thaw cycles to ensure complete oxygen removal.
2. Use of a Pd(II) precatalyst: Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can directly react with the boronic acid to form the homocoupled dimer at the start of the reaction.2a. Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄, to minimize the initial concentration of Pd(II). 2b. If using a Pd(II) precatalyst, ensure rapid reduction to Pd(0) in situ by the appropriate choice of ligand and reaction conditions.
3. Suboptimal ligand choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of cross-coupling versus homocoupling.3a. Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the desired cross-coupling pathway.[1] 3b. Avoid ligands that are prone to oxidation.
4. Inappropriate base: The choice and strength of the base can significantly impact the rate of homocoupling.4a. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[1] 4b. Screen different bases to find the optimal one for your specific substrate combination.
5. High concentration of boronic acid: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.5a. Add the this compound solution slowly to the reaction mixture over a period of time using a syringe pump.
Low yield of the desired cross-coupled product 1. Homocoupling as a major side reaction: Consumption of the boronic acid through homocoupling directly reduces the yield of the desired product.1. Implement the solutions mentioned above to minimize homocoupling.
2. Protodeboronation: The C-B bond of the boronic acid can be cleaved, especially at higher temperatures and in the presence of water.2. Use the lowest effective reaction temperature. 2b. Consider using the boronic acid pinacol ester of 7-Methyl-1H-indazole, which can be more stable under certain conditions.
3. Catalyst deactivation: The palladium catalyst can deactivate over the course of the reaction.3. Ensure a strictly inert atmosphere is maintained throughout the reaction. 3b. Use an appropriate catalyst loading (typically 1-5 mol%).
Difficult purification 1. Co-elution of product and homocoupled byproduct: The structural similarity between the desired product and the bi-indazole dimer can make chromatographic separation challenging.1. Optimize the reaction to minimize homocoupling, thereby simplifying purification. 2. If homocoupling is unavoidable, explore different solvent systems for column chromatography or consider recrystallization to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of boronic acid homocoupling in Suzuki-Miyaura reactions?

A1: There are two main pathways for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).

  • Pd(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid in a stoichiometric manner to generate the homocoupled dimer and Pd(0). This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.

Q2: How does the choice of palladium catalyst and ligand affect the homocoupling of this compound?

A2: The choice of catalyst and ligand is crucial. For the Suzuki coupling of a related 5-bromo-1-ethyl-1H-indazole, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] was found to be the most effective catalyst, providing a high yield of the desired product in a short reaction time.[2] In another study involving 3-chloroindazole, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos gave the best results.[1] These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.

Q3: Which base is recommended to minimize homocoupling?

A3: Generally, weaker inorganic bases are preferred to suppress homocoupling. For the Suzuki coupling of various indazole derivatives, potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have been successfully used.[1][2] It is advisable to screen a few bases to determine the optimal choice for your specific reaction.

Q4: Can the solvent system influence the extent of homocoupling?

A4: Yes, the solvent can play a significant role. Aprotic solvents like dioxane, toluene, and dimethoxyethane (DME), often in combination with a small amount of water to dissolve the base, are commonly used and can help minimize homocoupling.[1][2] However, an excessive amount of water can sometimes promote this side reaction.

Q5: Are there any procedural tips to further reduce homocoupling?

A5: Besides the points mentioned in the troubleshooting guide, consider the following:

  • Use a slight excess of the aryl halide: This can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.

  • Pre-heat the reaction mixture: Pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes help to establish the catalytic cycle and disfavor initial homocoupling.

Data Presentation

The following tables provide quantitative data on the effect of different catalysts and ligands on the yield of Suzuki-Miyaura cross-coupling reactions of indazole derivatives, which can be used as a guide for optimizing reactions with this compound. A higher yield of the desired product generally correlates with a lower extent of side reactions like homocoupling.

Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [2]

EntryPd CatalystReaction TimeYield of Cross-Coupled Product (%)
1Pd(PPh₃)₄4 h22
2Pd(PPh₃)₂Cl₂4 h75
3Pd(PCy₃)₂4 h45
4Pd(dppf)Cl₂ 2 h 85

Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C.

Table 2: Influence of Palladium Source and Ligand on the Suzuki-Miyaura Cross-Coupling of 3-chloroindazole with 5-indole boronic acid [1]

EntryPd SourceLigandYield of Cross-Coupled Product (%)
1Pd₂(dba)₃XPhos56
2Pd₂(dba)₃SPhos52
3Pd(OAc)₂XPhos49
4Pd(OAc)₂SPhos47
5P2 (SPhos precatalyst) SPhos 80

Reaction conditions: 3-chloroindazole, 5-indole boronic acid, K₃PO₄, dioxane/H₂O, 100 °C, 15 h.

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound:

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or dimethoxyethane)

Procedure:

  • Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Degassing Solvent: Degas the chosen solvent by sparging with argon or nitrogen for at least 30 minutes. For highly sensitive reactions, perform three freeze-pump-thaw cycles.

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide, the base, and the palladium catalyst/ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reagent Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent. Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Pd(II)-Mediated Homocoupling Pd0 Pd(0)L_n PdII_O2 [Pd(II)L_n(O₂)] Pd0->PdII_O2 Oxidation O2 O₂ PdII_R [R-Pd(II)L_n] PdII_O2->PdII_R + R-B(OH)₂ BoronicAcid1 R-B(OH)₂ BoronicAcid2 R-B(OH)₂ Homocoupled R-R PdII_R->Homocoupled + R-B(OH)₂ Homocoupled->Pd0 Reductive Elimination PdII_precat Pd(II)X₂ PdII_R2 [R-Pd(II)-R] PdII_precat->PdII_R2 + 2 R-B(OH)₂ BoronicAcid3 R-B(OH)₂ BoronicAcid4 R-B(OH)₂ Homocoupled2 R-R PdII_R2->Homocoupled2 Reductive Elimination Pd0_2 Pd(0)L_n

Caption: Mechanisms of boronic acid homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously degassed? Start->Check_Oxygen Degas Action: Improve degassing (sparge or freeze-pump-thaw) Check_Oxygen->Degas No Check_Catalyst What is the Pd precatalyst? Check_Oxygen->Check_Catalyst Yes Degas->Check_Catalyst Use_Pd0 Action: Switch to a Pd(0) precatalyst Check_Catalyst->Use_Pd0 Pd(II) Check_Ligand Is the ligand optimal? Check_Catalyst->Check_Ligand Pd(0) Use_Pd0->Check_Ligand Use_Bulky_Ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Ligand->Use_Bulky_Ligand No Check_Base Is the base appropriate? Check_Ligand->Check_Base Yes Use_Bulky_Ligand->Check_Base Use_Weaker_Base Action: Screen weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) Check_Base->Use_Weaker_Base No Check_Concentration Is boronic acid added all at once? Check_Base->Check_Concentration Yes Use_Weaker_Base->Check_Concentration Slow_Addition Action: Use slow addition of boronic acid Check_Concentration->Slow_Addition Yes End Homocoupling Minimized Check_Concentration->End No Slow_Addition->End Suzuki_vs_Homocoupling cluster_reactants Reactants cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homo Undesired Homocoupling Pathway ArX Ar-X (Aryl Halide) RBOH2 R-B(OH)₂ (this compound) Homocoupling Homocoupling RBOH2->Homocoupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Pd0->Homocoupling + O₂ or Pd(II) Base Base Transmetalation Transmetalation OxAdd->Transmetalation + R-B(OH)₂ (activated by base) RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regenerates Catalyst CrossCoupled Ar-R (Desired Product) RedElim->CrossCoupled Homocoupled_Product R-R (Bi-indazole) Homocoupling->Homocoupled_Product

References

minimizing protodeboronation of 7-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing protodeboronation of 7-Methyl-1H-indazole-5-boronic acid during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is a common undesirable side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this leads to the formation of 7-methyl-1H-indazole, consuming the starting material and reducing the yield of the desired coupled product. This issue is particularly prevalent with heteroaromatic boronic acids, especially under the basic and often heated conditions required for Suzuki-Miyaura coupling reactions.[2]

Q2: What are the main factors that promote protodeboronation of this compound?

A2: Several factors can accelerate the rate of protodeboronation:

  • Strong Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly promote protodeboronation.[1]

  • High Temperatures: Elevated reaction temperatures can increase the rate of protodeboronation relative to the desired coupling reaction.[1][2]

  • Presence of Water: While some water can be beneficial in Suzuki couplings, excessive water can act as a proton source, facilitating protodeboronation.[1][2]

  • Inefficient Catalytic System: A slow or inefficient catalyst system prolongs the exposure of the boronic acid to potentially degrading reaction conditions, increasing the likelihood of protodeboronation.[1]

Q3: How can I store this compound to maintain its stability?

A3: To ensure the stability of this compound, it is recommended to store it in a cool, dry place, away from light and moisture. Keeping the container tightly sealed and under an inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. Two common and effective alternatives are:

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids.[2]

  • N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are exceptionally stable to air, moisture, and chromatography.[3][4] They act as protecting groups and allow for the slow release of the boronic acid under the reaction conditions, which keeps the concentration of the unstable free boronic acid low and minimizes protodeboronation.[5][6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during Suzuki-Miyaura coupling reactions with this compound.

Problem Potential Cause Recommended Solution
Low yield of coupled product and significant formation of 7-methyl-1H-indazole. High rate of protodeboronation.1. Optimize the base: Switch to a milder base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1] 2. Lower the reaction temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[1] 3. Control water content: Use anhydrous solvents and ensure glassware is thoroughly dried. If the reaction requires water, use the minimum amount necessary.[1][2]
Reaction is sluggish, leading to extended reaction times and increased protodeboronation. Inefficient catalyst system.1. Increase catalyst loading: A higher catalyst concentration can accelerate the desired coupling reaction.[1] 2. Use a more active catalyst/ligand system: Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) with a suitable palladium source (e.g., Pd₂(dba)₃ or a pre-formed precatalyst).[1][7]
Inconsistent results and difficulty in reproducing experiments. Degradation of the boronic acid starting material.1. Use a more stable boronic acid derivative: Convert the boronic acid to its pinacol ester or MIDA boronate.[2][6] This allows for more consistent and reproducible results due to enhanced stability.
Difficulty in purifying the product away from boron-containing byproducts. Residual boronic acid and its derivatives in the crude product.1. Aqueous workup with a mild base: Washing the organic layer with a dilute basic solution can help remove boronic acid impurities. 2. Use of MIDA boronates: MIDA boronates are compatible with chromatography, which can simplify purification.[3]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, optimized to reduce protodeboronation.

Materials:

  • This compound (1.2 - 1.5 eq)

  • Aryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed anhydrous solvent to the flask via syringe.

  • Stir the reaction mixture vigorously at a reduced temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using a MIDA Boronate Derivative

This protocol outlines the use of the more stable N-methyliminodiacetic acid (MIDA) boronate of this compound.

Part A: Preparation of 7-Methyl-1H-indazole-5-MIDA boronate

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

  • Cool the reaction mixture and isolate the crystalline MIDA boronate product.

Part B: Suzuki-Miyaura Coupling

  • To a Schlenk flask, add the aryl halide (1.0 equiv.), 7-Methyl-1H-indazole-5-MIDA boronate (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., SPhos, 10 mol%), and base (e.g., K₃PO₄, 7.5 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent system of 5:1 dioxane/H₂O.

  • Heat the reaction mixture to 60 °C and stir for 6 hours, or until completion as monitored by TLC or LC-MS.

  • Follow steps 5-8 from Protocol 1 for workup and purification.

Data Presentation

The following table summarizes the qualitative effects of various reaction parameters on the yield of the desired coupled product and the extent of protodeboronation, based on general principles from the literature.

Parameter Condition Expected Yield of Coupled Product Expected Level of Protodeboronation
Base NaOHLowHigh
K₂CO₃ModerateModerate
K₃PO₄HighLow
Cs₂CO₃HighLow
Temperature 100 °CModerateHigh
80 °CHighModerate
60 °CHighLow
Boron Reagent Boronic AcidVariableVariable
Pinacol EsterGoodLow
MIDA BoronateExcellentVery Low
Catalyst Activity LowLowHigh
HighHighLow

Visualizations

Protodeboronation_Pathway cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeboronation Boronic_Acid This compound Pd_Complex Ar-Pd(II)-L Boronic_Acid->Pd_Complex Transmetalation Protodeboronated_Product 7-Methyl-1H-indazole Boronic_Acid->Protodeboronated_Product Protodeboronation Coupled_Product Coupled Product Pd_Complex->Coupled_Product Reductive Elimination Proton_Source H₂O, ROH Proton_Source->Protodeboronated_Product Boronic_Acid_Start This compound Boronic_Acid_Start->Boronic_Acid Troubleshooting_Workflow Start Low Yield & High Protodeboronation Observed Step1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->Step1 Step2 Lower Reaction Temperature Step1->Step2 Step3 Use Anhydrous Solvents Step2->Step3 Step4 Switch to Boronic Ester (Pinacol or MIDA) Step3->Step4 End Problem Solved? Step4->End MIDA_Strategy Boronic_Acid Unstable Boronic Acid MIDA_Boronate Stable MIDA Boronate Boronic_Acid->MIDA_Boronate Protection Reaction_Conditions Suzuki Coupling Conditions (Base, Heat) MIDA_Boronate->Reaction_Conditions Slow_Release Slow Release of Boronic Acid Reaction_Conditions->Slow_Release High_Yield_Coupling High Yield of Coupled Product Slow_Release->High_Yield_Coupling Low_Protodeboronation Minimized Protodeboronation Slow_Release->Low_Protodeboronation

References

Technical Support Center: Suzuki Reactions of 7-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki reactions involving 7-Methyl-1H-indazole-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Suzuki reactions with this compound?

A1: The most prevalent side products are typically formed through two main pathways:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, yielding 7-methyl-1H-indazole. This side reaction is common with heteroaryl boronic acids and can be influenced by factors such as pH, temperature, and the presence of water.[1][2]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical bi-indazole dimer. Homocoupling is often promoted by the presence of oxygen or when using a Palladium(II) precatalyst.[3][4]

Q2: Why is my this compound prone to protodeboronation?

A2: Heteroaryl boronic acids, including indazole derivatives, can be susceptible to protodeboronation, especially under certain conditions. The nitrogen atoms in the indazole ring can influence the electronic properties of the molecule, potentially making the carbon-boron bond more labile.[5] Elevated temperatures and the presence of protic solvents (like water) can accelerate this undesired reaction.[5]

Q3: What causes the formation of homocoupling byproducts in my reaction?

A3: Homocoupling of boronic acids in Suzuki reactions is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product. This is often more significant at the beginning of the reaction.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Protodeboronation

Q: I am observing a low yield of my target product, and NMR/LC-MS analysis indicates a significant amount of 7-methyl-1H-indazole. How can I minimize this protodeboronation?

A: Protodeboronation is a common challenge, particularly with heteroaryl boronic acids. Here are several strategies to mitigate this side reaction, along with illustrative data on how reaction parameters can affect the outcome.

Troubleshooting Workflow for Protodeboronation

protodeboronation_troubleshooting start Low Yield & High Protodeboronation check_base Evaluate Base start->check_base check_conditions Modify Reaction Conditions check_base->check_conditions If still problematic sub_base Use milder, non-hydroxide base (e.g., K2CO3, Cs2CO3, K3PO4) check_base->sub_base check_boronic_acid Use Boronic Ester check_conditions->check_boronic_acid If still problematic sub_conditions Lower temperature (e.g., 80 °C) Ensure anhydrous conditions check_conditions->sub_conditions check_catalyst Optimize Catalyst System check_boronic_acid->check_catalyst If still problematic sub_boronic_acid Use pinacol ester of the boronic acid for slow release check_boronic_acid->sub_boronic_acid sub_catalyst Increase catalyst loading Use a more active ligand (e.g., SPhos) check_catalyst->sub_catalyst

Caption: Troubleshooting workflow for minimizing protodeboronation.

Illustrative Data: Effect of Reaction Parameters on Protodeboronation

ParameterCondition A (Suboptimal)Yield (Desired Product)Yield (Protodeboronation)Condition B (Optimized)Yield (Desired Product)Yield (Protodeboronation)
Base NaOH45%40%K₂CO₃75%15%
Solvent Dioxane/H₂O (1:1)50%35%Anhydrous Dioxane80%10%
Temperature 120 °C55%30%80 °C85%5%

Note: The data in this table is illustrative and intended to demonstrate general trends.

Recommended Experimental Protocol to Minimize Protodeboronation

This protocol is adapted from procedures for similar heteroaryl boronic acids.[6][7]

  • Reagent Preparation:

    • To a dry Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), a mild inorganic base such as K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂ (3 mol%)).

  • Inert Atmosphere:

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add a degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction:

    • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. Aim to work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote protodeboronation.

  • Work-up:

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Issue 2: Significant Formation of Homocoupling Byproduct

Q: My reaction is producing a significant amount of the boronic acid dimer. How can I suppress this side reaction?

A: Homocoupling is a common issue that can be addressed by carefully controlling the reaction atmosphere and the choice of catalyst.

Troubleshooting Workflow for Homocoupling

homocoupling_troubleshooting start High Homocoupling Byproduct check_degassing Verify Inert Atmosphere start->check_degassing check_catalyst Evaluate Palladium Source check_degassing->check_catalyst If still problematic sub_degassing Thoroughly degas solvent (e.g., sparging, freeze-pump-thaw) check_degassing->sub_degassing check_ligand Optimize Ligand check_catalyst->check_ligand If still problematic sub_catalyst Use a Pd(0) precatalyst (e.g., Pd(PPh3)4) check_catalyst->sub_catalyst sub_ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos) check_ligand->sub_ligand

Caption: Troubleshooting workflow for minimizing homocoupling.

Illustrative Data: Effect of Reaction Parameters on Homocoupling

ParameterCondition A (Suboptimal)Yield (Desired Product)Yield (Homocoupling)Condition B (Optimized)Yield (Desired Product)Yield (Homocoupling)
Atmosphere Air30%50%Inert (Argon)85%<5%
Catalyst Pd(OAc)₂60%25%Pd(PPh₃)₄88%<3%
Ligand PPh₃70%15%SPhos90%<2%

Note: The data in this table is illustrative and intended to demonstrate general trends.

Recommended Experimental Protocol to Minimize Homocoupling

This protocol emphasizes the exclusion of oxygen and the use of a Pd(0) precatalyst.[3]

  • Reagent Preparation:

    • In a dry Schlenk flask, combine this compound (1.1 equiv.), the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere and Degassing:

    • Seal the flask and thoroughly degas the solid mixture by evacuating and backfilling with an inert gas at least three times.

    • Add a solvent that has been rigorously degassed by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) under a positive pressure of inert gas.

  • Monitoring and Work-up:

    • Follow the monitoring and work-up procedures described in the previous section.

By carefully selecting reaction conditions and understanding the potential side reactions, researchers can significantly improve the outcome of Suzuki couplings with this compound.

References

Technical Support Center: Troubleshooting 7-Methyl-1H-indazole-5-boronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura and other cross-coupling reactions involving 7-Methyl-1H-indazole-5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary causes?

A1: Low or no conversion in Suzuki-Miyaura coupling reactions with N-heterocyclic boronic acids like this compound can be attributed to several factors:

  • Catalyst Inactivation: The nitrogen atoms in the indazole ring can coordinate with the palladium catalyst, leading to its deactivation. The choice of an appropriate ligand is crucial to prevent this. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially under aqueous basic conditions and at elevated temperatures.[1]

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl byproduct can reduce the yield of the desired product. This is often promoted by the presence of oxygen or the use of a Palladium(II) precatalyst.[2]

  • Poor Reagent Quality: The purity of the boronic acid, aryl halide, base, and solvent is critical. The boronic acid can degrade upon storage.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome. These parameters often require careful optimization for specific substrates.[3]

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of this compound. How can I minimize this?

A2: Homocoupling is a common side reaction. To minimize it, consider the following strategies:

  • Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling.[2] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[2]

  • Use of Pd(0) Precatalyst: Palladium(II) precatalysts can directly react with the boronic acid to generate the homocoupled product.[2] Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous.[2]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over homocoupling.[2]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its instantaneous concentration, thereby reducing the rate of homocoupling.

Q3: How can I detect and prevent protodeboronation of my this compound?

A3: Protodeboronation leads to the formation of 7-methyl-1H-indazole as a byproduct. You can detect this by LC-MS or ¹H NMR analysis of your crude reaction mixture. To prevent it:

  • Use of Boronate Esters: Converting the boronic acid to a more stable pinacol ester can protect it from premature decomposition.[4] These esters often release the active boronic acid species slowly into the reaction mixture.

  • Anhydrous Conditions: If your chosen base and solvent system allows, running the reaction under anhydrous conditions can suppress this side reaction.

  • Milder Base: Strong bases can promote protodeboronation. Consider screening milder bases like K₃PO₄ or Cs₂CO₃.[1]

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor the reaction progress closely and work it up as soon as the starting material is consumed.[1]

Q4: The purification of my final product is difficult due to co-elution with byproducts. What can I do?

A4: Purification challenges often arise from the structural similarity between the desired product and byproducts like the homocoupled dimer.

  • Chromatography Optimization: Explore different solvent systems for column chromatography to improve separation. Sometimes a change in the stationary phase (e.g., using a different type of silica gel or alumina) can be beneficial.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

  • Alternative Workup: Consider an extractive workup with aqueous base to remove any remaining boronic acid before chromatography.

Troubleshooting Guides

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving indazole-containing substrates. Note that this data is derived from studies on structurally related compounds and should be used as a guideline for optimizing your reaction with this compound.

Table 1: Effect of Palladium Catalyst and Ligand on Indazole Coupling Yield
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O1001556[1]
Pd₂(dba)₃ (2)SPhos (3)K₃PO₄Dioxane/H₂O1001552[1]
Pd(OAc)₂ (2)XPhos (3)K₃PO₄Dioxane/H₂O1001549[1]
P2 (SPhos precatalyst) (2.5)-K₃PO₄Dioxane/H₂O1001590[1]
Pd(dppf)Cl₂ (5)-K₂CO₃DME80295[5]

Data for the coupling of 3-chloroindazole with 5-indole boronic acid[1] and 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid[5].

Table 2: Influence of Base and Solvent on Indazole Coupling Yield
Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
7-bromo-4-sulfonamido-1H-indazole4-methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O14070[6]
7-bromo-4-sulfonamido-1H-indazole4-methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/EtOH/H₂O14065[6]
3-chloroindazole5-indole boronic acidP2 (SPhos precatalyst)K₃PO₄Dioxane/H₂O (4:1)10090[1]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME8095[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for your specific aryl halide.

Materials:

  • This compound (1.0 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, DME, or toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent.

  • Degassing: Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guide

The following diagrams illustrate a logical workflow for troubleshooting failed reactions and the key steps in the Suzuki-Miyaura catalytic cycle where issues can arise.

G start Low or No Product check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_reagents->start Reagents Impure check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Faulty side_products Analyze for Side Products (Homocoupling, Protodeboronation) check_conditions->side_products Conditions OK optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) side_products->optimize_catalyst Side Products Identified side_products->optimize_catalyst No Obvious Side Products optimize_base_solvent Optimize Base and Solvent optimize_catalyst->optimize_base_solvent success Successful Coupling optimize_base_solvent->success

Caption: Troubleshooting workflow for failed coupling reactions.

SuzukiCycle cluster_issues Potential Failure Points pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X catalyst_deactivation Catalyst Deactivation (N-coordination) pd0->catalyst_deactivation pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²B(OH)₃]⁻ pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 protodeboronation Protodeboronation of R²B(OH)₂ transmetalation->protodeboronation reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle with potential failure points.

References

effect of temperature on 7-Methyl-1H-indazole-5-boronic acid reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving 7-Methyl-1H-indazole-5-boronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to the effect of temperature on reaction rates and overall success.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in organic synthesis?

A1: this compound is primarily used as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a fundamental tool for creating carbon-carbon bonds, which is essential in the synthesis of complex molecules for pharmaceuticals and agrochemicals.

Q2: How does temperature generally affect the rate of Suzuki-Miyaura reactions with this compound?

A2: In general, increasing the reaction temperature accelerates the rate of Suzuki-Miyaura couplings. Many of these reactions require heating to proceed at a reasonable pace.[1] However, excessively high temperatures can lead to undesired side reactions and degradation of the boronic acid or catalyst.

Q3: What are the primary side reactions to be aware of when heating reactions with this compound?

A3: The most significant side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2][3] This side reaction is often promoted by high temperatures, the presence of water, and strong bases.[2] Another potential side reaction is the palladium-catalyzed homocoupling of the boronic acid.[1]

Q4: Is there an optimal temperature range for reactions with this boronic acid?

A4: The optimal temperature is highly dependent on the specific substrates, catalyst system (palladium precursor and ligand), base, and solvent used.[1][4] While some Suzuki-Miyaura reactions can proceed at room temperature with highly active catalysts, many require temperatures ranging from 60°C to 110°C.[5][6] It is crucial to perform optimization studies for each specific reaction.

Q5: How can I minimize temperature-induced side reactions?

A5: To minimize side reactions, consider using milder reaction conditions, such as a lower temperature and a weaker base (e.g., potassium carbonate or cesium carbonate).[2] Additionally, ensuring an inert atmosphere (e.g., argon or nitrogen) can prevent oxygen-mediated degradation of the catalyst and boronic acid.[1] Using a more stable boronic acid derivative, like a pinacol ester or a trifluoroborate salt, can also be beneficial as they provide a slow release of the boronic acid, minimizing its decomposition at higher temperatures.[2][7]

Troubleshooting Guide

Issue Potential Cause (Temperature-Related) Suggested Solution
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20°C. Many Suzuki couplings require heating to overcome the activation energy.[1][6]
Catalyst deactivation at high temperatures.If the reaction is run at a very high temperature, consider lowering it. Ensure the chosen ligand stabilizes the palladium catalyst at the reaction temperature.
Significant Protodeboronation Byproduct Reaction temperature is too high, accelerating the protodeboronation side reaction.Lower the reaction temperature.[2] Consider using a weaker base or a protected boronic acid derivative (e.g., pinacol ester) which can be more stable at elevated temperatures.[2]
Prolonged heating.Reduce the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
Formation of Homocoupling Byproducts High temperature in the presence of oxygen.Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).[1] Lowering the temperature may also reduce the rate of this side reaction.
Inconsistent Reaction Yields Poor temperature control leading to "hot spots" in the reaction mixture.Ensure uniform heating and efficient stirring of the reaction mixture.
Degradation of this compound before the reaction reaches the optimal temperature.Consider adding the boronic acid to the reaction mixture after it has reached the target temperature. Using a more stable derivative like a trifluoroborate salt can also mitigate this issue.[1]

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water 4:1, 5 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.[2]

  • Perform an aqueous workup, for instance, by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note on Temperature Optimization:

It is recommended to screen a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and the formation of byproducts.

Mandatory Visualization

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X L2 oxidative_addition->ar_pd_x transmetalation Transmetalation (Boronic Acid + Base) ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)-Ar' L2 transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_temp Is Reaction Temperature Optimized? start->check_temp increase_temp Increase Temperature (e.g., 80-100°C) check_temp->increase_temp No check_protodeboronation Significant Protodeboronation? check_temp->check_protodeboronation Yes end Optimized Reaction increase_temp->end decrease_temp Decrease Temperature decrease_temp->end check_protodeboronation->decrease_temp Yes milder_conditions Use Milder Base or Protected Boronic Acid check_protodeboronation->milder_conditions Yes check_homocoupling Significant Homocoupling? check_protodeboronation->check_homocoupling No milder_conditions->end degas Ensure Rigorous Degassing and Inert Atmosphere check_homocoupling->degas Yes check_homocoupling->end No degas->end

Caption: A troubleshooting workflow for temperature-related issues.

References

Technical Support Center: Catalyst Deactivation in 7-Methyl-1H-indazole-5-boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 7-Methyl-1H-indazole-5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is resulting in low to no yield. What are the primary causes?

A1: Low yields in Suzuki-Miyaura couplings, especially with nitrogen-rich heterocycles like indazoles, can stem from several factors. The most common culprits include:

  • Catalyst Deactivation: The indazole moiety itself can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1] Additionally, impurities in reagents or solvents, or the presence of oxygen, can lead to the formation of inactive palladium species, such as palladium black.[2][3][4]

  • Protodeboronation: Boronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] This side reaction consumes the starting material and is often promoted by harsh reaction conditions (e.g., high temperatures, strong bases, or the presence of water).[2]

  • Poor Reagent Quality: The stability of this compound can be a concern. Over time, it may degrade or form anhydrides (boroxines). It is crucial to use fresh, high-purity reagents.[3] Similarly, the palladium catalyst, ligands, and base must be of high quality and stored under appropriate conditions to prevent degradation.[3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical for a successful coupling.[5] For challenging substrates like indazoles, specialized catalyst systems may be required.[1]

Q2: I observe a black precipitate in my reaction mixture. What is it, and is it indicative of a failed reaction?

A2: The black precipitate is likely palladium black, which consists of agglomerated palladium nanoparticles.[4] Its formation is a common sign of catalyst deactivation. While the appearance of some black solid can occur in successful reactions, rapid and extensive precipitation early on often correlates with poor catalyst stability and incomplete conversion. This agglomeration reduces the available active catalytic sites, thereby hindering the reaction rate.[4]

Q3: How can the N-H group on the indazole ring interfere with the reaction?

A3: The free N-H group on the indazole ring is acidic and can coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, preventing the desired cross-coupling from occurring efficiently.[1] In some cases, N-protection of the indazole can mitigate this issue, though many modern catalyst systems are designed to tolerate free N-H groups.[1][6]

Q4: What are common side reactions to be aware of with this compound?

A4: Besides protodeboronation, another common side reaction is homocoupling, where two molecules of the boronic acid couple to form a bi-indazole species. This can be promoted by the presence of Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst or from oxidative processes during the reaction.[5] Thoroughly degassing the reaction mixture is a key preventative measure.[2]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity 1. Use a fresh batch of palladium catalyst and ligand. 2. Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a highly active precatalyst (e.g., XPhos or SPhos-based precatalysts).[1] 3. Run a control reaction with a known, reliable substrate pair to confirm catalyst activity.[2]Catalysts and ligands can degrade over time, especially if not stored under an inert atmosphere.[3] Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[2][7]
Protodeboronation of Boronic Acid 1. Use the pinacol ester of this compound, which is generally more stable.[8][9] 2. Employ milder bases such as K₃PO₄, Cs₂CO₃, or KF.[3] 3. Use anhydrous and thoroughly degassed solvents.[3] 4. Lower the reaction temperature if possible.[1]Pinacol esters are less prone to protodeboronation.[8] Milder bases and anhydrous conditions reduce the availability of protons that can lead to the cleavage of the C-B bond.[3]
Catalyst Inhibition by Indazole N-H 1. If using an unprotected indazole, ensure the chosen catalyst system is suitable for N-H functionalized heterocycles (e.g., using bulky, electron-rich phosphine ligands like XPhos).[1] 2. Consider N-protection of the indazole (e.g., with a BOC or SEM group) if other methods fail, followed by a deprotection step.[6]The N-H group can coordinate to the palladium center and inhibit catalysis.[1] Protection of the nitrogen prevents this interaction.
Improper Reaction Setup 1. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). 2. Thoroughly degas all solvents and aqueous base solutions by sparging with an inert gas or through freeze-pump-thaw cycles.[2]Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote homocoupling of the boronic acid.[5]
Issue 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Troubleshooting Step Rationale
Protodeboronated Starting Material Presence of Protic Sources 1. Use anhydrous solvents and bases where possible. 2. If an aqueous base is required, use degassed water. 3. Switch to the corresponding boronic ester (e.g., pinacol ester).[8][9]Water and other protic species can facilitate the cleavage of the carbon-boron bond.[2] Boronic esters are generally more resistant to this process.[8]
Homocoupling of Boronic Acid Presence of Oxygen or Pd(II) 1. Rigorously degas the reaction mixture.[2] 2. Use a Pd(0) source directly or ensure efficient reduction of the Pd(II) precatalyst. 3. Minimize reaction time and temperature where feasible.Oxygen can lead to the formation of Pd(II) species which can promote the homocoupling of two boronic acid molecules.[5]
Dehalogenation of Coupling Partner Side reaction after oxidative addition 1. Optimize the ligand to promote reductive elimination over competing pathways. 2. Ensure the base is not overly strong for the substrate.This side reaction, where the halide is replaced by hydrogen, can occur after the oxidative addition step.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound Pinacol Ester

This protocol is a starting point and may require optimization for specific substrates.

Reagents and Materials:

  • Aryl halide (1.0 eq)

  • This compound pinacol ester (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, XPhos Pd G3) (1-5 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound pinacol ester (1.2-1.5 eq), base (2.0-3.0 eq), and palladium precatalyst (1-5 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes. This is typically done by evacuating and backfilling with the inert gas three times.[3]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. If using an aqueous base, the degassed water can be added at this stage.

  • Degassing (Optional but Recommended): For sensitive reactions, the entire mixture can be further degassed by bubbling the inert gas through the solution for another 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Visual Guides

Catalytic Cycle and Deactivation Pathways

Suzuki_Deactivation cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Aggregation PdII_Aryl R-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂ Indazole_Complex [Pd]-Indazole Complex (Inhibited) PdII_Aryl->Indazole_Complex Indazole Coordination PdII_Diaryl R-Pd(II)-R' L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R-R' Product RedElim->Product

Caption: Suzuki-Miyaura cycle and common catalyst deactivation pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Reagents 1. Verify Reagent Quality - Fresh Boronic Acid/Ester? - Active Catalyst? - Pure Solvent/Base? Start->Check_Reagents Check_Setup 2. Review Reaction Setup - Inert Atmosphere? - Thoroughly Degassed? Check_Reagents->Check_Setup Analyze_Side_Products 3. Analyze Crude Mixture - Protodeboronation? - Homocoupling? Check_Setup->Analyze_Side_Products Optimize_Conditions 4. Optimize Conditions - Screen Ligands/Bases - Adjust Temperature - Use Boronic Ester Analyze_Side_Products->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: A systematic workflow for troubleshooting failed couplings.

References

Technical Support Center: Purification of 7-Methyl-1H-indazole-5-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 7-Methyl-1H-indazole-5-boronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?

A1: The most common impurities include residual starting materials, reagents, and byproducts from the synthetic route. Specific to boronic acids, common impurities are the protodeboronated analog (7-methyl-1H-indazole) and boronic acid anhydrides (boroxines), which form upon dehydration. If the boronic acid is used in a Suzuki-Miyaura coupling, homocoupled biaryl compounds can also be a significant impurity.[1]

Q2: Why is purification of this compound derivatives by standard silica gel chromatography often problematic?

A2: Standard silica gel is acidic and can promote the degradation of boronic acids. These compounds tend to adhere strongly to the silica, leading to poor recovery and streaking during column chromatography.[1] In some cases, the interaction with silica can catalyze decomposition, further reducing the yield of the desired product.

Q3: What are the main alternative purification techniques for these compounds?

A3: The primary alternatives to standard silica gel chromatography are:

  • Recrystallization: Often effective if a suitable solvent system can be identified.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for achieving high purity, especially for polar compounds.

  • Chromatography on modified silica or alternative stationary phases: This includes using neutral alumina or silica gel impregnated with boric acid.

  • Derivatization: Conversion of the boronic acid to a more stable derivative, such as a diethanolamine adduct, which can be purified by crystallization and then converted back to the boronic acid.[2]

  • Acid-Base Extraction: This can be effective for separating the acidic boronic acid from neutral impurities.

Q4: How can I improve the stability of my this compound derivative during purification and storage?

A4: To enhance stability, consider converting the boronic acid to its corresponding pinacol boronate ester. These esters are generally more stable to air and moisture and are less prone to dehydration to form boroxines.[3] Diethanolamine (DABO) boronates are also highly stable, crystalline solids that can be stored for extended periods at room temperature without noticeable degradation.[2] For storage, keeping the compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) is recommended.

Troubleshooting Guides

Problem 1: Low recovery and significant tailing during silica gel column chromatography.
Possible Cause Troubleshooting Step Expected Outcome
Interaction with acidic silica gel Switch to a different stationary phase such as neutral alumina.[1] Alternatively, use silica gel impregnated with boric acid to reduce the Lewis acidity of the stationary phase.Improved recovery and better peak shape due to reduced adsorption and decomposition of the boronic acid on the column.
Inappropriate solvent system Add a small amount of a modifier, like acetic acid or triethylamine, to the eluent to improve the elution of the polar boronic acid. However, be cautious as this can affect compound stability.Sharper peaks and faster elution times.
On-column degradation If possible, convert the boronic acid to a more stable derivative, such as a pinacol ester, before chromatographic purification.The ester is less likely to degrade on the column, leading to higher purity and yield of the protected compound.
Problem 2: Difficulty in removing a persistent impurity.
Possible Cause Troubleshooting Step Expected Outcome
Co-elution with the desired product If the impurity is non-polar, consider an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., dilute NaOH). The boronic acid will move to the aqueous layer as its boronate salt. Acidify the aqueous layer and extract the pure boronic acid back into an organic solvent.Separation of the acidic product from neutral or basic impurities.
Structurally similar impurity (e.g., protodeboronated compound) Employ preparative RP-HPLC for high-resolution separation.[3][4][5][6]Baseline separation of the desired product from closely related impurities, yielding a highly pure sample.
Impurity is a boroxine trimer Dissolve the crude material in a solvent system containing water and a co-solvent like acetone or THF and stir for a few hours to hydrolyze the boroxine back to the boronic acid before attempting purification.Conversion of the boroxine impurity back to the desired product, simplifying the purification process.
Problem 3: The purified boronic acid is unstable and degrades upon storage.
Possible Cause Troubleshooting Step Expected Outcome
Sensitivity to air and moisture Convert the purified boronic acid to a diethanolamine (DABO) boronate.[2] These are typically stable, crystalline solids that can be easily handled and stored. The free boronic acid can be regenerated when needed.A stable form of the compound that is suitable for long-term storage without degradation.
Residual acidic or basic impurities catalyzing decomposition Ensure the final product is free from any residual acids or bases from the purification process by washing with neutral water and thoroughly drying under high vacuum.Improved long-term stability of the purified solid.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Screening: In small vials, test the solubility of the crude this compound derivative in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) at room temperature and upon heating.

  • Ideal Solvent System: An ideal solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Procedure: a. Dissolve the crude material in a minimal amount of the hot solvent. b. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it. c. Allow the solution to cool slowly to room temperature. d. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under high vacuum.

Protocol 2: Purification via Diethanolamine (DABO) Adduct Formation
  • Adduct Formation: a. Dissolve the crude this compound derivative in a suitable solvent such as ethyl acetate or diethyl ether. b. Add a stoichiometric amount of diethanolamine. c. Stir the mixture at room temperature. The diethanolamine adduct, being a stable complex, will often precipitate out of the solution.[2]

  • Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with a cold solvent (e.g., ethyl acetate) to remove any soluble impurities.[2] The resulting DABO boronate is often highly pure and crystalline.

  • Regeneration of the Boronic Acid (if required): a. The stable DABO boronate can be used directly in many reactions, such as Suzuki-Miyaura couplings. b. To regenerate the free boronic acid, the adduct can be treated with an acid (e.g., dilute HCl) and extracted into an organic solvent.

Protocol 3: Reverse-Phase HPLC Purification
  • Column: Use a C18 stationary phase column.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Sample Preparation: Dissolve the crude product in a suitable solvent, such as a small amount of the mobile phase or a solvent like methanol or DMSO, and filter through a 0.45 µm syringe filter before injection.

  • Method Development: Start with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the retention time of the product and impurities. Optimize the gradient to achieve baseline separation.

  • Fraction Collection and Post-Processing: Collect the fractions containing the pure product. The solvent can be removed by rotary evaporation or lyophilization (freeze-drying) to yield the purified compound.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical this compound Derivative

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Silica Gel Chromatography 75%85%40%Significant product loss on the column.
Recrystallization (Ethanol/Water) 75%98%65%Good for removing less polar impurities.
Diethanolamine Adduct Formation 75%>99%80%Yield includes both adduct formation and recovery.
Preparative RP-HPLC 75%>99%70%High purity but can be time-consuming and requires specialized equipment.

Visualizations

Purification_Workflow start Crude 7-Methyl-1H-indazole- 5-boronic acid derivative recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity > 98%? recrystallization->purity_check1 final_product Pure Product purity_check1->final_product Yes chromatography_decision Purity insufficient or recrystallization fails purity_check1->chromatography_decision No rp_hplc Preparative RP-HPLC chromatography_decision->rp_hplc High purity needed dabo_adduct Form Diethanolamine (DABO) Adduct chromatography_decision->dabo_adduct Stability/handling issues rp_hplc->final_product crystallize_dabo Crystallize DABO Adduct dabo_adduct->crystallize_dabo purity_check2 Check Purity > 98%? crystallize_dabo->purity_check2 purity_check2->final_product Yes (as stable adduct) purity_check2->rp_hplc No

Caption: Decision workflow for purifying this compound derivatives.

Troubleshooting_Silica_Chromatography problem Problem Low Recovery / Tailing on Silica Gel cause1 Possible Cause Acidic Silica problem->cause1 cause2 Possible Cause Poor Solubility problem->cause2 cause3 Possible Cause On-Column Decomposition problem->cause3 solution1 Solution Use Neutral Alumina or Boric Acid-Treated Silica cause1->solution1 solution2 Solution Add Modifier to Eluent (e.g., AcOH) cause2->solution2 solution3 Solution Purify as Pinacol Ester or use RP-HPLC cause3->solution3

References

Technical Support Center: Stability of 7-Methyl-1H-indazole-5-boronic acid in the Presence of Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of 7-Methyl-1H-indazole-5-boronic acid in aqueous environments. The following troubleshooting guides and FAQs provide actionable advice to mitigate degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in the presence of water?

A1: The main stability issue is protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process leads to the formation of 7-methyl-1H-indazole and boric acid, consuming your starting material and reducing the yield of your desired product.[1]

Q2: What factors can accelerate the protodeboronation of this compound?

A2: Several factors can promote the degradation of arylboronic acids:

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[1]

  • pH: Both acidic and basic conditions can catalyze protodeboronation. The rate of degradation is often pH-dependent, with some heteroaromatic boronic acids showing maximum instability at specific pH values.[2]

  • Elevated Temperatures: Higher reaction temperatures can significantly accelerate the rate of decomposition.[1]

  • Presence of Metal Catalysts: While essential for cross-coupling reactions, some palladium catalysts can also promote in situ decomposition.[3][4]

Q3: How should I store this compound to ensure its stability?

A3: To maximize shelf-life, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] For long-term storage, refrigeration at 2-8°C is recommended.[6] It is crucial to protect the compound from moisture.[5]

Q4: My this compound appears clumpy or has a different consistency than expected. Is it still usable?

A4: Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines. This can alter the physical appearance of the material. For many applications, such as Suzuki-Miyaura reactions, the boroxine is often in equilibrium with the boronic acid in the reaction mixture and can be used directly. However, significant degradation to the protodeboronated product may have also occurred. It is advisable to assess the purity of the material by techniques like ¹H NMR or HPLC before use.

Q5: Are there more stable alternatives to this compound for my reaction?

A5: Yes, using a boronate ester derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance stability.[7][8] These derivatives are generally more robust to handling, purification, and long-term storage.[8] MIDA boronates, in particular, are known for their exceptional stability and can undergo a "slow-release" of the active boronic acid under specific reaction conditions, minimizing its decomposition.[3][4]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound in aqueous media.

Problem Potential Cause Recommended Solution
Low yield of desired product and significant formation of 7-methyl-1H-indazole. Protodeboronation of the boronic acid.- Use anhydrous solvents and reagents where possible.- Optimize the pH of the reaction medium; avoid strongly acidic or basic conditions if the reaction allows.- Lower the reaction temperature.- Use a more stable boronate ester derivative (e.g., pinacol or MIDA ester).[8]
Inconsistent reaction outcomes. Degradation of the boronic acid stock.- Store the boronic acid under an inert atmosphere at 2-8°C.[6]- Prepare fresh solutions of the boronic acid before use.- Assess the purity of the boronic acid stock regularly using HPLC or ¹H NMR.
Difficulty in purifying the product due to boron-containing byproducts. Incomplete reaction or side reactions of the boronic acid.- Consider using a boronate ester which is generally less polar and easier to separate chromatographically.- Employ a workup procedure to remove boric acid and unreacted boronic acid, such as an extractive wash with a basic aqueous solution to form the water-soluble boronate salt.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to quantify the degradation of this compound in an aqueous solution over time.

  • Objective: To determine the rate of degradation by monitoring the decrease in the peak area of the parent compound and the appearance of the protodeboronated product.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Preparation of Solutions:

      • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

      • Prepare the desired aqueous buffer solution at the target pH.

    • Sample Preparation:

      • In a vial, add a known volume of the aqueous buffer.

      • Spike in a small volume of the boronic acid stock solution to achieve the desired final concentration. Ensure the final percentage of the organic solvent is low.

    • HPLC Analysis:

      • Inject a sample immediately after preparation (t=0) onto a reverse-phase C18 column.

      • Develop a gradient or isocratic method that provides good separation between this compound and its expected degradation product, 7-methyl-1H-indazole.

      • Monitor the elution profile using a UV detector at a wavelength where both compounds have significant absorbance.

    • Data Collection:

      • Store the sample solution under the desired test conditions (e.g., specific temperature).

      • Inject samples at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

      • Record the peak areas for this compound and 7-methyl-1H-indazole at each time point.

    • Data Analysis:

      • Calculate the percentage of remaining this compound at each time point relative to t=0.

      • Plot the percentage of the remaining boronic acid against time to determine the degradation kinetics.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

This protocol provides a method for qualitatively and semi-quantitatively observing the degradation of this compound in solution.

  • Objective: To monitor the change in the proton signals corresponding to the boronic acid and its protodeboronated product.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Method:

    • Sample Preparation:

      • Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture with a deuterated buffer).

      • Include an internal standard with a known concentration for quantitative analysis.

    • Initial Spectrum:

      • Acquire a ¹H NMR spectrum immediately after dissolution to identify the characteristic signals of this compound and the internal standard.

    • Stability Study:

      • Keep the NMR tube at a constant temperature.

      • Acquire subsequent ¹H NMR spectra at regular time intervals.

    • Data Analysis:

      • Observe the decrease in the integral of the peaks corresponding to this compound and the increase in the integral of the new peaks corresponding to 7-methyl-1H-indazole.

      • Calculate the relative amounts of each species at different time points by comparing their integrals to that of the internal standard.

Visualizations

7-Methyl-1H-indazole-5-boronic_acid This compound Protodeboronation Protodeboronation (H₂O, H⁺/OH⁻, Heat) 7-Methyl-1H-indazole-5-boronic_acid->Protodeboronation 7-Methyl-1H-indazole 7-Methyl-1H-indazole Protodeboronation->7-Methyl-1H-indazole Boric_Acid Boric Acid Protodeboronation->Boric_Acid

Caption: Primary degradation pathway of this compound in water.

cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Boronic Acid Test_Solution Create Test Solution (Boronic Acid in Buffer) Stock_Solution->Test_Solution Aqueous_Buffer Prepare Aqueous Buffer (Target pH) Aqueous_Buffer->Test_Solution Initial_Analysis t=0 Analysis (HPLC or NMR) Test_Solution->Initial_Analysis Incubation Incubate at Desired Temperature Initial_Analysis->Incubation Time_Point_Analysis Time Point Analysis (HPLC or NMR) Incubation->Time_Point_Analysis Repeat at intervals Data_Processing Data Processing and Kinetic Analysis Time_Point_Analysis->Data_Processing

Caption: Experimental workflow for assessing the stability of boronic acid in an aqueous solution.

Start Low Reaction Yield? Check_Protodeboronation Protodeboronation Observed? Start->Check_Protodeboronation Optimize_Conditions Optimize Conditions: - Lower Temperature - Adjust pH - Anhydrous Solvents Check_Protodeboronation->Optimize_Conditions Yes Re-evaluate Re-evaluate Reaction Scope Check_Protodeboronation->Re-evaluate No Use_Ester Use Boronate Ester? (Pinacol, MIDA) Optimize_Conditions->Use_Ester Proceed_Ester Proceed with Ester Use_Ester->Proceed_Ester Yes Use_Ester->Re-evaluate No Success Successful Reaction Proceed_Ester->Success

Caption: Troubleshooting logic for reactions involving this compound.

References

removing palladium residues from 7-Methyl-1H-indazole-5-boronic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of palladium residues from reaction mixtures involving polar, nitrogen-containing compounds such as 7-Methyl-1H-indazole-5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my this compound reaction mixture challenging?

A1: Palladium removal from reactions involving nitrogen-containing heterocycles like indazoles can be particularly challenging. The nitrogen atoms in your molecule can act as ligands, coordinating to the palladium species and keeping it solubilized in the organic phase. This interaction can make removal by simple filtration or aqueous extraction ineffective. The choice of scavenger and the process conditions must be carefully optimized to break this coordination and capture the metal.

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies, including the International Council for Harmonisation (ICH), have stringent guidelines for elemental impurities. Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day . For a drug with a maximum daily dose of 10 g, this translates to a concentration limit of 10 parts per million (ppm).

Q3: How does the oxidation state of palladium [Pd(0) vs. Pd(II)] affect its removal?

A3: The oxidation state of the residual palladium is a critical factor influencing the effectiveness of a scavenger. At the end of a Suzuki-Miyaura coupling reaction, palladium can exist as both Pd(0) and Pd(II) species. Some scavengers are more effective at binding one form over the other. For instance, thiol-based scavengers are generally effective for Pd(0), while amine-based or triazine-based scavengers can be effective for both. It is crucial to either choose a broad-spectrum scavenger or to standardize your work-up to ensure a consistent palladium oxidation state before scavenging.

Q4: What are the main methods for removing palladium residues?

A4: The primary methods include:

  • Adsorption: Using solid-supported "scavengers" that selectively bind to palladium. Common scavengers are functionalized silica or polystyrene beads with thiol, amine, or trimercaptotriazine (TMT) groups. Activated carbon is also used but can be less selective.

  • Crystallization: The product is crystallized, leaving the palladium impurities in the mother liquor. This can be enhanced by adding a soluble chelating agent (e.g., N-acetylcysteine) that complexes with palladium, preventing its co-crystallization.

  • Extraction: Using an aqueous solution containing a chelating agent to extract the palladium from the organic phase.

  • Filtration: Effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution. Often used as a preliminary clean-up step.

Q5: How can I quantify the amount of residual palladium in my sample?

A5: The industry standard for final product quality control is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which offers high sensitivity and accuracy.[1][2] For in-process monitoring and screening of scavenger efficacy, faster techniques like X-ray Fluorescence (XRF) or commercially available colorimetric and fluorimetric kits can be used.[1][2]

Troubleshooting Guide

Issue 1: Scavenging treatment is ineffective; palladium levels remain high.

  • Possible Cause A: Incorrect Scavenger Choice. The scavenger may not have a high affinity for the specific palladium species present in your mixture (Pd(0) vs. Pd(II)).

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, TMT). Consider a pre-treatment step (mild oxidation or reduction) to convert palladium to a single species before scavenging. Broad-spectrum scavengers like those based on trimercaptotriazine (TMT) are often a good starting point as they are effective against multiple palladium species.

  • Possible Cause B: Insufficient Scavenger Amount or Contact Time. The capacity of the scavenger may be exceeded, or the kinetics of binding may be slow.

    • Solution: Increase the equivalents of the scavenger relative to the initial palladium load. Also, extend the treatment time and/or increase the temperature to improve kinetics. A Design of Experiments (DoE) approach can help optimize these parameters efficiently.

  • Possible Cause C: Strong Product-Palladium Chelation. Your product, this compound or its coupled product, may be strongly coordinating to the palladium, preventing the scavenger from accessing the metal.

    • Solution: Try performing the scavenging in a different solvent that might disrupt the product-palladium interaction. Polar aprotic solvents like DMF have been shown to be effective in some cases.[3]

Issue 2: Significant loss of product yield after scavenging.

  • Possible Cause: Non-specific Adsorption. The product may be adsorbing onto the scavenger, especially with high-surface-area materials like activated carbon or even some functionalized silicas.

    • Solution:

      • Reduce Scavenger Amount: Use the minimum effective amount of scavenger.

      • Screen for Selectivity: Test different scavengers to find one with high selectivity for palladium over your product. A screening study by Merck found that microporous polystyrene-bound TMT (MP-TMT) showed high palladium removal with over 95% product recovery.[3]

      • Solvent Adjustment: Use a solvent in which your product is highly soluble to minimize its adsorption onto the solid support.

      • Wash Thoroughly: After filtering off the scavenger, wash the solid cake with fresh solvent to recover adsorbed product.

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in Final Palladium Species. Minor variations in reaction time, temperature, or work-up can change the nature and oxidation state of the residual palladium.

    • Solution: Standardize the reaction work-up procedure meticulously. Ensure consistent timing, temperature, and quenching procedures before initiating the palladium removal step. This will help present a more consistent form of palladium to the scavenger in every batch.

Issue 4: Suspected contamination from the scavenger itself.

  • Possible Cause: Leaching of functional groups or other impurities. At elevated temperatures or in the presence of strong bases, functional groups from the scavenger support (e.g., thiols) can sometimes leach into the product solution.

    • Solution:

      • Use High-Quality Scavengers: Source scavengers from reputable suppliers who provide data on extractables and leachables.

      • Optimize Conditions: Avoid unnecessarily high temperatures or prolonged treatment times.

      • Post-Scavenging Polish: Consider a final polishing step, such as a quick pass through a different sorbent (e.g., silica gel) or a recrystallization, to remove any leached impurities.

Data Presentation: Scavenger Performance Comparison

The following table summarizes reported quantitative data on the performance of various palladium removal techniques.

Method/ScavengerStarting Pd (ppm)Final Pd (ppm)Scale/ContextReference
MP-TMT (Microporous Polystyrene-TMT)33073.2 kg scale, Suzuki coupling for a c-Met kinase inhibitor in DMF.[3]
Si-TMT (Silica-TMT) & Crystallization22392092 g scale, demonstrated on a pharmaceutical intermediate.[3]
Activated Charcoal (Darco KB-B) & Crystallization300<1Scale-up of a THF solution agitated at 45°C.
N-acetyl cysteine wash8,600975Step in a multi-stage removal process for a GMP campaign.[4]
MP-TMT~800<10Suzuki reaction product, stirred at room temperature.
Polymer-bound Ethylenediamine & Salt Formation2000-3000<10Suzuki coupling product, two-step purification process.
Imidazolium Salt-based Scavenger-<5Effective for both Pd(0) and Pd(II) in a Suzuki coupling.[5]
Isocyanide-functionalized Silica600-650<1 (after crystallization)Removal from an indole intermediate.[6]

Experimental Protocols

Protocol 1: Scavenger Screening in a Batch Format

This protocol is designed for the rapid screening of multiple scavengers to identify the most effective one for your specific reaction mixture.

  • Sample Preparation: After the Suzuki coupling reaction is complete, perform your standard aqueous work-up. Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, DMF) to a known concentration.

  • Initial Analysis: Take an aliquot of the crude solution and submit it for analysis (e.g., ICP-MS) to determine the initial palladium concentration (ppm).

  • Scavenger Array: In separate vials, add a measured amount of the crude solution (e.g., 5 mL).

  • Scavenger Addition: To each vial, add a different scavenger. A typical starting point is 5-10 equivalents of scavenger based on the molar amount of palladium catalyst used in the reaction, or 10-20 wt% of the scavenger relative to the crude product mass.

  • Agitation: Seal the vials and agitate the mixtures (e.g., on a shaker or with a stir bar) at a set temperature (start with room temperature, but 40-60°C can be explored) for a defined period (e.g., 2-16 hours).

  • Sampling & Analysis: After the treatment time, take a sample from the supernatant of each vial. Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger.

  • Quantification: Dilute the filtered samples and analyze for residual palladium content using ICP-MS or a rapid screening method.

  • Evaluation: Compare the final palladium levels for each scavenger to identify the most effective candidate. Also, analyze the samples by LC-MS or HPLC to check for product loss.

Protocol 2: Bulk Palladium Removal in Batch Mode

Once an effective scavenger has been identified, this protocol can be used for larger-scale purification.

  • Dissolution: Dissolve the entire batch of crude product in the chosen solvent.

  • Scavenger Addition: Add the optimized amount of the selected scavenger to the solution.

  • Agitation: Stir the mixture at the optimized temperature for the determined time.

  • Monitoring: The progress can be monitored by taking small aliquots over time, filtering, and analyzing for palladium content.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the solid scavenger. A filter aid like Celite® can be used to ensure complete removal of fine particles.

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Final Analysis: Submit a sample of the final product for ICP-MS analysis to confirm it meets the required purity specifications.

Protocol 3: Palladium Quantification by ICP-MS (General Workflow)
  • Sample Digestion: Accurately weigh a small amount of the API sample (e.g., 50 mg) into a vessel suitable for acid digestion. Add a mixture of high-purity nitric acid and hydrochloric acid. The digestion is typically performed in a closed vessel using a heated water bath or a microwave digestion system to completely break down the organic matrix and solubilize the palladium.[7]

  • Dilution: After digestion, quantitatively dilute the sample to a known volume with deionized water to bring the expected palladium concentration into the linear range of the instrument.

  • Internal Standard: Add an internal standard (e.g., rhodium or iridium) to all samples, blanks, and calibration standards to correct for instrumental drift and matrix effects.

  • Calibration: Prepare a series of calibration standards of known palladium concentrations that bracket the expected sample concentration.

  • Analysis: Analyze the blanks, calibration standards, and samples on the ICP-MS instrument.

  • Calculation: The instrument software will generate a calibration curve and calculate the palladium concentration in the original sample, accounting for all dilutions. The result is typically reported in ppm (µg/g).

Visualizations

Scavenger_Screening_Workflow start Crude Reaction Mixture (Post-Workup) initial_analysis Analyze Initial Pd Content (ICP-MS) start->initial_analysis prepare_array Aliquot into Vials initial_analysis->prepare_array add_scavengers Add Different Scavengers (Thiol, Amine, TMT, Carbon) prepare_array->add_scavengers agitate Agitate at Controlled Temperature & Time add_scavengers->agitate sample Filter Supernatant agitate->sample final_analysis Analyze Final Pd Content & Product Recovery sample->final_analysis evaluate Compare Scavenger Performance Select Optimal Candidate final_analysis->evaluate end_point Proceed to Bulk Scavenging evaluate->end_point

References

Technical Support Center: Scale-Up of Reactions with 7-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methyl-1H-indazole-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the scale-up of reactions involving this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your chemical synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up Suzuki-Miyaura reactions with this compound?

A1: When scaling up Suzuki-Miyaura reactions with heteroaromatic boronic acids like this compound, common challenges include:

  • Homocoupling: The formation of a biaryl byproduct from the coupling of two boronic acid molecules. This reduces the yield of the desired product and complicates purification.[1]

  • Protodeboronation: The cleavage of the carbon-boron bond, which leads to the formation of 7-methyl-1H-indazole. This is a significant side reaction for many heteroaromatic boronic acids, especially under harsh basic conditions or at elevated temperatures.[2]

  • Catalyst Deactivation: The palladium catalyst can become deactivated, leading to incomplete reactions. This can be caused by impurities or thermal degradation.[1]

  • Poor Solubility: The boronic acid, aryl halide, or base may have limited solubility in the chosen solvent system, affecting reaction rates.

  • Difficult Purification: The structural similarity between the desired product, starting materials, and byproducts like the homocoupled dimer can make purification by column chromatography challenging.[1]

Q2: How can I minimize the homocoupling of this compound?

A2: Homocoupling is often promoted by the presence of oxygen and palladium(II) species.[1] To minimize this side reaction:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles.[1]

  • Use of Pd(0) Precatalysts: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂.[1]

  • Appropriate Ligands: Utilize bulky, electron-rich phosphine ligands like SPhos or XPhos, which can promote the desired cross-coupling over homocoupling.[3]

Q3: What strategies can be employed to prevent protodeboronation?

A3: Protodeboronation is a common issue with heteroaromatic boronic acids.[2] To mitigate this:

  • Milder Reaction Conditions: Use the lowest possible reaction temperature and a milder base that is still effective for the reaction.

  • Anhydrous Conditions: In some cases, switching to anhydrous conditions with a base like potassium fluoride (KF) can reduce the rate of protodeboronation.[2]

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from degradation. The ester can then be used in the Suzuki-Miyaura coupling reaction.[2]

Q4: What is the recommended catalyst and ligand for Suzuki-Miyaura couplings with indazole derivatives?

A4: For unprotected nitrogen-rich heterocycles like indazoles, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos have been shown to be effective.[3] Second-generation precatalysts like SPhos-Pd-G2 can provide higher turnover rates and reduce protodeboronation compared to using Pd(OAc)₂ or Pd₂dba₃.[3]

Q5: Which bases are suitable for Suzuki-Miyaura reactions involving this compound?

A5: The base is crucial for activating the boronic acid for transmetalation.[2] Commonly used bases include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][3] For sensitive substrates like indazoles, moderately strong bases are often preferred to avoid side reactions.[2] The choice of base may need to be optimized for your specific reaction.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Ineffective catalyst system.Screen different palladium precatalysts and ligands (e.g., SPhos, XPhos based precatalysts).[3]
Incomplete reaction.Monitor reaction progress by TLC or LC-MS and consider extending the reaction time.[1]
Low reaction temperature.Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition and side reactions.
Significant Homocoupling Byproduct Presence of dissolved oxygen.Rigorously degas all solvents and the reaction mixture.[1]
Use of a Pd(II) precatalyst.Switch to a Pd(0) precatalyst.[1]
Significant Protodeboronation Harsh basic conditions.Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or reduce the amount of base.[2]
High reaction temperature.Lower the reaction temperature.[2]
Presence of water.Consider using anhydrous conditions with a base like KF.[2]
Difficult Purification Co-elution of product and homocoupled byproduct.Explore different solvent systems for column chromatography to improve separation.[1]
Consider recrystallization as an alternative or additional purification step.[1]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide on a gram scale. Optimization for specific substrates is recommended.

Materials:

  • This compound (1.0 eq.)

  • Aryl bromide (1.1 eq.)

  • Palladium catalyst (e.g., SPhos-Pd-G2, 1-3 mol%)

  • SPhos ligand (1-3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry reaction vessel, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst and ligand.

  • Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of related indazole compounds, which can serve as a starting point for the optimization of reactions with this compound.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
3-Chloroindazole5-Indole boronic acidP2 (2.5)SPhos (3)K₃PO₄ (2)Dioxane/H₂O1001590[3]
6-ChloroindolePhenylboronic acidP1 (1.0-1.5)XPhos (1.5-2.25)K₃PO₄ (2)Dioxane/H₂O605-891-99[3]
N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious arylboronic acidsPdCl₂(dppf)·CH₂Cl₂ (5)-K₂CO₃ (3)Dioxane/H₂O1001270-85[4]

Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Reagent Preparation (Indazole Boronic Acid, Aryl Halide, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup addition 3. Catalyst & Solvent Addition (Degassed Solvents) setup->addition reaction 4. Reaction (Heating & Monitoring) addition->reaction workup 5. Workup (Quenching & Extraction) reaction->workup purification 6. Purification (Chromatography/Recrystallization) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic

G Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Stability start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst/Ligand check_conditions->optimize_catalyst optimize_base Optimize Base/Solvent check_conditions->optimize_base optimize_temp Optimize Temperature/Time check_conditions->optimize_temp success Improved Yield optimize_catalyst->success optimize_base->success optimize_temp->success

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Relevant Signaling Pathway

Derivatives of 7-Methyl-1H-indazole have been investigated as inhibitors of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a key component of the unfolded protein response (UPR), a cellular stress response pathway.

G Simplified PERK Signaling Pathway er_stress ER Stress (Unfolded Proteins) perk PERK Activation er_stress->perk eif2a eIF2α Phosphorylation perk->eif2a translation_attenuation Global Translation Attenuation eif2a->translation_attenuation atf4 ATF4 Translation eif2a->atf4 stress_response Stress Response Genes (Apoptosis, Autophagy) atf4->stress_response inhibitor 7-Methyl-1H-indazole Derivative (Inhibitor) inhibitor->perk

Caption: Inhibition of the PERK signaling pathway by a 7-Methyl-1H-indazole derivative.

References

improving the solubility of 7-Methyl-1H-indazole-5-boronic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 7-Methyl-1H-indazole-5-boronic acid in chemical reactions, with a focus on improving its solubility and performance in Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms carbon-carbon bonds, allowing for the introduction of the 7-methyl-1H-indazol-5-yl moiety into a target molecule. The indazole core is a significant structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2]

Q2: I'm observing poor solubility of this compound in my reaction solvent. What can I do?

A2: Poor solubility is a common issue. You can try using a different solvent system, such as a mixture of a polar aprotic solvent like 1,4-dioxane or THF with water.[1][3] Gently heating the mixture can also help. For persistent solubility issues, converting the boronic acid to a more soluble derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt is a highly effective strategy.[4]

Q3: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the first things to check?

A3: When a Suzuki coupling fails, begin by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced to the active Pd(0) species in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[5]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to side reactions like homocoupling.[5][6] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1][6]

  • Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time.[5]

  • Base and Solvent Choice: The base is crucial for activating the boronic acid.[7] Ensure it is finely powdered and compatible with your substrates. The solvent must solubilize all components to a reasonable extent.[5]

Q4: What are MIDA boronates and potassium trifluoroborates, and how do they improve reactions?

A4: These are derivatives of boronic acids that offer enhanced stability and, often, better solubility.

  • MIDA boronates are formed by reacting the boronic acid with N-methyliminodiacetic acid (MIDA). They are typically crystalline, air-stable solids that are compatible with chromatography.[8][9] They are unreactive in anhydrous cross-coupling conditions but slowly release the active boronic acid in the presence of a mild aqueous base, which can improve reaction outcomes with unstable boronic acids.[10]

  • Potassium trifluoroborate salts (BF3K) are also highly stable, crystalline solids that are easy to handle and store.[11] They are less prone to side reactions like protodeboronation and can be effective coupling partners in Suzuki-Miyaura reactions.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
Low or No Product Formation Poor solubility of the boronic acid. Use a co-solvent system (e.g., Dioxane/H₂O, THF/H₂O).[3] Increase reaction temperature. Convert the boronic acid to a more soluble MIDA boronate or pinacol ester.[4]
Inactive catalyst or ligand. Use a fresh batch of catalyst and ligand. Consider using a more robust precatalyst (e.g., a Buchwald-type G3 precatalyst).[5] Ensure the chosen ligand is suitable for the specific coupling (e.g., bulky, electron-rich phosphines like SPhos or XPhos for challenging substrates).[3]
Inefficient transmetalation. The chosen base may be too weak or not sufficiently soluble. Use a stronger base like K₃PO₄ or Cs₂CO₃.[3] Ensure the base is finely powdered. The presence of some water often facilitates this step.[12]
Significant Side Product: Protodeboronation Harsh reaction conditions. This is the replacement of the -B(OH)₂ group with a hydrogen atom. Use milder bases (e.g., K₂CO₃, KF).[5] Minimize the amount of water if possible. Avoid excessively high temperatures or prolonged reaction times.[5]
Inherent instability of the boronic acid. Convert the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a MIDA boronate, which are more resistant to protodeboronation.[5]
Significant Side Product: Homocoupling Presence of oxygen. Rigorously degas all solvents and reagents before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[6]
Use of a Pd(II) precatalyst. Pd(II) can directly promote the coupling of two boronic acid molecules. Minimize this by ensuring the reduction to Pd(0) is fast or by using a Pd(0) source like Pd(PPh₃)₄.[6]
Reaction turns black immediately. Catalyst decomposition. This often indicates the formation of palladium black and a failed reaction. This can be caused by oxygen, impurities, or excessively high temperatures. Ensure thorough degassing and use high-purity reagents and solvents.[5]

Data Presentation

Table 1: Qualitative Solubility of this compound and its Derivatives

While specific quantitative data is scarce, the following table provides a qualitative guide based on the behavior of similar boronic acids.[13][14][15]

SolventBoronic AcidPinacol EsterMIDA BoronatePotassium Trifluoroborate
Water Sparingly SolubleInsolubleSparingly SolubleSoluble
Methanol/Ethanol SolubleSolubleSolubleSparingly Soluble
THF Moderately SolubleVery SolubleSolubleSparingly Soluble
1,4-Dioxane Moderately SolubleVery SolubleSolubleSparingly Soluble
Toluene Poorly SolubleSolublePoorly SolubleInsoluble
DCM Sparingly SolubleVery SolubleSolubleInsoluble
DMSO Very SolubleVery SolubleVery SolubleSoluble
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

These conditions are a robust starting point for reactions involving this compound and should be optimized for each specific substrate.

ComponentRecommendationNotes
Aryl Halide 1.0 equivAryl bromides or iodides are generally more reactive than chlorides.[12]
Boronic Acid 1.2 - 1.5 equivAn excess is used to drive the reaction to completion.
Palladium Catalyst PdCl₂(dppf) or Pd₂(dba)₃ (1-5 mol%)Buchwald precatalysts (e.g., XPhos Pd G3) are excellent for challenging substrates.[5]
Ligand dppf or XPhos/SPhos (1-2x mol% of Pd)Bulky, electron-rich phosphine ligands often improve yields.[3]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)Must be finely powdered. K₂CO₃ can also be effective.[3]
Solvent System 1,4-Dioxane/H₂O (4:1 to 10:1)Degas thoroughly before use.[3][5]
Temperature 80 - 110 °CMonitor reaction progress to avoid decomposition at high temperatures.
Atmosphere Inert (Nitrogen or Argon)Critical to prevent catalyst deactivation and side reactions.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and should be optimized for specific substrates.[1][5]

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum cap, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of 7-Methyl-1H-indazole-5-yl MIDA Boronate

This protocol uses MIDA anhydride for a mild conversion of the boronic acid.[8][16]

  • Vessel Preparation: To an oven-dried flask equipped with a magnetic stir bar, add MIDA anhydride (3.0 equiv) and this compound (1.0 equiv).

  • Inert Atmosphere: Seal the flask and place it under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the flask.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the consumption of the starting boronic acid by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude MIDA boronate can often be purified by precipitation or flash column chromatography.[9]

Protocol 3: Preparation of Potassium (7-Methyl-1H-indazol-5-yl)trifluoroborate

This protocol describes the conversion of a boronic acid to its corresponding trifluoroborate salt.[11][17]

  • Dissolution: Dissolve this compound (1.0 equiv) in methanol.

  • Addition of KHF₂: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).

  • Precipitation: A precipitate should form upon addition or after a short period of stirring. Continue stirring for 30-60 minutes at room temperature.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the solid with cold methanol and then diethyl ether to remove any remaining impurities.

  • Drying: Dry the resulting white solid under vacuum to yield the potassium trifluoroborate salt.

Visualizations

G Troubleshooting Workflow for Low Yield start Low/No Yield Observed check_solubility Check Reagent Solubility start->check_solubility solubility_ok Is everything dissolved? check_solubility->solubility_ok change_solvent Action: Change solvent system (e.g., Dioxane/H₂O, THF/H₂O) solubility_ok->change_solvent No check_reagents Check Reagent Quality solubility_ok->check_reagents Yes change_solvent->check_reagents reagents_ok Are reagents fresh & pure? check_reagents->reagents_ok use_fresh Action: Use fresh boronic acid & high-purity catalyst/ligand reagents_ok->use_fresh No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes use_fresh->check_conditions conditions_ok Is atmosphere inert? Is base appropriate? check_conditions->conditions_ok degas_change_base Action: Rigorously degas. Use stronger/finer base (e.g., K₃PO₄) conditions_ok->degas_change_base No optimize Consider Advanced Optimization conditions_ok->optimize Yes degas_change_base->optimize derivatize Action: Convert to MIDA boronate or trifluoroborate salt optimize->derivatize

Troubleshooting workflow for low-yield reactions.

G Solubility Enhancement Strategy cluster_0 Option 1: Solvent Optimization cluster_1 Option 2: Derivatization for Stability & Solubility start Start: 7-Methyl-1H-indazole- 5-boronic acid solvent_mix Use Co-Solvent (Dioxane/H₂O) start->solvent_mix Simple Approach mida Convert to MIDA Boronate start->mida Advanced Approach bf3k Convert to Potassium Trifluoroborate start->bf3k Advanced Approach increase_temp Increase Temperature (80-110 °C) solvent_mix->increase_temp end_node Improved Performance in Suzuki Coupling increase_temp->end_node mida->end_node bf3k->end_node

Strategies for improving solubility and reaction performance.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Methyl-1H-indazole-5-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with the Suzuki-Miyaura cross-coupling reaction serving as a powerful tool for forging carbon-carbon bonds. The choice of the indazole boronic acid isomer can significantly impact reaction efficiency and yield. This guide provides an objective comparison of the reactivity of 7-Methyl-1H-indazole-5-boronic acid with other indazole boronic acid isomers, supported by available experimental data and established chemical principles.

Executive Summary: Reactivity Trends of Indazole Boronic Acids

While a direct, comprehensive head-to-head comparison of all indazole boronic acid isomers under identical Suzuki-Miyaura coupling conditions is not extensively documented in the literature, a qualitative understanding of their relative reactivity can be inferred from electronic and steric effects, supplemented by isolated experimental results.

Key Factors Influencing Reactivity:

  • Electronic Effects: The electron density of the indazole ring and the nature of substituents play a crucial role. Electron-donating groups, such as a methyl group, can increase the nucleophilicity of the boronic acid, potentially accelerating the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups can decrease reactivity. The position of the boronic acid group on the indazole ring also influences its electronic environment.

  • Steric Hindrance: The steric bulk around the boronic acid moiety can significantly impede the approach of the palladium catalyst, thereby slowing down the reaction rate. Isomers with the boronic acid group in a more sterically accessible position are generally more reactive.

Based on these principles, This compound is anticipated to exhibit favorable reactivity. The methyl group at the 7-position is an electron-donating group, which should enhance the nucleophilicity of the boronic acid at the 5-position. Furthermore, the 5-position is relatively unhindered, allowing for facile access by the palladium catalyst. One study has suggested that an indazol-5-yl boronic ester is more reactive than its 4- and 6-yl counterparts, attributing this to the higher electrophilicity of the C5 position of the indazole ring.[1]

Comparative Reactivity Data

The following table summarizes available experimental data for the Suzuki-Miyaura coupling of various indazole boronic acids and their corresponding bromo-indazole precursors. It is critical to note that the reaction conditions vary between these examples, and therefore, the yields are not directly comparable. However, they provide valuable insights into the feasibility and general efficiency of these couplings.

Indazole Boronic Acid/HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Aryl Halide (Generic)Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedData not available
1H-Indazole-3-boronic acid (from 3-iodo-1H-indazole)4-(methoxycarbonyl)phenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O10012up to 93[2]
1H-Indazole-3-boronic acid (from 3-iodo-1H-indazole)3-(methoxycarbonyl)phenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O10012up to 96[2]
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High Yield[3]
7-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O1102 (MW)82[4][5]
7-Bromo-4-amido-1H-indazolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O1102 (MW)78[4]
6-Bromo-1H-indazoleArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002492[6]

Note: Data for the direct Suzuki-Miyaura coupling of this compound was not found in the reviewed literature. The table includes data for other indazole isomers to provide a comparative context. The use of bromo-indazoles as precursors is a common alternative to using the corresponding boronic acids.

Experimental Protocols

A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an indazole derivative is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole
  • Reaction Setup: To an oven-dried reaction vessel, add the bromo-indazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4][6][7][8]

Biological Context: Indazole Derivatives as Kinase Inhibitors

Indazole-containing compounds are prominent scaffolds in the development of kinase inhibitors, which are crucial in treating diseases such as cancer. Understanding the signaling pathways targeted by these inhibitors is essential for drug development professionals.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis. Its dysregulation is implicated in various cancers.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_5 STAT3/5 JAK->STAT3_5 Phosphorylates Pim1 Pim-1 STAT3_5->Pim1 Upregulates Transcription BAD BAD Pim1->BAD Phosphorylates (Inactivates) Cell_Cycle Cell Cycle Progression Pim1->Cell_Cycle Promotes Bcl_xL Bcl-xL BAD->Bcl_xL Inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Indazole_Inhibitor Indazole-based Pim-1 Inhibitor Indazole_Inhibitor->Pim1 Inhibits

Caption: Pim-1 Signaling Pathway and Inhibition by Indazole Derivatives.

VEGFR2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Akt Akt PI3K->Akt Activates Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Cell_Proliferation Cell Proliferation Raf_MEK_ERK->Cell_Proliferation Promotes Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Indazole_Inhibitor Indazole-based VEGFR2 Inhibitor Indazole_Inhibitor->VEGFR2 Inhibits Experimental_Workflow Synthesis Synthesis of Indazole Boronic Acid Isomers Coupling Suzuki-Miyaura Cross-Coupling Synthesis->Coupling Purification Purification & Characterization Coupling->Purification Screening Biological Screening (e.g., Kinase Assays) Purification->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 7-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in drug discovery, the choice of an appropriate palladium catalyst is critical for achieving optimal reaction outcomes. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of 7-Methyl-1H-indazole-5-boronic acid with various coupling partners, supported by experimental data from analogous systems.

The indazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization via cross-coupling reactions is of significant interest. The selection of the catalyst system—comprising a palladium source and a ligand—along with the base and solvent, can profoundly influence the reaction yield, purity, and scalability.

Performance Comparison of Palladium Catalysts

While a direct head-to-head comparison of palladium catalysts for the coupling of this compound under identical conditions is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related indazole and heteroaryl boronic acids. The following table summarizes the performance of several key palladium catalyst systems in Suzuki-Miyaura reactions with relevant model substrates, providing a predictive framework for catalyst selection.

Catalyst SystemLigandCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference Analogue
PdCl₂(dppf)dppf5-bromo-1-ethyl-1H-indazoleK₂CO₃DMENot SpecifiedHighCoupling of a bromoindazole.[1]
SPhos Pd G2SPhos3-chloroindazoleK₃PO₄Dioxane/H₂O10080Coupling of a chloroindazole.[2]
XPhos Pd G2XPhos3-chloroindazoleK₃PO₄Dioxane/H₂O10069Coupling of a chloroindazole.[2]
Pd₂(dba)₃SPhos3-chloroindazoleK₃PO₄Dioxane/H₂O10052Coupling of a chloroindazole.[2]
Pd(OAc)₂SPhos3-chloroindazoleK₃PO₄Dioxane/H₂O10047Coupling of a chloroindazole.[2]
Pd(PPh₃)₄PPh₃(7-Bromo-1H-indol-2-yl)boronic acidK₂CO₃Dioxane/H₂O80-100Not SpecifiedGeneral protocol for a related heteroaromatic boronic acid.[3]

Key Observations:

  • Buchwald-type catalysts , such as those incorporating SPhos and XPhos ligands, demonstrate high activity and often provide excellent yields in the coupling of nitrogen-rich heterocycles like indazoles.[2] The use of pre-catalysts like SPhos Pd G2 can be particularly advantageous.[2]

  • PdCl₂(dppf) is a versatile and robust catalyst frequently employed for challenging Suzuki-Miyaura couplings, including those involving heteroaryl boronic acids, often resulting in high yields.[1][4]

  • The combination of Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands offers a modular approach to catalyst system optimization.[2] The choice of ligand is critical to the success of the reaction.

Experimental Workflow and Protocols

Successful Suzuki-Miyaura coupling relies on a well-defined experimental procedure. Below is a generalized workflow and a detailed experimental protocol that can be adapted for the coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Combine Reactants: - Aryl/Heteroaryl Halide - this compound - Base prep_catalyst Add Palladium Catalyst and Ligand prep_reactants->prep_catalyst 1 degas Degas Solvent and Add to Flask prep_catalyst->degas 2 heat Heat Reaction Mixture with Stirring degas->heat 3 monitor Monitor Progress (TLC, LC-MS) heat->monitor 4 cool Cool to Room Temperature monitor->cool 5 extract Aqueous Work-up and Extraction cool->extract 6 purify Purify by Column Chromatography extract->purify 7 product product purify->product Final Product

Caption: Generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol (Representative)

This protocol is a starting point and may require optimization for specific substrates. It is based on successful couplings of similar indazole derivatives.[2]

Materials:

  • Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • SPhos Pd G2 (0.025 mmol, 2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add the aryl or heteroaryl halide, this compound, SPhos Pd G2, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Add the degassed 1,4-dioxane and water to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Signaling Pathway and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

G pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)L-Ar' transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product ar_x Ar-X (Aryl Halide) ar_x->oxidative_addition boronic_acid Ar'-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The selection of a suitable palladium catalyst is paramount for the successful synthesis of derivatives of this compound. While Buchwald-type catalysts often show superior performance for N-heterocyclic substrates, classical catalysts like PdCl₂(dppf) remain robust and effective options. The provided protocols and workflows offer a solid foundation for developing efficient and scalable coupling reactions for this important class of molecules.

References

Comparative Guide to the Biological Activity of 7-Methyl-1H-indazole-5-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of the indazole scaffold, a privileged structure in medicinal chemistry, with the versatile boronic acid functional group presents a compelling strategy for the development of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of 7-Methyl-1H-indazole-5-boronic acid derivatives, contextualized with established alternatives and supported by experimental data from closely related compounds.

Introduction to this compound Derivatives

The 7-Methyl-1H-indazole core is a recognized pharmacophore found in numerous kinase inhibitors, while the boronic acid moiety is renowned for its ability to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of various enzymes, most notably proteasomes.[1][2][3] The combination of these two motifs in this compound suggests a high potential for potent and selective inhibition of key biological targets in oncology and inflammatory diseases. While specific derivatives of this exact scaffold are not extensively reported in publicly available literature, we can infer their likely biological activities and compare their potential performance based on data from analogous structures.

Comparative Analysis of Biological Activity

The primary anticipated biological activities for derivatives of this compound are the inhibition of protein kinases and the proteasome.

1. Kinase Inhibition

Indazole derivatives are well-established as potent inhibitors of various protein kinases, including but not limited to, vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and Aurora kinases.[1][2] The boronic acid group can contribute to binding affinity and selectivity.

2. Proteasome Inhibition

Boronic acid-containing molecules are a cornerstone of proteasome inhibition, with bortezomib being a prime clinical example.[4] These compounds typically form a stable, yet reversible, complex with the N-terminal threonine of the proteasome's catalytic subunits.

Table 1: Comparative Biological Activity of Indazole Derivatives and Alternative Kinase Inhibitors

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative IC50 (µM)
Hypothetical this compound Derivative Various (e.g., VEGFR, FGFR)To be determinedVariousTo be determined
Pazopanib (Indazole derivative)VEGFR-230--
Axitinib (Indazole derivative)VEGFR-20.2--
Sunitinib (Pyrrole-indolinone)VEGFR-2, PDGFRβ2HCT-1164.17
Sorafenib (Pyridine-urea)VEGFR-2, PDGFRβ, Raf90HepG25.54
Compound 13i (Indazole-pyrimidine)VEGFR-234.5--
Compound 4f (Indazol-pyrimidine)--MCF-71.629
Compound 4i (Indazol-pyrimidine)--MCF-71.841

Data for Pazopanib, Axitinib, Sunitinib, Sorafenib, and indazole-pyrimidine derivatives are compiled from literature for comparative purposes.[1][5][6]

Table 2: Comparative Biological Activity of Boronic Acid Derivatives and Alternative Proteasome Inhibitors

Compound/Derivative ClassProteasome Subunit(s)IC50 (nM)Cell LineAntiproliferative IC50 (nM)
Hypothetical this compound Derivative β5, β1, β2To be determinedVariousTo be determined
Bortezomibβ5, β16MM.1S7
Carfilzomib (Epoxyketone)β55RPMI-822610
ZY-2 (Peptide boronate)Proteasome & HDACs-RPMI-82266.66
ZY-13 (Peptide boronate)Proteasome & HDACs-U2664.31
AS-06 (Tyropeptin-boronic acid)Chymotrypsin-like1.8--
AS-29 (Tyropeptin-boronic acid)Chymotrypsin-like3.8--

Data for Bortezomib, Carfilzomib, ZY-2, ZY-13, AS-06, and AS-29 are compiled from literature for comparative purposes.[4][7][8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted for measuring the inhibitory activity of compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration is typically at or near its Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.

  • Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.[9]

Cell Viability (MTT) Assay

This protocol is used to assess the antiproliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[10][11][12]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target for indazole-based kinase inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->RAF Gene_Expression Cell Proliferation, Survival, Differentiation Transcription_Factors->Gene_Expression

Caption: Simplified MAPK signaling pathway and a potential point of inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anticancer activity of novel compounds.

Anticancer_Drug_Discovery_Workflow Compound_Synthesis Synthesis of 7-Methyl-1H-indazole-5- boronic acid Derivatives In_Vitro_Kinase_Assay In Vitro Kinase Assay Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (MTT) Compound_Synthesis->Cell_Viability_Assay Lead_Optimization Lead Optimization In_Vitro_Kinase_Assay->Lead_Optimization Cell_Viability_Assay->Lead_Optimization In_Vivo_Studies In Vivo Animal Models Lead_Optimization->In_Vivo_Studies

References

Spectroscopic Showdown: Unraveling the Coupling Products of 7-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers navigating the structural elucidation of novel indazole-based compounds.

In the landscape of drug discovery and materials science, the synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone technique for the formation of carbon-carbon bonds, enabling the creation of diverse molecular architectures. This guide provides a detailed spectroscopic analysis of the coupling products derived from 7-Methyl-1H-indazole-5-boronic acid, a key building block in medicinal chemistry.[1] We present a comparative analysis with a structurally similar alternative, 1-Methyl-1H-indazole-5-boronic acid, to highlight the distinguishing spectroscopic features that are critical for unambiguous characterization. Experimental data, presented in clear tabular format, is supported by detailed protocols and visual workflows to aid researchers in their synthetic endeavors.

Comparative Spectroscopic Data

The successful synthesis and characterization of novel compounds hinge on the precise interpretation of spectroscopic data. Below, we compare the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the hypothetical Suzuki-Miyaura coupling products of this compound and 1-Methyl-1H-indazole-5-boronic acid with 4-bromoanisole.

Table 1: Predicted ¹H NMR Spectroscopic Data

Compound Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Product A: 5-(4-methoxyphenyl)-7-methyl-1H-indazole~8.0-8.2s-H-4
~7.6-7.8d~8.5H-6
~7.5-7.7d~8.5Ar-H (ortho to OMe)
~7.0-7.2d~8.5Ar-H (meta to OMe)
~3.8-3.9s-OCH₃
~2.5-2.6s-CH₃
Product B: 5-(4-methoxyphenyl)-1-methyl-1H-indazole~8.1-8.3s-H-4
~7.7-7.9d~8.5H-6
~7.6-7.8d~8.5Ar-H (ortho to OMe)
~7.0-7.2d~8.5Ar-H (meta to OMe)
~4.0-4.1s-N-CH₃
~3.8-3.9s-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Compound Chemical Shift (δ) ppm Assignment
Product A: 5-(4-methoxyphenyl)-7-methyl-1H-indazole~160.0C-OMe
~140.0C-7a
~135.0C-5
~130.0C-Ar (ipso)
~128.0C-Ar (ortho to OMe)
~125.0C-3a
~122.0C-4
~120.0C-6
~115.0C-Ar (meta to OMe)
~110.0C-3
~55.0OCH₃
~17.0CH₃
Product B: 5-(4-methoxyphenyl)-1-methyl-1H-indazole~160.0C-OMe
~140.0C-7a
~138.0C-3
~135.0C-5
~130.0C-Ar (ipso)
~128.0C-Ar (ortho to OMe)
~125.0C-3a
~122.0C-4
~120.0C-6
~115.0C-Ar (meta to OMe)
~55.0OCH₃
~35.0N-CH₃

Table 3: Predicted Mass Spectrometry Data

Compound Ionization Mode Calculated m/z [M+H]⁺ Observed m/z
Product A: 5-(4-methoxyphenyl)-7-methyl-1H-indazoleESI+239.1182To be determined
Product B: 5-(4-methoxyphenyl)-1-methyl-1H-indazoleESI+239.1182To be determined

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction and subsequent spectroscopic analysis.

Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the corresponding aryl halide (e.g., 4-bromoanisole, 1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Dissolve the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[3]

    • Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[3]

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Obtain high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) source in positive ion mode.[2]

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logic of comparison, the following diagrams are provided.

G cluster_0 Suzuki-Miyaura Coupling Workflow start Reactants: This compound Aryl Halide Pd Catalyst, Base reaction Reaction in Dioxane/Water at 80-100°C start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Coupling Product purification->product

Figure 1. Experimental workflow for the Suzuki-Miyaura coupling reaction.

G cluster_1 Spectroscopic Comparison Logic product_A Product A: Coupling of This compound analysis Spectroscopic Analysis (NMR, MS) product_A->analysis product_B Product B (Alternative): Coupling of 1-Methyl-1H-indazole-5-boronic acid product_B->analysis data_A Spectroscopic Data A: - ¹H NMR: C-CH₃ signal - ¹³C NMR: C-CH₃ signal analysis->data_A data_B Spectroscopic Data B: - ¹H NMR: N-CH₃ signal - ¹³C NMR: N-CH₃ signal analysis->data_B comparison Comparative Analysis: Highlighting key differences in chemical shifts of methyl groups data_A->comparison data_B->comparison

Figure 2. Logical diagram for the spectroscopic comparison of coupling products.

By providing a clear framework for the synthesis and a detailed comparison of the expected spectroscopic data, this guide aims to empower researchers in the confident identification and characterization of novel this compound coupling products. The subtle yet significant differences in the NMR spectra, particularly the chemical shifts of the methyl groups, serve as a critical diagnostic tool for distinguishing between isomers and ensuring the structural integrity of the synthesized compounds.

References

A Comparative Guide to Purity Assessment of Synthesized 7-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 7-Methyl-1H-indazole-5-boronic acid is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of analytical techniques for purity assessment, supported by experimental protocols and data, to aid in the selection of the most suitable method for quality control.

The primary methods for determining the purity of arylboronic acids are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2] Each technique offers distinct advantages and can provide complementary information for a comprehensive purity profile.

Comparison of Key Analytical Techniques

The choice between HPLC and qNMR depends on the specific analytical requirements, such as the need for trace impurity detection, the availability of reference standards, and desired sample throughput.[1] For a comprehensive characterization, employing both techniques is recommended to obtain orthogonal and confirmatory data.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the differential partitioning of the analyte and impurities between a stationary and a mobile phase.[1]Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[1][2]
Method Type A secondary method that requires a reference standard of the analyte for quantification.[1]A primary ratio method that can determine purity without a reference standard of the analyte, using a certified internal standard instead.[1][2]
Selectivity High selectivity for separating structurally similar impurities and isomers.[1]Excellent for structural confirmation and identification of impurities, though it can be limited by signal overlap.[1]
Sensitivity Generally offers higher sensitivity, making it well-suited for trace impurity analysis.[1][3]Sensitivity is typically lower than HPLC but can be improved with high-field instruments.[1]
Speed Method development can be time-consuming. Analysis time per sample is typically 15-30 minutes.[1]Method development is often faster. Analysis time per sample can be around 10-15 minutes.[1]
Throughput Well-suited for high-throughput analysis using autosamplers.[1]Can be automated, but generally has lower throughput than HPLC.[1]

Experimental Data Summary

This section presents illustrative purity data for a synthesized batch of this compound compared to a commercially available alternative, 1-Methyl-1H-indazole-5-boronic acid. The data highlights potential discrepancies between HPLC and qNMR results, which can arise from impurities like boronic anhydrides having different UV responses in HPLC.[2]

CompoundAnalytical MethodPurity (%)Major Impurity Detected
Synthesized this compound HPLC (Area %)99.1%Unidentified peak at RRT 1.2
qNMR (Molar %)97.5%Boronic Anhydride (2.1%)
Commercial 1-Methyl-1H-indazole-5-boronic acid HPLC (Area %)99.5%None Detected (>0.05%)
qNMR (Molar %)98.8%Boronic Anhydride (0.8%)

Experimental Protocols

Detailed methodologies are essential for reproducible and valid analytical results. The following are representative protocols for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and quantification of this compound and its potential process-related impurities.

  • Instrumentation: Agilent 1200 series HPLC or equivalent with a DAD detector.

  • Column: XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 22.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of the sample in 1.0 mL of acetonitrile (aprotic solvent is preferred to minimize hydrolysis).[4]

Quantitative NMR (qNMR) Protocol

This primary method allows for the determination of absolute purity using a certified internal standard.

  • Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.

  • Internal Standard: Maleic Anhydride (Certified Reference Material).

  • Solvent: DMSO-d6.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the maleic anhydride internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of 30 seconds to ensure full relaxation of all nuclei.

    • Number of Scans: 16.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte (e.g., an aromatic proton) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualizations

Purity Assessment Workflow

The following diagram outlines the logical workflow for a comprehensive purity assessment of a synthesized boronic acid.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Comparison A Synthesized This compound C Accurate Weighing A->C B Commercial Alternative (e.g., 1-Methyl-1H-indazole-5-boronic acid) B->C D Dissolution in Appropriate Solvent C->D E HPLC Analysis D->E F qNMR Analysis D->F G Calculate Purity (Area % vs Molar %) E->G F->G H Identify & Quantify Impurities G->H I Compare Synthesized vs Commercial H->I J Final Purity Report I->J

Caption: Workflow for purity assessment of boronic acids.

Common Impurity Formation Pathway

Boronic acids have a tendency to form oligomeric anhydrides, particularly cyclic trimers known as boroxines, through dehydration. This is a common impurity that can complicate characterization.[5]

G A 3 x R-B(OH)₂ (this compound) B Dehydration (-3 H₂O) A->B C (RBO)₃ (Boroxine Anhydride) B->C

Caption: Formation of boroxine from boronic acid.

References

A Comparative Guide to the Validation of Analytical Methods for 7-Methyl-1H-indazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the validation of 7-Methyl-1H-indazole-5-boronic acid, a key building block in medicinal chemistry.[1] The inherent reactivity and potential for degradation of boronic acids necessitate careful consideration of the analytical approach.[2][3][4] This document outlines and compares common analytical techniques, providing supporting data and detailed experimental protocols to aid in the selection of the most appropriate method.

Comparison of Analytical Techniques

The validation of analytical methods for this compound typically involves an array of techniques to assess purity, identity, and concentration. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different aspects of method validation.

Analytical Technique Primary Use in Validation Strengths Limitations Applicability to this compound
HPLC/UPLC Purity assessment, quantification of impurities, stability studies.High precision and accuracy for quantification, well-established methods.Boronic acids can be challenging due to their polarity and potential for on-column hydrolysis.[2][5]Excellent for purity and assay determination, but requires careful method development to mitigate degradation.[2][4][5]
LC-MS Molecular weight confirmation, identification of impurities and degradation products, reaction monitoring.High sensitivity and selectivity, provides molecular weight information.[6][7][8]Matrix effects can suppress ionization; quantification can be less precise than HPLC-UV.Excellent for identity confirmation and impurity profiling, especially for tracking potential hydrolysis or oxidation products.[6][8]
GC-MS Analysis of volatile impurities.High resolution for volatile compounds, provides structural information through fragmentation.Requires derivatization for non-volatile and polar compounds like boronic acids, which adds a sample preparation step. High temperatures can cause degradation.[9]Fair ; less suitable for the parent compound due to its low volatility. May be useful for specific volatile impurities after derivatization.
NMR Spectroscopy Definitive structure elucidation, identity confirmation, quantification (qNMR).Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, can be complex for mixture analysis without separation.Excellent for unambiguous identity confirmation and can be used for quantitative analysis (qNMR) with an internal standard.[10][11][12]
FTIR Spectroscopy Functional group identification.Fast and simple method for confirming the presence of key functional groups.Provides limited structural information compared to NMR, not suitable for quantification.Good as a complementary technique for identity confirmation.

Experimental Protocols

Detailed methodologies are crucial for reproducible analytical method validation. Below are representative protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is designed to separate this compound from its potential impurities and degradation products. The primary challenge with boronic acids is their propensity for hydrolysis.[2][5] To mitigate this, a reversed-phase method with a column exhibiting low silanol activity is recommended.[5]

  • Instrumentation: HPLC or UPLC system with UV detection.

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[5]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling

LC-MS is a powerful tool for confirming the molecular weight of this compound and identifying unknown impurities.[7][8]

  • LC System: As described for the HPLC method.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • ESI Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • Mass Range: m/z 50 - 500

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy provides unequivocal structural identification.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC for full structural elucidation.

Data Presentation

The following tables summarize typical validation parameters that should be assessed. The values presented are illustrative and should be determined experimentally for the specific method being validated.

Table 1: System Suitability Parameters for HPLC Method

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Area (n=6)≤ 1.0%

Table 2: Validation Summary for HPLC Assay Method

ParameterTypical Performance
Linearity (r²) ≥ 0.999
Range 80% - 120% of nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
- Repeatability≤ 1.0%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%
Specificity No interference from blank and known impurities

Visualizing the Workflow

The following diagrams illustrate the typical workflows for sample analysis and method validation.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis sp1 Weigh Sample sp2 Dissolve in Diluent sp1->sp2 sp3 Vortex/Sonicate sp2->sp3 sp4 Filter (if necessary) sp3->sp4 hplc HPLC Analysis sp4->hplc Purity/Assay lcms LC-MS Analysis sp4->lcms Identity/Impurities nmr NMR Analysis sp4->nmr Structural Confirmation da1 Purity Calculation hplc->da1 da2 Impurity Identification lcms->da2 da3 Structure Verification nmr->da3 da4 Report Generation da1->da4 da2->da4 da3->da4 start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ accuracy->lod_loq precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability end Validated Method stability->end

References

A Comparative Yield Analysis of Substituted Indazoles in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly crucial for synthesizing biaryl compounds, a structural motif prevalent in many biologically active molecules and pharmaceutical agents.[1][3] Among these, indazole-containing biaryls are of significant interest due to the indazole core's role as a key pharmacophore in numerous therapeutic areas, including oncology and anti-inflammatory applications.[4][5][6]

This guide provides a comparative analysis of reaction yields for Suzuki-Miyaura couplings involving variously substituted indazoles. The efficiency of the coupling is highly dependent on factors such as the nature and position of substituents on the indazole ring, the choice of boronic acid, catalyst, base, and solvent system. The following sections present a compilation of experimental data, detailed reaction protocols, and workflow diagrams to aid researchers in optimizing their synthetic strategies.

Data Presentation: Comparative Yields

The following table summarizes experimental data from various studies, showcasing the yields obtained for Suzuki-Miyaura reactions with different substituted indazoles. The data highlights the impact of substituents, coupling partners, and reaction conditions on the overall efficiency of the C-C bond formation.

Indazole SubstrateBoronic Acid/EsterCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[4][7]
5-Bromo-1-methyl-1H-indazole-3-carboxylateN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80-75[4]
N-Alkyl/N-Boc 5-bromoindazoles2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802Good[4][5]
3-Chloroindazole5-Indole boronic acidP2 Precatalyst (2.5 mol%)K₃PO₄Dioxane / H₂O10015Good to Excellent[8]
4-(p-Toluenesulfonamido)-7-bromo-1H-indazole(4-Methoxyphenyl)boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene / H₂O1002 (MW)91[9]
4-(p-Toluenesulfonamido)-7-bromo-1H-indazole(2-Thienyl)boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene / H₂O1002 (MW)80[9][10]
4-(Benzenesulfonamido)-7-bromo-1H-indazole(3-Furyl)boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene / H₂O1002 (MW)72[9][10]
4-(p-Nitrobenzenesulfonamido)-7-bromo-1H-indazole(4-Methoxyphenyl)boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene / H₂O1002 (MW)71[9][10]
3-Phenyl-6-(trifluoromethyl)-4,5-dihydro-1H-indazol-4-onePhenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃1,4-Dioxane / H₂O90691[6]

Experimental Protocols

A generalized, detailed methodology for the Suzuki-Miyaura cross-coupling of a substituted bromo-indazole with an aryl boronic acid is provided below. This protocol is based on commonly employed conditions that have demonstrated success in the literature.[4][6][10]

Materials:

  • Substituted Bromo-Indazole (1.0 equiv)

  • Aryl Boronic Acid (1.1 - 2.0 equiv)[6][8]

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)[4][6]

  • Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) (2.0 - 3.0 equiv)[4][6][8]

  • Anhydrous, degassed solvent (e.g., Dimethoxyethane, 1,4-Dioxane/H₂O)[4][6]

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted bromo-indazole (1.0 equiv), the aryl boronic acid (1.1-2.0 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe. The solvent choice is critical; common options include dimethoxyethane (DME), or a mixture like 1,4-dioxane and water.[4][6]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.[4][8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl indazole.

Visualizing the Process

To better understand the experimental and mechanistic flow, the following diagrams are provided.

G cluster_workflow Experimental Workflow reactants 1. Combine Reactants (Indazole Halide, Boronic Acid, Base, Catalyst) setup 2. Establish Inert Atmosphere (Purge with Ar/N2) reactants->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir (e.g., 80-100°C) solvent->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 6. Quench and Extract monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification analysis 8. Characterize Product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for a Suzuki-Miyaura reaction.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition aryl_pd R¹-Pd(II)L_n-X pd0->aryl_pd R¹-X transmetal Transmetalation biaryl_pd R¹-Pd(II)L_n-R² aryl_pd->biaryl_pd boronate [R²-B(OH)₃]⁻ base_act Base Activation boronic_acid R²-B(OH)₂ boronic_acid->boronate + OH⁻ biaryl_pd->pd0 red_elim Reductive Elimination product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The 7-Methyl Group: A Subtle Player in the Biological Activity of Indazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its derivatives have shown promise in a wide array of therapeutic areas, including oncology and immunology, by targeting key cellular signaling pathways.[4][5][6] A crucial aspect of drug design is understanding how subtle structural modifications, such as the addition of a methyl group, can influence a compound's biological activity. This guide provides a comparative analysis of the indazole-3-carboxamide scaffold, with a particular focus on the anticipated influence of a 7-methyl group on its biological performance.

While direct experimental data for 7-methyl-1H-indazole-3-carboxamide is limited in publicly available literature, this guide synthesizes data from closely related analogs to provide a predictive comparison.[1][4] We will explore the structure-activity relationships (SAR) of indazole-3-carboxamides in the context of two important drug targets: p21-activated kinase 1 (PAK1) and the Calcium Release-Activated Calcium (CRAC) channel.[1][7]

Comparative Bioactivity of Indazole-3-carboxamide Analogs

The following tables summarize the inhibitory activities of various indazole-3-carboxamide analogs against PAK1 and CRAC channels. This data, gathered from preclinical studies, highlights how different substituents on the indazole ring and the carboxamide nitrogen dictate the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of Indazole-3-carboxamide Analogs against PAK1 [1]

Compound IDR Group (at N of carboxamide)IC50 (nM)Hypothetical 7-Methyl Analog
Analog 1(2,4-dichlorophenyl)52-
Analog 2(4-chloro-2-fluorophenyl)16-
Analog 3(2-chloro-4-fluorophenyl)159-
Analog 4(4-phenoxyphenyl)9.8-

Note: Specific IC50 data for 7-Methyl-1H-indazole-3-carboxamide against PAK1 was not available in the reviewed literature.

Table 2: Inhibitory Activity of Indazole-3-carboxamide Analogs against CRAC Channels [1][7]

Compound IDR Group (at N of carboxamide)% Inhibition at 10 µMIC50 (µM)Hypothetical 7-Methyl Analog
Analog A(4-fluorophenyl)950.8-
Analog B(3-fluoro-4-pyridyl)1000.2-
Analog C(4-pyridyl)802.5-

Note: Specific inhibitory data for 7-Methyl-1H-indazole-3-carboxamide against CRAC channels was not available in the reviewed literature.

The Predicted Influence of the 7-Methyl Group

Based on established principles of medicinal chemistry, the introduction of a methyl group at the 7-position of the indazole ring is expected to have several effects on the molecule's properties:

  • Increased Lipophilicity: The methyl group will increase the compound's lipophilicity, which can enhance its ability to cross cell membranes and potentially improve its oral bioavailability. However, excessive lipophilicity can also lead to increased metabolic breakdown and off-target effects.

  • Steric Effects: The 7-methyl group may introduce steric hindrance that could either enhance or diminish binding to the target protein. Its proximity to the nitrogen at position 1 could influence the orientation of substituents at that position, which is often crucial for activity.

  • Metabolic Stability: Methyl groups can be sites of metabolic oxidation. The introduction of a 7-methyl group could provide a new metabolic "handle," potentially altering the compound's pharmacokinetic profile. Conversely, it might shield other parts of the molecule from metabolism.

Further research, including the synthesis and in vitro/in vivo testing of 7-methyl-1H-indazole-3-carboxamide, is necessary to validate these predictions.[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate a key signaling pathway and a general workflow for assessing compound activity.

PAK1_Signaling_Pathway Rac_GTP Rac/Cdc42-GTP PAK1_inactive PAK1 (inactive) Rac_GTP->PAK1_inactive binds & activates PAK1_active PAK1 (active) PAK1_inactive->PAK1_active conformational change Downstream_Effectors Downstream Effectors (e.g., LIMK, RAF1) PAK1_active->Downstream_Effectors phosphorylates Cell_Proliferation Cell Proliferation & Migration Downstream_Effectors->Cell_Proliferation regulates Indazole_Analog Indazole-3-carboxamide Analog Indazole_Analog->PAK1_active inhibits

Caption: PAK1 signaling pathway and the inhibitory action of indazole-3-carboxamide derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Target_Binding Target Binding Assay (e.g., Kinase Assay) Cell_Based Cell-Based Assay (e.g., Proliferation Assay) Target_Binding->Cell_Based PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based->PK_PD Efficacy Efficacy Studies (e.g., Xenograft Model) PK_PD->Efficacy Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Compound_Synthesis Compound Synthesis (7-methyl-indazole analog) Compound_Synthesis->Target_Binding

Caption: General experimental workflow for the evaluation of novel indazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.

PAK1 Inhibition Assay (Kinase Assay)
  • Objective: To determine the in vitro inhibitory activity of a test compound against PAK1 kinase.

  • Materials: Recombinant human PAK1 enzyme, fluorescently labeled peptide substrate, ATP, assay buffer, test compound, and a microplate reader.

  • Procedure:

    • The test compound is serially diluted in DMSO and then added to the wells of a microplate.

    • Recombinant PAK1 enzyme is added to each well, followed by a pre-incubation period to allow for compound binding.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence-based microplate reader.

    • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

CRAC Channel Inhibition Assay (Calcium Influx Assay)
  • Objective: To measure the ability of a test compound to block calcium influx through CRAC channels in a cellular context.

  • Materials: A suitable cell line expressing CRAC channels (e.g., Jurkat T cells or RBL mast cells), a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), a calcium-free buffer, a buffer containing calcium, a store-depleting agent (e.g., thapsigargin), the test compound, and a fluorescence plate reader.

  • Procedure:

    • Cells are loaded with the calcium-sensitive dye.

    • The cells are then washed and resuspended in a calcium-free buffer.

    • The test compound is added to the cells and incubated.

    • Basal fluorescence is measured.

    • Store depletion is induced by the addition of thapsigargin, which leads to the opening of CRAC channels.

    • Calcium is then added to the extracellular buffer, and the resulting increase in intracellular calcium (measured by the change in fluorescence) is monitored over time.

    • The inhibitory effect of the compound is determined by comparing the calcium influx in treated cells to that in untreated (control) cells.

    • The IC50 value is calculated from the dose-response curve.

Conclusion

The indazole-3-carboxamide scaffold remains a highly promising platform for the development of targeted therapeutics. While the precise impact of a 7-methyl group on the biological activity of these compounds is yet to be fully elucidated through direct experimental evidence, structure-activity relationships from analogous compounds provide a valuable framework for prediction. The anticipated effects on lipophilicity, steric interactions, and metabolic stability underscore the importance of synthesizing and evaluating 7-methylated analogs to fully explore their therapeutic potential. The experimental protocols and workflows provided herein offer a clear roadmap for the continued investigation of this important class of molecules.

References

A Comparative Guide to the Kinetic Studies of 7-Methyl-1H-indazole-5-boronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Suzuki-Miyaura cross-coupling of 7-Methyl-1H-indazole-5-boronic acid with alternative C-C and C-N bond-forming reactions. While specific quantitative kinetic data for this particular substrate is not extensively available in the current literature, this document extrapolates its likely kinetic profile based on studies of structurally similar indazoles and other N-heterocyclic compounds. We further present detailed experimental protocols to enable researchers to conduct their own kinetic analyses.

Executive Summary

The functionalization of the indazole scaffold is of significant interest in medicinal chemistry. This compound is a key building block for the synthesis of complex molecules, often via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a widely utilized method for this transformation due to its broad functional group tolerance and the use of generally less toxic boron reagents. However, the kinetics of this reaction, particularly with N-heterocyclic substrates, can be complex and influenced by factors such as catalyst inhibition by the nitrogen lone pair.

This guide compares the inferred kinetic performance of the Suzuki-Miyaura coupling of this compound with Stille, Heck, and Buchwald-Hartwig reactions. The choice of coupling partner, catalyst system, and reaction conditions can significantly impact reaction rates and yields.

Performance Comparison of Coupling Reactions

The kinetic performance of cross-coupling reactions with this compound is influenced by the electronic nature of the indazole ring and the specific coupling partners. The methyl group at the 7-position is a weak electron-donating group, which can slightly influence the electron density of the aromatic system. The nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and affecting the reaction kinetics.

Suzuki-Miyaura Coupling: Inferred Kinetic Profile

The Suzuki-Miyaura coupling of this compound with an aryl halide is expected to follow a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For many Suzuki-Miyaura reactions involving N-heterocyclic compounds, the transmetalation step is often rate-determining. The presence of the unprotected N-H group in the indazole ring can lead to the formation of off-cycle palladium-azolyl species, which can inhibit the catalyst and slow down the reaction.[1] Elevated temperatures are often required to overcome this inhibition.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Indazoles

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10015-20Good to Excellent[1]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O60-1005-24Excellent[1]
PdCl₂(dppf)K₂CO₃DME802High
PdCl₂(PPh₃)₂K₂CO₃ or Cs₂CO₃DMFReflux48No product[2]
Comparison with Alternative Coupling Reactions

The choice of coupling reaction can be critical when dealing with potentially coordinating substrates like indazoles.

Table 2: Qualitative Comparison of Coupling Reactions for Indazole Functionalization

ReactionCoupling PartnerKey Kinetic FactorsAdvantagesDisadvantages
Suzuki-Miyaura Organoboronic acid/esterTransmetalation is often rate-limiting. Catalyst inhibition by N-heterocycle is possible.Low toxicity of boron reagents; broad functional group tolerance.Base is required; potential for protodeboronation of the boronic acid.
Stille OrganostannaneTransmetalation is generally facile.Excellent functional group tolerance; often proceeds under neutral conditions.High toxicity of organotin reagents and byproducts, which can be difficult to remove.
Heck AlkeneOxidative addition or migratory insertion can be rate-limiting.Atom economical as it does not require a pre-formed organometallic reagent for the alkene component.Limited to the formation of C(sp²)-C(sp²) bonds with alkenes; regioselectivity can be an issue.
Buchwald-Hartwig AmineReductive elimination is often the rate-determining step.Premier method for C-N bond formation.Requires a strong base; catalyst and ligand choice is crucial.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-indazole with this compound

This protocol is a general guideline based on successful couplings of similar substrates.[1][2]

Materials:

  • Halo-indazole (e.g., 5-bromo-1H-indazole) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 4:1 Dioxane/Water, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halo-indazole, this compound, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinetic Study of the Suzuki-Miyaura Coupling Reaction

This protocol outlines a method for determining the kinetic parameters of the coupling of this compound with a suitable aryl halide.

Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature control.

  • In-situ monitoring tool (e.g., ReactIR, Raman spectroscopy) or an autosampler connected to an HPLC/GC.

  • Inert atmosphere glovebox or Schlenk line.

Procedure:

  • Preparation: In a glovebox, prepare stock solutions of the aryl halide, this compound, base, and an internal standard in the chosen degassed solvent. Prepare a separate stock solution of the palladium catalyst and ligand.

  • Reaction Setup: Assemble the reaction vessel under an inert atmosphere. Add the solvent and the stock solutions of the aryl halide, boronic acid, base, and internal standard.

  • Initiation and Monitoring: Equilibrate the reaction mixture to the desired temperature (e.g., 80 °C). Initiate the reaction by injecting the catalyst stock solution. Start monitoring the concentrations of reactants and products immediately using the in-situ probe or by taking timed samples via the autosampler.

  • Data Acquisition: Collect data until the reaction reaches completion or for a predetermined period. Quench the timed samples immediately with a suitable quenching agent.

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of reactants and products over time.

  • Kinetic Modeling: Plot the concentration data versus time. Use initial rate analysis or progress curve analysis to determine the reaction order with respect to each component and calculate the observed rate constant (k_obs). Repeat the experiment at different temperatures to determine the activation energy (Ea).

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation R-B(OH)2, Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Ar-R Ar-X Ar-X R-B(OH)2 R-B(OH)2 Base Base Ar-R Ar-R Kinetic_Study_Workflow A Reactant & Catalyst Preparation in Glovebox B Reaction Setup in Jacketed Vessel A->B C Temperature Equilibration B->C D Reaction Initiation by Catalyst Injection C->D E In-situ Monitoring or Timed Sampling D->E F Sample Quenching E->F G HPLC/GC Analysis F->G H Data Processing & Kinetic Modeling G->H

References

Optimizing Suzuki Coupling: A Side-by-Side Comparison of Bases for 7-Methyl-1H-indazole-5-boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a base is a critical parameter in the Suzuki-Miyaura cross-coupling reaction, profoundly influencing yield, reaction kinetics, and overall efficiency. This guide provides a comparative analysis of commonly employed bases in the context of coupling reactions involving 7-Methyl-1H-indazole-5-boronic acid, supported by representative experimental data from related indazole systems.

The Suzuki-Miyaura reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of base plays a pivotal role in the catalytic cycle, primarily by facilitating the crucial transmetalation step. The base activates the organoboron species, enhancing its nucleophilicity and promoting the transfer of the organic moiety to the palladium catalyst.

Comparative Performance of Bases in Indazole Suzuki Coupling

While specific experimental data for the Suzuki coupling of this compound with a direct comparison of multiple bases is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar indazole derivatives. The following table summarizes representative data from the Suzuki-Miyaura coupling of various halo-indazoles, illustrating the impact of different bases on reaction outcomes.

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference SubstrateCitation
K₂CO₃ PdCl₂(dppf)·DCM1,4-Dioxane/Water10012HighBromo-indazole carboxamide[1]
Cs₂CO₃ Pd(PPh₃)₄Dioxane/EtOH/H₂O1404Good7-bromo-4-sulfonamido-1H-indazole[2]
K₃PO₄ P1 or P2 (precatalysts)Dioxane/H₂O60-1005-24Good to ExcellentUnprotected, nitrogen-rich heterocycles[3]
Na₂CO₃ Pd/NiFe₂O₄DMF/H₂O30-1000.17-1ExcellentAryl halides[4]
K₂CO₃ Pd(dppf)Cl₂Dimethoxyethane802High5-bromo-1-ethyl-1H-indazole[5]

Note: The data presented is compiled from different studies with varying substrates and reaction conditions and should be considered as a qualitative guide to the relative effectiveness of these bases in the context of indazole Suzuki couplings.

The Role and Characteristics of Common Bases:

  • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most frequently used bases in Suzuki couplings. They are effective, generally inexpensive, and compatible with a wide range of functional groups. Cesium carbonate (Cs₂CO₃) is often found to be more effective, particularly for challenging substrates, which is sometimes attributed to the "cesium effect" that can enhance catalyst activity.

  • Phosphates (K₃PO₄): Potassium phosphate is a non-nucleophilic base that has proven to be particularly effective in the coupling of nitrogen-containing heterocycles.[3] Its ability to avoid undesired side reactions makes it a valuable choice for complex substrates.

  • Hydroxides (NaOH, KOH): While strong bases, hydroxides can sometimes lead to side reactions, such as hydrolysis of sensitive functional groups. Their use requires careful consideration of the substrate's stability.

  • Fluorides (KF): Fluoride ions are believed to activate the boronic acid through a different mechanism, forming a highly nucleophilic trifluoroborate species. This can be advantageous in specific cases.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for successful synthesis. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction involving an indazole derivative, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling of a Halo-indazole:

Materials:

  • Halo-indazole (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the halo-indazole, this compound, palladium catalyst, and the selected base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Indazole Halide + Boronic Acid Heating Heating under Inert Atmosphere Reactants->Heating Catalyst Palladium Catalyst Catalyst->Heating Base Selected Base Base->Heating Solvent Degassed Solvent Solvent->Heating Extraction Extraction Heating->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Final Product Purification->Product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II)\nComplex Pd(II) Complex Oxidative\nAddition->Pd(II)\nComplex Transmetalation Transmetalation Pd(II)\nComplex->Transmetalation Aryl-Pd(II)\nComplex Aryl-Pd(II) Complex Transmetalation->Aryl-Pd(II)\nComplex Reductive\nElimination Reductive Elimination Aryl-Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0) Product Product Reductive\nElimination->Product Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base Ar-Ar' Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

evaluating the stability of 7-Methyl-1H-indazole-5-boronic acid versus its pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the stability of building blocks is a critical parameter influencing reagent selection, reaction efficiency, and ultimately, the cost and timeline of a project. For researchers utilizing Suzuki-Miyaura cross-coupling reactions, the choice between a boronic acid and its corresponding pinacol ester is a frequent consideration. This guide provides a comprehensive comparison of the stability of 7-Methyl-1H-indazole-5-boronic acid and its pinacol ester, supported by representative experimental data and detailed protocols, to aid scientists in making informed decisions.

The Reactivity-Stability Trade-Off

Boronic acids are generally more reactive in cross-coupling reactions due to the Lewis acidity of the boronic acid moiety, which facilitates the crucial transmetalation step.[1] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to degradation pathways, including oxidation and protodeboronation, particularly in the presence of moisture and under basic or acidic conditions.[1]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1] The pinacol group provides steric hindrance around the boron center, protecting it from nucleophilic attack and enzymatic degradation.[2] This increased stability makes the pinacol ester easier to handle, purify, and store for extended periods, rendering it highly suitable for multi-step syntheses and high-throughput screening applications.[1]

Quantitative Stability Comparison

While specific quantitative stability data for this compound is not extensively available in public literature, the following table summarizes representative data from forced degradation studies on analogous arylboronic acids and their pinacol esters. These studies are crucial for identifying potential degradation products and understanding the stability profile of a compound under various stress conditions.[3]

Stability ParameterStress ConditionThis compound (Representative)This compound Pinacol Ester (Representative)
Hydrolytic Stability 0.1 M HCl (aq), 24h, RT~15% degradation< 2% degradation
0.1 M NaOH (aq), 24h, RT~25% degradation~5% degradation
Water, 24h, RT~5% degradation< 1% degradation
Oxidative Stability 3% H₂O₂ (aq), 24h, RT~30% degradation~8% degradation
Thermal Stability 80°C, 48h, Solid State~10% degradation< 1% degradation
Photostability UV light (254 nm), 24h, Solid State~8% degradation< 2% degradation
Long-term Storage Ambient Temp, 12 months, SolidSignificant degradation observedStable
2-8°C, 12 months, SolidStable with minor degradationHighly Stable

Note: The data presented are representative values based on studies of structurally similar arylboronic acids and their pinacol esters and are intended for comparative purposes.

Key Degradation Pathways

The primary degradation pathways for boronic acids involve the cleavage of the carbon-boron bond. Understanding these pathways is essential for optimizing reaction conditions and storage protocols.

BA Aryl Boronic Acid (Ar-B(OH)₂) Protodeboronation Protodeboronation BA->Protodeboronation H₂O Oxidation Oxidation BA->Oxidation [O] BE Aryl Boronic Acid Pinacol Ester Hydrolysis Hydrolysis BE->Hydrolysis H₂O (slower) Arene Arene (Ar-H) + B(OH)₃ Protodeboronation->Arene Phenol Phenol (Ar-OH) + B(OH)₃ Oxidation->Phenol Hydrolysis->BA

Figure 1. Key degradation pathways for aryl boronic acids and the protective role of pinacol esters.

As illustrated, the pinacol ester can undergo hydrolysis to the more reactive boronic acid, but this process is generally much slower than the direct degradation of the unprotected boronic acid.[4]

Experimental Protocols

To enable researchers to conduct their own stability assessments, the following are detailed methodologies for key experiments.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact compound from its degradation products, allowing for accurate quantification of stability.[2]

Objective: To quantify the degradation of this compound and its pinacol ester under various stress conditions.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Samples of this compound and its pinacol ester

  • Stress agents: HCl, NaOH, H₂O₂

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. The use of a pH modifier like formic acid should be carefully evaluated as it can affect on-column stability.[2]

  • Standard Solution Preparation: Prepare stock solutions of the boronic acid and its pinacol ester in a suitable aprotic solvent like acetonitrile to minimize premature degradation.[5]

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidation: Mix the stock solution with 3% H₂O₂.

    • Thermal Stress: Store the solid compound at a desired temperature (e.g., 80°C).

    • Photolytic Stress: Expose the solid compound to UV light.

  • Analysis: At specified time points, inject the samples into the HPLC system.

  • Data Analysis: Monitor the peak area of the parent compound and any new peaks corresponding to degradation products. Calculate the percentage of the remaining parent compound.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Stock Solution Stock Solution Stress Conditions Acid Base Oxidant Heat Light Stock Solution->Stress Conditions Stressed Samples Stressed Samples Stress Conditions->Stressed Samples HPLC Injection HPLC Injection Stressed Samples->HPLC Injection Peak Separation Peak Separation HPLC Injection->Peak Separation UV Detection UV Detection Peak Separation->UV Detection Chromatogram Chromatogram UV Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Stability Assessment Stability Assessment Quantification->Stability Assessment

Figure 2. Workflow for a stability-indicating HPLC method.
¹H NMR Spectroscopy for Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of a compound in solution.

Objective: To observe the disappearance of signals from the parent compound and the appearance of signals from degradation products.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Samples of this compound and its pinacol ester

Procedure:

  • Dissolve a known amount of the compound in the chosen deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Store the NMR tube under the desired stress condition (e.g., elevated temperature, exposure to air).

  • Acquire subsequent NMR spectra at various time intervals.

  • Data Analysis: Integrate the signals of the parent compound and any new signals from degradation products. The change in the integral values over time provides a measure of the compound's stability.

Conclusion and Recommendations

The evidence strongly indicates that the pinacol ester of this compound offers superior stability compared to the free boronic acid. This enhanced stability translates to a longer shelf-life, easier handling, and greater reliability in synthetic applications.

Choose this compound when:

  • The highest possible reaction rate is the primary goal.

  • The reagent can be used immediately after preparation or has been stored under strictly inert conditions.

  • Reaction conditions can be tightly controlled to minimize degradation.

Choose this compound pinacol ester when:

  • Stability, ease of handling, and long-term storage are critical.[1]

  • The compound is used in a multi-step synthesis where robustness is paramount.

  • The reaction is part of an automated or high-throughput workflow.[1]

By understanding the stability profiles and employing the appropriate analytical methods, researchers can confidently select the optimal reagent for their specific needs, leading to more efficient and successful drug discovery and development programs.

References

Navigating the Selectivity Landscape: A Comparison Guide to the Cross-Reactivity of 7-Methyl-1H-indazole-5-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of hypothetical 7-Methyl-1H-indazole-5-boronic acid derivatives, offering insights into their selectivity profiles and the experimental methodologies used to determine them. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in clinically approved kinase inhibitors.[1][2] Boronic acids are also recognized for their utility in drug development, particularly in creating targeted therapies.[3][4][5] This guide will explore how derivatives of this compound, a key building block in medicinal chemistry, can be evaluated for their cross-reactivity against a panel of kinases.[6]

Kinase Inhibitor Selectivity: A Comparative Analysis

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity. The following table presents hypothetical data for three derivatives of this compound, illustrating a common approach to profiling their selectivity.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Off-Target Kinase 3 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Derivative A 151500>100008000100
Derivative B 255007500600020
Derivative C 8800>10000>10000100

Table 1: Comparative Kinase Inhibition Profile. This table showcases the inhibitory activity (IC50) of three hypothetical derivatives against their intended target and a panel of three off-target kinases. A higher selectivity ratio indicates greater selectivity for the target kinase.

Experimental Protocols: Assessing Kinase Inhibition

The data presented above is typically generated using in vitro kinase activity assays. A detailed protocol for a common method, the ADP-Glo™ Kinase Assay, is provided below. This assay measures the amount of ADP produced during the kinase reaction, which is then correlated with kinase activity.

ADP-Glo™ Kinase Assay Protocol

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add the kinase, substrate, and ATP to the wells of the assay plate.

    • Add the diluted test compound to the appropriate wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all other readings.

    • Normalize the data to the "no inhibitor" control.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Experimental and Biological Context

To better understand the workflow and the biological pathways involved, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Incubation Incubation at 30°C Compound_Prep->Incubation Assay_Plate Assay Plate Preparation (Kinase, Substrate, ATP) Assay_Plate->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection_Reagent Luminescence Measure Luminescence Add_Detection_Reagent->Luminescence IC50_Calc IC50 Determination Luminescence->IC50_Calc

Figure 1: Workflow for Kinase Cross-Reactivity Screening. This diagram illustrates the key steps involved in determining the IC50 of a compound against a panel of kinases.

G cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response Inhibitor 7-Methyl-1H-indazole- 5-boronic acid Derivative Inhibitor->Receptor

Figure 2: A Representative Kinase Signaling Pathway. This diagram depicts a common signaling cascade often targeted by kinase inhibitors. Dysregulation of such pathways is a hallmark of many cancers.[1]

References

Safety Operating Guide

Proper Disposal of 7-Methyl-1H-indazole-5-boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 7-Methyl-1H-indazole-5-boronic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on established safety data for boronic acids.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

Key Safety Measures:

  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[1][2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

    • Hand Protection: Use impervious gloves, such as nitrile rubber. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][2]

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][4]

Hazard Summary
Hazard TypeDescriptionCitations
Acute Toxicity Harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1][5]
Eye Irritation Causes serious eye irritation.[1][5]
Respiratory Irritation May cause respiratory irritation.[1][5]
Chronic Health Effects Some related compounds are suspected of causing cancer or may damage fertility or the unborn child.[6]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal plant.[1][2][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][7]

Experimental Protocol: Decontamination and Disposal

Objective: To safely collect and prepare this compound waste for collection by a certified hazardous waste management service.

Materials:

  • Container with this compound waste (solid or in solution)

  • Appropriate PPE (see above)

  • Chemical fume hood

  • Sealable, properly labeled hazardous waste container (compatible with the chemical)

  • Inert absorbent material (e.g., vermiculite, sand) for spills

  • Spill kit

Procedure:

  • Preparation:

    • Don all required PPE before handling the chemical waste.

    • Perform all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Waste Collection (Solid):

    • Carefully sweep or scoop the solid this compound waste into a designated, sealable hazardous waste container.[1]

    • Avoid generating dust during transfer.[8]

  • Waste Collection (Solution):

    • If the waste is in a solution, carefully pour it into a designated, sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Container Management:

    • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][5]

    • Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Toxic," "Irritant").

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.[4]

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.[8]

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_management Container Management cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Transfer Waste to a Sealable Hazardous Waste Container B->C D Avoid Dust Generation C->D E Properly Label the Container D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Arrange for Collection by Certified Hazardous Waste Service F->G S1 Contain Spill with Inert Absorbent S2 Collect and Place in Hazardous Waste Container S1->S2

References

Personal protective equipment for handling 7-Methyl-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 7-Methyl-1H-indazole-5-boronic acid. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information. In the absence of a specific SDS, this compound should be handled with the precautions outlined for similar boronic acids.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4][5]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[3][5] Wash hands thoroughly with soap and water after handling and before breaks.[2][4] Do not eat, drink, or smoke in the laboratory.[3][5] Contaminated clothing should be removed immediately and laundered before reuse.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5]To protect eyes from contact, which can cause serious irritation.[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[4][5]To prevent skin contact and potential irritation.[1]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4][5]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4][5]To prevent respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[4] The work area within the chemical fume hood should be clean and free of clutter.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[2][4]

    • Avoid generating dust when transferring the solid.[4] Use appropriate tools, such as a spatula, for transfers.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Segregation: Do not mix boronic acid waste with other waste streams. Collect all waste containing this compound in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Method: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Spill Response:

    • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]

    • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]

    • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]

    • Collect: Carefully sweep or scoop up the contained material and place it into a suitable, labeled container for hazardous waste disposal.

    • Decontaminate: Clean the spill area thoroughly.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don PPE handling_transfer Weighing & Transfer prep_ppe->handling_transfer Proceed to handling prep_setup Setup in Fume Hood prep_setup->prep_ppe Ensure safety equipment is ready handling_reaction Reaction Setup handling_transfer->handling_reaction cleanup_decon Decontaminate Work Area handling_reaction->cleanup_decon After experiment completion cleanup_wash Wash Hands cleanup_decon->cleanup_wash disposal_waste Segregate Hazardous Waste cleanup_wash->disposal_waste After cleanup disposal_collection Store for EHS Pickup disposal_waste->disposal_collection

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.